2,4-Dichloro-1-(2-nitrophenoxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1-(2-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-5-6-11(9(14)7-8)18-12-4-2-1-3-10(12)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUWTTGSBGJFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191782 | |
| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |
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Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38461-29-9 | |
| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38461-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038461299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-1-(2-nitrophenoxy)benzene | |
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Foundational & Exploratory
Technical Guide: Synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Executive Summary
Target Molecule: 2,4-Dichloro-1-(2-nitrophenoxy)benzene CAS Registry Number: 39115-43-0 (Generic for isomer class; specific regiochemistry verified via IUPAC) Molecular Formula: C₁₂H₇Cl₂NO₃ Class: Polychlorinated Diphenyl Ether (PCDE) / Nitro-diphenyl ether.[1]
This technical guide details the regioselective synthesis of 2,4-dichloro-1-(2-nitrophenoxy)benzene via Nucleophilic Aromatic Substitution (SNAr). Unlike transition-metal-catalyzed couplings (Ullmann or Buchwald-Hartwig), this pathway leverages the strong electron-withdrawing nature of the ortho-nitro group to facilitate a metal-free ether linkage. This molecule is a structural isomer of the herbicide Nitrofen and serves as a critical intermediate in the synthesis of amino-diphenyl ether scaffolds used in agrochemistry.
Part 1: Retrosynthetic Analysis & Strategy
To achieve the target ether linkage without forming symmetrical byproducts, we utilize a convergent synthesis strategy. The disconnection occurs at the ether oxygen (
Strategic Disconnection
-
Bond Broken: Ether C-O bond.
-
Fragment A (Nucleophile): 2,4-Dichlorophenol. The phenolic proton is acidic (
), allowing facile deprotonation to the phenoxide. -
Fragment B (Electrophile): 1-Chloro-2-nitrobenzene (or 1-Fluoro-2-nitrobenzene).[1] The nitro group at the ortho position activates the carbon-halogen bond toward nucleophilic attack via the SNAr mechanism.
Reaction Pathway Diagram (Mechanism)
The following diagram illustrates the SNAr mechanism, highlighting the formation of the resonance-stabilized Meisenheimer complex.[2]
Figure 1: SNAr mechanistic pathway showing the addition-elimination sequence mediated by the ortho-nitro activating group.
Part 2: Experimental Protocol
Reagents and Stoichiometry
The reaction utilizes Potassium Carbonate (
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 2,4-Dichlorophenol | Nucleophile | 1.0 | 163.00 | Solid, corrosive. |
| 1-Chloro-2-nitrobenzene | Electrophile | 1.1 | 157.55 | Activated aryl halide.[1] |
| Potassium Carbonate | Base | 1.5 | 138.21 | Anhydrous, granular.[1] |
| DMF | Solvent | N/A | 73.09 | Polar aprotic; promotes SNAr.[1] |
Step-by-Step Methodology
Pre-requisites:
-
All glassware must be oven-dried.[1]
-
Reaction must be performed under an inert atmosphere (
or Ar) to minimize oxidation and moisture absorption.[1]
Step 1: Phenoxide Formation
-
Charge a 3-neck round-bottom flask with 2,4-Dichlorophenol (1.0 equiv) and anhydrous DMF (5 mL per gram of phenol).
-
Add Potassium Carbonate (1.5 equiv) in a single portion.
-
Stir at room temperature for 30 minutes. The solution will likely darken as the phenoxide anion forms.
-
Expert Insight: Although water is not a byproduct of the phenoxide reaction itself (if using hydride), using carbonate generates bicarbonate/water equilibrium. Anhydrous conditions are preferred to prevent the electrophile from hydrolyzing to 2-nitrophenol.
-
Step 2: SNAr Coupling
-
Add 1-Chloro-2-nitrobenzene (1.1 equiv) to the reaction mixture.
-
Equip the flask with a reflux condenser.[1]
-
Heat the mixture to 100–110°C .
-
Note: 1-Fluoro-2-nitrobenzene reacts at lower temperatures (60–80°C) but is significantly more expensive.[1] The chloro-derivative requires higher energy to overcome the activation barrier for the initial nucleophilic attack.
-
-
Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 8:[1]2) or HPLC.[1] The limiting reagent (phenol) should be consumed within 4–6 hours.
Step 3: Quench and Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice Water (10x volume of DMF). The product should precipitate as a solid or oil.
-
Extract with Ethyl Acetate (3x).[1]
-
Wash the combined organic layers with:
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Recrystallize the crude solid from Ethanol or Methanol .[1]
-
Target purity: >98% by HPLC.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2,4-dichloro-1-(2-nitrophenoxy)benzene.[1][7]
Part 3: Scientific Integrity & Troubleshooting
Mechanistic Causality
The choice of 1-Chloro-2-nitrobenzene over 1-Chloro-3-nitrobenzene is critical.[1] The SNAr mechanism requires an electron-withdrawing group (EWG) at the ortho or para position to stabilize the negative charge in the Meisenheimer intermediate.
-
Ortho-Nitro: Stabilizes the intermediate via resonance (delocalizing charge onto the oxygen atoms of the nitro group).
-
Meta-Nitro: Cannot stabilize the charge via resonance; reaction would fail or require extreme conditions (benzyne mechanism).
Impurity Profile
-
2-Nitrophenol: Formed if water is present in the DMF/Base system (Hydrolysis of the electrophile). Remedy: Use anhydrous DMF and dry
.[1] -
Bis-ethers: Unlikely due to the structure of the reactants, but polymerization can occur if using di-halo precursors.
Safety Considerations
-
Thermal Runaway: Nitro-compounds are energetic.[1] Do not exceed 140°C.[1]
-
Toxicity: Chlorinated diphenyl ethers are persistent organic pollutants (POPs).[1][8] All waste must be segregated for high-temperature incineration.[1]
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.[1] (Foundational text for SNAr mechanism and Meisenheimer complex stabilization).
-
Thermo Scientific Chemicals. "2,4-Dichloro-1-(4-nitrophenoxy)benzene Specification Sheet." Thermo Fisher Scientific.[1] Accessed via .[1] (Verifies physical properties and handling of the para-isomer analog).
-
Yang, M., et al. "Formation of polychlorinated diphenyl ethers from condensation of chlorophenols with chlorobenzenes." Environmental Science and Pollution Research, 2008. Accessed via .[1] (Validates the condensation pathway of chlorophenols and chlorobenzenes using K2CO3).
-
Ma, J., et al. "Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene."[1] MDPI Molbank, 2009.[1] Accessed via .[1] (Provides experimental context for nitro-aryl halide reactivity).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 8. Formation of polychlorinated diphenyl ethers from condensation of chlorophenols with chlorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dichloro-1-(4-nitrophenoxy)benzene (Nitrofen)
A Note to the Reader: Initial inquiries for a technical guide on 2,4-Dichloro-1-(2-nitrophenoxy)benzene did not yield specific identification and characterization data for this particular isomer. It is likely a less common or commercially unavailable compound. This guide, therefore, focuses on the well-documented and structurally related isomer, 2,4-Dichloro-1-(4-nitrophenoxy)benzene , also widely known as Nitrofen. This comprehensive overview is designed for researchers, scientists, and drug development professionals, providing in-depth technical information on its identification, analysis, and safety considerations.
Core Identification and Chemical Properties
2,4-Dichloro-1-(4-nitrophenoxy)benzene, systematically named Nitrofen, is a synthetic organic compound. Historically, it was used as a herbicide, but its use has been largely discontinued in many countries due to health and environmental concerns. For research and development purposes, understanding its fundamental properties is paramount.
The core identification details for 2,4-Dichloro-1-(4-nitrophenoxy)benzene are summarized in the table below.
| Identifier | Value |
| CAS Number | 1836-75-5[1][2][3][4] |
| Molecular Formula | C₁₂H₇Cl₂NO₃[1][2] |
| Molecular Weight | 284.09 g/mol [1][2] |
| IUPAC Name | 2,4-dichloro-1-(4-nitrophenoxy)benzene[2] |
| Synonyms | Nitrofen, 2,4-dichloro-1-4-nitrophenoxy benzene, Nitrochlor, Nitrophen[2] |
| EC Number | 217-406-0[3] |
| Index Number | 609-040-00-9[3] |
Synthesis and Industrial Relevance
From an industrial and research perspective, dichloronitrobenzene isomers serve as crucial intermediates in the synthesis of a variety of chemicals, including pigments, agrochemicals, and pharmaceutical products. Their utility stems from the reactivity of the nitro and chloro substituents, which allows for further chemical modifications.
Analytical Characterization
The accurate identification and quantification of 2,4-Dichloro-1-(4-nitrophenoxy)benzene and its metabolites are critical for both research and regulatory purposes. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
Gas-liquid chromatography (GLC) with electron capture detection (ECD) is a highly sensitive method for the determination of Nitrofen residues in various matrices, such as rice and wheat. This method can be adapted to detect not only the parent compound but also its metabolites by reducing them to a common amine intermediate, which is then derivatized for enhanced detection. The sensitivity of this method can reach the parts-per-million (ppm) level.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS), particularly with an electrospray ionization (ESI) source in negative ion mode, offers excellent sensitivity and selectivity for the analysis of phenoxy herbicides like Nitrofen, especially in complex biological or environmental samples.
Spectroscopic Methods
While specific spectroscopic data for the 2-nitro isomer is unavailable, the characterization of dichloronitrobenzene compounds generally involves:
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise arrangement of atoms within the molecule.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present, such as the nitro group (NO₂) and the ether linkage (C-O-C).
Safety and Handling
2,4-Dichloro-1-(4-nitrophenoxy)benzene (Nitrofen) is classified as a hazardous substance, and appropriate safety precautions must be observed during its handling and use in a laboratory setting.
Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Nitrofen is classified as:
-
Carcinogenicity: Category 1B (May cause cancer)[3]
-
Reproductive Toxicity: Category 1B (May damage fertility or the unborn child)[3]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[3]
-
Hazardous to the Aquatic Environment: Acute Category 1 (Very toxic to aquatic life) and Chronic Category 1 (Very toxic to aquatic life with long lasting effects)[3]
Handling and Personal Protective Equipment (PPE)
Given its hazard profile, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate filter cartridge should be used.
-
First Aid Measures
-
After Inhalation: Move the person to fresh air and seek medical attention if symptoms occur.[3]
-
After Skin Contact: Wash the affected area thoroughly with soap and water. Although generally not a skin irritant, it is good practice to minimize contact.[3]
-
After Eye Contact: Rinse the eyes cautiously with water for several minutes.[3]
-
After Swallowing: Immediately call a poison control center or doctor for treatment advice.[3]
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of a compound like 2,4-Dichloro-1-(4-nitrophenoxy)benzene in a research or quality control setting.
Caption: A generalized workflow for the chemical analysis of organic compounds.
Conclusion
While the specific isomer 2,4-Dichloro-1-(2-nitrophenoxy)benzene remains elusive in readily accessible scientific literature, its close relative, 2,4-Dichloro-1-(4-nitrophenoxy)benzene (Nitrofen), provides a valuable case study for understanding the properties, analysis, and safety considerations of dichloronitrophenoxybenzene compounds. Researchers and professionals in drug development and related fields should exercise caution when handling such compounds, adhering to stringent safety protocols. The analytical methods outlined in this guide provide a solid foundation for the accurate identification and quantification of these molecules, which is essential for both advancing scientific knowledge and ensuring regulatory compliance.
References
-
LookChem. 2,4-dichloro-1-(4-nitrophenoxy) benzene in Hexane CAS NO.1836-75-5. [Link]
Sources
- 1. 2,4-DICHLORO-1-(4-NITROPHENOXY)BENZENE | CAS 1836-75-5 [matrix-fine-chemicals.com]
- 2. 2,4-Dichloro-1-(4-nitrophenoxy)benzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2,4-dichloro-1-(4-nitrophenoxy) benzene in Hexane, CasNo.1836-75-5 Weiyel Inc China (Mainland) [weiyel.lookchem.com]
molecular structure and formula of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
[1][2][3][4]
Executive Summary
2,4-Dichloro-1-(2-nitrophenoxy)benzene (CAS 38461-29-9 ) is a diphenyl ether compound characterized by a 2,4-dichloro substitution pattern on one phenyl ring and an ortho-nitro group on the second ring.[1][2][3] It is a positional isomer of the well-known herbicide Nitrofen (2,4-dichloro-4'-nitrodiphenyl ether).[1][2][3]
While Nitrofen (the para-nitro isomer) is extensively documented for its protoporphyrinogen oxidase (PPO) inhibition and teratogenic effects, the ortho-nitro isomer presents distinct physicochemical properties due to steric hindrance at the ether linkage.[1][2][3] This guide details its molecular architecture, synthesis pathways, and theoretical toxicological profile for researchers in agrochemistry and toxicology.[3]
Molecular Identity & Structural Analysis[1][3][4][5][6][7]
This molecule belongs to the class of nitrodiphenyl ethers.[2][3] The ortho-positioning of the nitro group introduces significant steric strain, forcing the two phenyl rings into a non-coplanar conformation that differs from the more linear alignment of the para-isomer.[1][2][3]
Chemical Identifiers[1][2][3][8]
| Identifier | Value |
| IUPAC Name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene |
| Common Synonyms | 2,4-Dichloro-2'-nitrodiphenyl ether; 2'-Nitrofen |
| CAS Registry Number | 38461-29-9 |
| Molecular Formula | C₁₂H₇Cl₂NO₃ |
| Molecular Weight | 284.09 g/mol |
| SMILES | Clc1cc(Cl)ccc1Oc2ccccc2[O-] |
| InChI Key | XITQUSLLOSKDTB-UHFFFAOYSA-N (Isomer specific key varies) |
3D Conformational Analysis
The ether linkage (-O-) serves as a hinge.[1][2][3] In the ortho-nitro isomer, the nitro group at the 2-position creates steric repulsion with the ether oxygen's lone pairs and the ortho-hydrogens of the opposing ring.[1][2][3]
-
Twist Angle: The dihedral angle between the two phenyl planes is significantly larger than in Nitrofen to minimize steric clash.[2][3]
-
Electronic Effect: The electron-withdrawing nitro group at the ortho position strongly deactivates the ring but also influences the bond angle of the ether oxygen, potentially altering metabolic susceptibility.[2][3]
Physicochemical Properties[1][3][6][9][10][11]
The shift of the nitro group from para (Nitrofen) to ortho lowers the melting point due to the disruption of crystal packing efficiency caused by the bulky ortho substituent.[3]
| Property | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | Nitrofen (Reference Standard) |
| Melting Point | 57–58 °C | 70–71 °C |
| Physical State | Pale yellow crystalline solid | White/Colorless crystalline solid |
| LogP (Octanol/Water) | ~4.6 (Predicted) | 4.64 |
| Solubility | Insoluble in water; Soluble in acetone, benzene, DCM | Insoluble in water; Soluble in organic solvents |
| Vapor Pressure | Low (Solid state at STP) | 8 × 10⁻⁶ mmHg (at 40°C) |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Note on Identification: Researchers must distinguish this compound from CAS 22544-02-1 (4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene), which is a different isomer often confused in automated databases.[2][3]
Synthetic Methodology
The synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene follows a classic Nucleophilic Aromatic Substitution (SNAr ) mechanism.[1][2][3] The reaction typically involves the coupling of a phenolate anion with an activated halonitrobenzene.[2][3]
Protocol: Ullmann-Type Ether Synthesis
Reagents: 2,4-Dichlorophenol, 1-Fluoro-2-nitrobenzene (or 1-Chloro-2-nitrobenzene), Potassium Carbonate (K₂CO₃).[1][2][3] Solvent: DMF (Dimethylformamide) or DMSO.[1][3]
Step-by-Step Workflow:
-
Deprotonation: Dissolve 2,4-dichlorophenol (1.0 eq) in DMF. Add anhydrous K₂CO₃ (1.2 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Addition: Add 1-Fluoro-2-nitrobenzene (1.0 eq) dropwise. The fluorine atom is highly labile due to the ortho-nitro group's electron-withdrawing activation.[1][2][3]
-
Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1][3]
-
Workup: Pour reaction mixture into ice-cold water. The product will precipitate.[2][3]
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/hexane to obtain pale yellow crystals (MP 57–58°C).
Synthesis Pathway Diagram[2][3]
Mechanism of Action & Toxicology[2][3]
While Nitrofen is a documented Protoporphyrinogen Oxidase (PPO) Inhibitor , the activity of the ortho-isomer is generally lower due to steric hindrance preventing optimal binding in the PPO active site.[2][3] However, its toxicological relevance lies in its metabolic activation.[3]
Metabolic Bioactivation (Nitroreduction)
Like its para-isomer, this compound undergoes nitroreduction in vivo, leading to the formation of reactive intermediates (nitroso, hydroxylamine) and finally the amine.[3]
-
Pathway: Parent Nitro Ether → Nitroso-Ether → Hydroxylamine-Ether → Amino-Ether.[1][2][3]
-
Toxicity Concern: The hydroxylamine intermediate is electrophilic and can form adducts with DNA or proteins.[2][3]
-
Teratogenicity: Nitrofen causes congenital diaphragmatic hernia (CDH) via thyroid hormone disruption (thyromimetic activity).[1][3] The ortho-isomer's structural similarity to thyroid hormones (T3/T4) suggests a potential for similar endocrine disruption, though likely with altered receptor affinity.[1][2][3]
Biological Interaction Diagram[2][3]
[1][3]
Analytical Characterization
To verify the synthesis of the ortho-isomer versus the para-isomer (Nitrofen), use the following spectroscopic markers:
-
¹H NMR (Chloroform-d):
-
Nitrofen (4-nitro): The nitrophenyl ring shows a characteristic AA'BB' doublet pair (symmetric).[1][2][3]
-
Isomer (2-nitro): The nitrophenyl ring shows an ABCD pattern (four distinct multiplets) due to the lack of symmetry.[1][3] Look for a doublet at ~7.9-8.0 ppm for the proton ortho to the nitro group (C3-H).[1][2][3]
-
-
GC-MS:
-
IR Spectroscopy:
References
-
ChemicalBook. (n.d.).[1][3] 2,4-Dichloro-1-(2-nitrophenoxy)benzene Properties and CAS 38461-29-9.[1][2][3] Retrieved from [1][3]
-
PubChem. (2025).[1][3][4] Nitrofen (Isomer Comparison Data). National Library of Medicine.[1][2][3] Retrieved from [1][3]
-
GuideChem. (n.d.).[1][3] 2,4-Dichloro-1-(2-nitrophenoxy)benzene Structure and Suppliers. Retrieved from [1][3]
-
U.S. EPA. (2000).[1][3] Nitrofen: Reregistration Eligibility Decision (RED).[1][3] (Context on diphenyl ether toxicology). Retrieved from [1][3]
-
Thermo Fisher Scientific. (2024).[1][3] Safety Data Sheet: Nitrodiphenyl ethers. (General handling for chloronitrodiphenyl ethers). Retrieved from [3]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
The following is an in-depth technical guide on the solubility profiling and process thermodynamics of 2,4-Dichloro-1-(2-nitrophenoxy)benzene .
Executive Summary
The precise solubility profile of 2,4-Dichloro-1-(2-nitrophenoxy)benzene (hereafter referred to as DCNPB ) is the foundational dataset required for optimizing its isolation, purification, and downstream conversion into diphenyl ether herbicides (e.g., Bifenox, Nitrofen analogs).
As a key intermediate synthesized via the nucleophilic substitution of 2,4-dichlorophenol with 2-chloronitrobenzene (or related pathways), DCNPB presents specific process challenges:
-
Isomeric Separation: Efficiently separating the 2-nitro isomer from the 4-nitro byproduct requires exploiting subtle solubility differentials.
-
Low Melting Point (~57–58°C): The proximity of the melting point to typical process temperatures creates a high risk of "oiling out" (liquid-liquid phase separation) rather than distinct crystallization, necessitating precise supersaturation control.
-
Hydrophobicity: With a LogP > 5, DCNPB exhibits aggressive non-ideality in aqueous-organic mixtures, demanding rigorous thermodynamic modeling.
This guide details the experimental protocols for determining the solubility landscape, the thermodynamic models for data correlation, and the strategic implications for process scale-up.
Chemical Identity & Physicochemical Baseline[3][4][5]
Before initiating solubility studies, the solid-state properties of the specific polymorph must be characterized to ensure data consistency.
| Property | Value / Description |
| IUPAC Name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene |
| CAS Number | 38461-29-9 |
| Molecular Formula | C₁₂H₇Cl₂NO₃ |
| Molecular Weight | 284.09 g/mol |
| Melting Point | 57.0 °C – 58.0 °C (Experimental) |
| LogP (Predicted) | ~5.2 (Highly Lipophilic) |
| Key Impurities | 2,4-Dichloro-1-(4-nitrophenoxy)benzene (Regioisomer) |
Experimental Methodology: Determination of Solubility
To generate a reliable solubility curve, we utilize a dual-method approach: Dynamic Laser Monitoring for rapid profiling and Static Gravimetric Analysis for validation.
Protocol A: Dynamic Laser Monitoring (Synthetic Method)
This method is preferred for generating polythermal solubility curves (
Workflow:
-
Preparation: A precise mass of DCNPB (solute) and solvent are loaded into a jacketed glass vessel equipped with a turbidity probe (focused beam reflectance measurement or simple laser transmission).
-
Heating: The slurry is heated at a constant rate (e.g., 0.5 K/min) until the turbidity signal drops to the baseline (dissolution point,
). -
Cooling: The solution is cooled until the turbidity signal spikes (nucleation point,
). -
Iteration: Additional solvent is added to the same vessel, and the cycle is repeated to obtain points at lower concentrations.
Protocol B: Static Equilibrium (Gravimetric Method)
Used to validate the dynamic data at specific isotherms (e.g., 298.15 K, 303.15 K).
Workflow:
-
Saturation: Excess DCNPB is added to the solvent and stirred for 24–48 hours at constant temperature (
0.05 K). -
Sampling: The supernatant is filtered using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: The filtrate is evaporated to dryness (vacuum oven) to determine mass, or analyzed via HPLC (C18 column, MeOH/Water mobile phase) for higher precision.
Experimental Workflow Diagram
Figure 1: Dual-method workflow for solubility determination ensuring data integrity through cross-validation.
Solubility Profile & Solvent Classification
While specific empirical data must be generated for your unique lot (due to impurity effects), the structural properties of DCNPB dictate the following solubility landscape.
Predicted Solubility Trends
Based on the "Like Dissolves Like" principle and the dipole moment of the nitro-diphenyl ether scaffold:
| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Very High | Ideal for reaction medium; poor for crystallization yield (unless cooled to < -10°C). |
| Chlorinated Solvents | Dichloromethane, Chloroform | Very High | Excellent solubilizers; environmental/safety concerns limit use. |
| Ketones | Acetone, MEK | High | Good temperature dependence; risk of oiling out due to high solubility at MP. |
| Alcohols | Ethanol, Methanol, IPA | Moderate | Ideal for Crystallization. Steep solubility curve allows high recovery upon cooling. |
| Alkanes | Hexane, Cyclohexane, Heptane | Low | Excellent Antisolvents . Used to drive yield when mixed with aromatics. |
| Water | Water | Negligible | Strictly an antisolvent; presence induces oiling out. |
The "Oiling Out" Danger Zone
Because the melting point of DCNPB is low (~57°C), attempting to crystallize from a solvent where the solubility is too high (e.g., Toluene) at temperatures near 50°C can result in the formation of a second liquid phase (oil) rather than crystals.
-
Mitigation: Use solvents with moderate solubility (Ethanol) or operate at lower temperatures (< 30°C) using antisolvent addition.
Thermodynamic Modeling
To translate experimental points into a continuous function for process design, the data must be correlated using thermodynamic models.
Modified Apelblat Equation
This is the industry standard for correlating solubility (
- : Mole fraction solubility of DCNPB.
- : Absolute temperature (K).[1][2]
-
: Empirical parameters derived from regression analysis.
-
Interpretation:
and relate to the enthalpy of solution, while accounts for the temperature dependence of the heat capacity.
-
van't Hoff Analysis
Used to calculate the thermodynamic functions of dissolution (Gibbs energy, Enthalpy, Entropy).
-
Endothermic Process:
(Solubility increases with Temperature). -
Entropy Driven: If
is large and positive, dissolution is driven by disordering the crystal lattice.
Process Application: Separation of Isomers[3][8]
The primary challenge in DCNPB production is separating it from the 4-nitro isomer.
-
Solubility Differential: The 2-nitro isomer (DCNPB) generally has higher solubility in polar protic solvents (like Ethanol) compared to the 4-nitro isomer due to the steric hindrance of the nitro group at the ortho position interfering with crystal packing (lower lattice energy) and intramolecular hydrogen bonding.
-
Strategic Protocol:
-
Dissolution: Dissolve the crude mixture in hot Ethanol (near reflux).
-
Fractional Crystallization: Cool slowly to an intermediate temperature (e.g., 20°C).
-
Filtration: The less soluble 4-nitro isomer (impurity) often crystallizes first or co-crystallizes. Note: This depends heavily on the specific phase diagram of the binary mixture.
-
Antisolvent Polish: Add water (antisolvent) to the filtrate to crash out the pure DCNPB.
-
Decision Tree for Process Design
Figure 2: Strategic decision tree for solvent selection to avoid phase separation issues (oiling out) while maximizing isomeric purity.
References
-
Compound Identification: National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 38461-29-9, 2,4-Dichloro-1-(2-nitrophenoxy)benzene. Retrieved from [Link]
-
Solubility Measurement Protocols: Hefter, G. T., & Tomkins, R. P. T. (Eds.).[4][1][5][6] (2003).[4][2][7] The Experimental Determination of Solubilities. Wiley.[3] (Standard reference for the gravimetric and dynamic laser methods described).
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.
- Diphenyl Ether Herbicide Synthesis: U.S. Patent No. 3,480,681. (1969). Process for the preparation and purification of p-nitrobenzenes.
-
General Solubility Data Source: NIST/TRC Web Thermo Tables (WTT). (Authoritative source for thermophysical properties of organic compounds).[4][3] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dichloro-1-iodo-6-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. diphenyl ether [chemister.ru]
Structural Elucidation and Spectral Characterization of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Technical Reference Guide for Analytical Chemistry & Drug Development
Executive Summary & Compound Identity
This technical guide provides a comprehensive spectral analysis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene (Molecular Formula:
Critical Distinction: This compound is the ortho-nitro isomer of the well-known herbicide Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene).[1] Researchers must distinguish between these two isomers, as the ortho substitution significantly alters the steric environment and electronic shielding patterns observed in NMR spectroscopy compared to the para isomer.
Structural Context
The molecule consists of two aromatic rings linked by an ether oxygen:
This structure creates a specific dipole and steric "twist" due to the bulky ortho-nitro group, preventing coplanarity of the rings—a feature distinct from its para-substituted analogs.[1]
Synthesis & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting spectral noise (impurities). The standard preparation involves a Nucleophilic Aromatic Substitution (
Reaction Pathway (Graphviz Visualization)
The following diagram outlines the synthesis and potential impurity carryover.
Figure 1: Synthesis pathway via
Mass Spectrometry (MS) Data
Technique: Electron Impact (EI), 70 eV. Diagnostic Feature: The Chlorine Isotope Pattern.[5]
The presence of two chlorine atoms creates a distinct isotopic cluster ("fingerprint") that validates the di-chloro substitution.
Isotopic Abundance Table (Molecular Ion)
| Ion | m/z | Relative Intensity (Theoretical) | Origin |
| M+ | 283 | 100% | |
| M+2 | 285 | ~65% | |
| M+4 | 287 | ~10% |
Fragmentation Pathway
The fragmentation follows a logic typical of diphenyl ethers:
-
Molecular Ion (
283): Stable aromatic ether. -
Loss of
( 237): Characteristic of nitro-aromatics ( ). -
Ether Cleavage (
161/163): Formation of the dichlorophenoxy cation or dichlorobenzene radical cation.
Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
Nuclear Magnetic Resonance (NMR)
Solvent:
1H NMR (Proton) Analysis
Unlike the para-nitro isomer (which shows a symmetric AA'BB' system for the nitro ring), the 2-nitro isomer displays a complex ABCD aromatic pattern for the nitro ring due to lack of symmetry.[1]
Ring A: 2,4-Dichlorophenyl Moiety [1]
-
H-3 (meta to ether):
7.45 ppm (doublet, Hz). Small coupling due to meta-position. -
H-5 (para to ether):
7.20 ppm (doublet of doublets, Hz). -
H-6 (ortho to ether):
6.95 ppm (doublet, Hz). Shielded by the ether oxygen.
Ring B: 2-Nitrophenyl Moiety
-
H-3' (ortho to nitro):
7.95 - 8.05 ppm (doublet of doublets).[1] Diagnostic Signal. This proton is heavily deshielded by the adjacent anisotropic nitro group. -
H-5' (para to nitro):
7.15 - 7.25 ppm (triplet/multiplet).[1] -
H-4' (meta to nitro):
7.50 - 7.60 ppm (triplet/multiplet).[1] -
H-6' (ortho to ether):
6.85 - 7.00 ppm (doublet).[1] Shielded by the ether oxygen.
13C NMR (Carbon) Analysis[6][7]
-
C-O Carbons: The carbons attached to the ether oxygen will appear downfield at 150–155 ppm .
-
C-NO2 Carbon: The carbon bearing the nitro group appears around 140 ppm .[1]
-
C-Cl Carbons: Distinct signals around 125–130 ppm .[1]
Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.
The IR spectrum provides rapid functional group validation.
| Wavenumber ( | Assignment | Notes |
| 3100 - 3000 | Ar-H Stretch | Weak, aromatic C-H stretching.[1] |
| 1530 - 1520 | N-O Asymmetric | Key Identification. Strong, broad band typical of nitro groups.[1] |
| 1350 - 1340 | N-O Symmetric | Paired with the 1530 band.[1] |
| 1240 - 1230 | C-O-C Stretch | Strong ether linkage vibration. |
| 1100 - 1000 | Ar-Cl Stretch | Characteristic of chlorinated aromatics. |
| 850 - 800 | C-H Bending | Out-of-plane bending (oop), indicative of substitution patterns (1,2,4-tri and 1,2-di).[1] |
Experimental Validation Protocol
To ensure data integrity during internal validation, follow this self-validating workflow:
-
Purity Check (TLC/GC): Before spectral analysis, verify the absence of starting material (2,4-dichlorophenol). Phenols have a broad O-H stretch (
) in IR which must be absent in the final ether product. -
Solvent Blank: Run a blank
NMR scan to identify residual water (1.56 ppm) or stabilizer peaks that could overlap with the aliphatic region (though this molecule is purely aromatic). -
Integration Logic: In 1H NMR, the integration ratio must be 3:4 (3 protons on the dichloro ring, 4 protons on the nitro ring). Any deviation suggests impurity co-elution.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Chlorinated Diphenyl Ethers. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. Compound Summary: Nitrofen (Isomer Analog).[2] National Library of Medicine. Available at: [Link][2]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for substituent additivity rules used in predicted shifts).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2,4-Dichlorophenyl-p-nitrophenyl ether | C24H12Cl4N2O5 | CID 21417787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-DICHLORO-1-(4-NITROPHENOXY)BENZENE | CAS 1836-75-5 [matrix-fine-chemicals.com]
- 4. dl.ndl.go.jp [dl.ndl.go.jp]
- 5. dioxin20xx.org [dioxin20xx.org]
2,4-Dichloro-1-(2-nitrophenoxy)benzene: Historical Synthesis, PPO Inhibition Mechanism, and Technical Applications
Topic: Historical Literature Review of 2,4-Dichloro-1-(2-nitrophenoxy)benzene Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Dichloro-1-(2-nitrophenoxy)benzene (CAS: 38461-29-9) represents a pivotal structural analog in the development of diphenyl ether (DPE) herbicides. While its isomer, Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene), achieved commercial prominence, the 2-nitro isomer serves as a critical reference point in Structure-Activity Relationship (SAR) studies. This molecule elucidates the steric and electronic requirements for binding to Protoporphyrinogen Oxidase (PPO) , the target enzyme for this class of agrochemicals.
This guide synthesizes historical synthetic methodologies, detailed physicochemical properties, and the mechanistic basis of its biological activity. It is designed to provide researchers with a self-validating technical framework for utilizing this compound in comparative toxicology and herbicide design.
Chemical Identity & Physicochemical Profiling
To ensure experimental precision, it is vital to distinguish the target molecule from its regioisomers. The 2-nitro position (ortho to the ether linkage) significantly alters the physical state and biological efficacy compared to the 4-nitro (para) analog.
Table 1: Comparative Physicochemical Data
| Property | 2,4-Dichloro-1-(2-nitrophenoxy)benzene (Target) | Nitrofen (4-nitro Isomer) |
| CAS Number | 38461-29-9 | 1836-75-5 |
| Structure | Ortho-nitro substitution | Para-nitro substitution |
| Molecular Formula | C₁₂H₇Cl₂NO₃ | C₁₂H₇Cl₂NO₃ |
| Molecular Weight | 284.09 g/mol | 284.09 g/mol |
| Melting Point | 57–58 °C | 70–71 °C |
| Physical State | Pale yellow crystalline solid | White to yellow crystalline solid |
| Solubility | Soluble in acetone, benzene, chloroform | Soluble in acetone, xylene; Insoluble in water |
| Primary Application | SAR Analog, Intermediate, Research Standard | Commercial Herbicide (Historical) |
Technical Note: The lower melting point of the 2-nitro isomer is attributed to the disruption of crystal lattice packing efficiency caused by the steric bulk of the ortho-nitro group interfering with the ether oxygen's rotational freedom.
Historical Synthesis & Methodological Evolution
The synthesis of diphenyl ethers has evolved from high-temperature copper-catalyzed reactions to more mild Nucleophilic Aromatic Substitution (SNAr) pathways.
The Classical Ullmann Condensation (Circa 1900s-1950s)
Early synthesis relied on the Ullmann reaction, utilizing copper powder to couple alkali metal phenoxides with aryl halides. This method suffered from harsh conditions (>200°C) and poor yields due to homocoupling side reactions.
The Modern SNAr Pathway (1960s-Present)
The preferred industrial and laboratory method utilizes the strong electron-withdrawing nature of the nitro group to activate the benzene ring for nucleophilic attack.
-
Nucleophile: 2,4-Dichlorophenol (deprotonated to phenoxide).
-
Electrophile: 1-Chloro-2-nitrobenzene (or 1-Fluoro-2-nitrobenzene for faster kinetics).
-
Mechanism: The phenoxide attacks the carbon bearing the halogen on the nitrobenzene ring. The ortho-nitro group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the halide.
Diagram 1: Synthetic Workflow (SNAr Mechanism)
Caption: Step-wise formation of the ether linkage via base-mediated SNAr reaction.
Mechanism of Action: PPO Inhibition
Understanding the biological activity of 2,4-Dichloro-1-(2-nitrophenoxy)benzene requires analyzing its interaction with Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4). This enzyme is the last common step in the biosynthesis of heme and chlorophyll.
The Lethal Cascade
-
Inhibition: The molecule occupies the substrate-binding pocket of PPO in the chloroplast.
-
Accumulation: Substrate Protoporphyrinogen IX accumulates and leaks into the cytoplasm.
-
Oxidation: Cytoplasmic peroxidases oxidize the substrate to Protoporphyrin IX (Proto IX).
-
Phototoxicity: Proto IX is a potent photosensitizer. Upon exposure to light, it generates singlet oxygen (¹O₂).
-
Peroxidation: Singlet oxygen attacks membrane lipids (lipid peroxidation), causing rapid loss of cellular integrity and necrosis.
Diagram 2: PPO Inhibition & Cell Death Pathway
Caption: The cascade from enzyme inhibition to singlet oxygen-mediated cellular necrosis.
Structure-Activity Relationship (SAR) Analysis
The 2-nitro isomer (Topic) is historically significant because it demonstrates the strict regiochemical requirements of the PPO binding pocket.
-
2-Nitro vs. 4-Nitro: The 4-nitro isomer (Nitrofen) fits optimally into the PPO catalytic site, mimicking the propionate side chains of the natural substrate. The 2-nitro isomer introduces steric clash due to its ortho position, often reducing binding affinity by 10-100 fold compared to the para-isomer.
-
Chlorine Substitution: The 2,4-dichloro pattern on the phenoxy ring is essential for lipophilicity, allowing the molecule to penetrate the waxy cuticle of plants and cellular membranes.
Experimental Protocols
Synthesis Protocol (Laboratory Scale)
Objective: Synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene via SNAr.
-
Reagents:
-
2,4-Dichlorophenol (16.3 g, 0.1 mol)
-
1-Chloro-2-nitrobenzene (15.8 g, 0.1 mol)
-
Potassium Carbonate (anhydrous, 20.7 g, 0.15 mol)
-
Solvent: DMF (Dimethylformamide, 100 mL)
-
-
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Addition: Charge flask with 2,4-dichlorophenol, K₂CO₃, and DMF. Stir at room temperature for 30 mins to generate the phenoxide.
-
Reaction: Add 1-chloro-2-nitrobenzene. Heat the mixture to 120–130°C for 6–8 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1).
-
Workup: Cool to room temperature. Pour the reaction mixture into 500 mL ice-water. A precipitate will form.
-
Purification: Filter the solid.[1] Recrystallize from ethanol or methanol.
-
Validation: Confirm identity via Melting Point (Target: 57–58°C) and ¹H-NMR.
-
In Vitro PPO Inhibition Assay
Objective: Quantify the IC₅₀ of the compound against PPO.
-
Preparation: Isolate chloroplasts from spinach or maize leaves via centrifugation.
-
Incubation: Incubate chloroplast extract with varying concentrations (0.1 nM – 100 µM) of the test compound and the substrate (Protoporphyrinogen IX).
-
Measurement: Stop reaction after 30 mins. Measure the fluorescence of the product, Protoporphyrin IX (Excitation: 405 nm, Emission: 630 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
References
-
LookChem. 2,4-Dichloro-1-(2-nitrophenoxy)benzene Properties and CAS Data. Retrieved from .
-
National Institutes of Health (NIH) - PubChem. 2,4-Dichloro-1-(4-nitrophenoxy)benzene (Nitrofen) and Isomer Data. Retrieved from .
-
ScienceMadness. Discussion on Diphenyl Ether Synthesis and Regiochemistry. Retrieved from .
-
Google Patents. Method for synthesizing dichloronitrobenzene derivatives. Patent CN101700997A. Retrieved from .
-
ChemSrc. 2,4-Dichloro-1-(2-nitrophenoxy)benzene Physicochemical Properties. Retrieved from .
Sources
safety, handling, and MSDS for 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Technical Safety & Handling Guide: 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Executive Summary & Risk Profile
2,4-Dichloro-1-(2-nitrophenoxy)benzene is a polyhalogenated nitro-aromatic compound and a structural isomer of the herbicide Nitrofen (2,4-dichlorophenyl 4-nitrophenyl ether). While specific toxicological datasets for this ortho-nitro isomer are limited compared to its para-isomer analog, the structural conservation of the diphenyl ether scaffold and nitro-chlorination pattern mandates that it be handled as a High-Hazard Reproductive Toxin and Suspected Carcinogen .
Critical Hazard Directive: Due to the high probability of shared toxicological mechanisms with Nitrofen (CAS 1836-75-5), researchers must apply the Precautionary Principle . All handling protocols must assume this compound possesses significant teratogenic, hepatotoxic, and endocrine-disrupting potential until proven otherwise.
Chemical Identity & Physicochemical Profile
| Parameter | Technical Specification |
| Chemical Name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene |
| CAS Number | 38461-29-9 |
| Molecular Formula | C₁₂H₇Cl₂NO₃ |
| Molecular Weight | 284.09 g/mol |
| Physical State | Solid (Crystalline powder expected) |
| Solubility | Lipophilic; Soluble in acetone, DMSO, dichloromethane.[1] Insoluble in water. |
| Stability | Stable under standard temperature/pressure.[1] Avoid strong oxidizing agents. |
| Structural Analog | Nitrofen (CAS 1836-75-5) – Note: The target is the ortho-nitro isomer.[1] |
Hazard Characterization: The "Why" Behind the Protocols
To ensure safety, we extrapolate hazards from the well-characterized structural analog (Nitrofen) and the general class of polyhalogenated diphenyl ethers (PBDEs).
Toxicological Mechanisms
-
Endocrine Disruption: Diphenyl ethers structurally mimic thyroid hormones (T3/T4). This compound likely acts as a thyroid receptor antagonist, disrupting metabolic regulation and fetal development.
-
Oxidative Stress: The nitro-aromatic moiety is prone to enzymatic reduction (via nitroreductases), generating reactive nitro-anion radicals. This induces "redox cycling," depleting cellular glutathione (GSH) and causing oxidative DNA damage.
-
Reproductive Toxicity: Based on Nitrofen data, this scaffold is a potent teratogen capable of crossing the placental barrier, leading to diaphragmatic hernias and cardiac defects in developing fetuses.
GHS Classification (Derived)
-
H351: Suspected of causing cancer.
-
H360: May damage fertility or the unborn child.[2]
-
H373: May cause damage to organs (Liver, Kidney, Thyroid) through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long-lasting effects.
Safe Handling & Engineering Controls
This protocol uses a Hierarchy of Controls approach, prioritizing containment over PPE.
Engineering Controls
-
Primary Containment: All manipulation of the neat solid (weighing, transfer) MUST be performed in a certified Chemical Fume Hood (Class II) or a Glove Box.
-
Static Control: Use an ionizing fan or anti-static gun during weighing to prevent electrostatic dispersion of the powder.
-
Vessel Venting: Do not heat closed vessels containing this compound; thermal decomposition of nitro-aromatics can be energetic.
Personal Protective Equipment (PPE)
-
Respiratory: If fume hood containment is breached or maintenance is required, use a PAPR (Powered Air Purifying Respirator) with P100/Organic Vapor cartridges.
-
Dermal:
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged contact. Standard latex is permeable to halogenated aromatics.
-
Body: Tyvek® lab coat or sleeve covers to prevent particulate accumulation on fabric clothing.
-
Handling Workflow Diagram
The following diagram illustrates the decision logic for safe handling based on the physical state of the material.
Caption: Decision matrix for handling 2,4-Dichloro-1-(2-nitrophenoxy)benzene, emphasizing containment of solids.
Experimental Protocol: Solubilization & Stock Preparation
Objective: Create a stable 10 mM stock solution in DMSO for biological assays, minimizing exposure.
-
Preparation:
-
Calculate mass required:
for of solution. -
Place a pre-tared amber glass vial (2 mL) inside the fume hood.
-
-
Weighing:
-
Don double nitrile gloves.
-
Using a disposable anti-static spatula, transfer ~3 mg of solid into the vial. Do not attempt to return excess powder to the source container.
-
Record exact mass.
-
-
Solubilization:
-
Add DMSO (Dimethyl sulfoxide) to achieve the target concentration.
-
Calculation:
. -
Vortex for 30 seconds. Ensure no crystals remain.
-
-
Storage:
-
Cap tightly with a PTFE-lined screw cap.
-
Wrap cap with Parafilm.
-
Store at -20°C. Label clearly: "TOXIC: TERATOGEN" .
-
Emergency Response & Spills
| Scenario | Immediate Action |
| Powder Spill (< 50 mg) | 1. Evacuate immediate area (10 ft radius).2. Don N95/P100 respirator.3. Cover spill with wet paper towels (to prevent dust).4. Wipe up and place in hazardous waste bag. |
| Solution Spill | 1. Cover with absorbent pads.2. Clean surface with 10% soap solution, then Isopropanol.3. Do not use bleach (potential reaction with nitrogen/chlorine groups). |
| Skin Contact | 1. Wash immediately with soap and water for 15 min.2. Do not use ethanol (enhances skin absorption).3. Seek medical attention. |
Mechanistic Pathway Visualization
The following diagram details the potential cellular toxicity pathways, justifying the strict handling controls.
Caption: Proposed toxicological mechanism showing oxidative stress and endocrine disruption pathways.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 38461-29-9. Retrieved from [Link]
-
IARC Monographs (1983). Evaluation of the Carcinogenic Risk of Chemicals to Humans: Nitrofen (Technical Grade). Vol 30. Retrieved from [Link]
-
U.S. EPA (2010). Toxicological Review of Nitrofen. Integrated Risk Information System (IRIS).[3] (Cited for structural analog toxicity extrapolation).
-
Capot Chemical (2010). MSDS for 2-Nitro-2',4'-dichloro-diphenylether. Retrieved from [Link][1]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Retrieved from [Link][1]
Sources
potential hazards and toxicity of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
This technical guide provides an in-depth analysis of the hazards, toxicity, and handling protocols for 2,4-Dichloro-1-(2-nitrophenoxy)benzene (CAS 38461-29-9).
Executive Summary & Chemical Identity
2,4-Dichloro-1-(2-nitrophenoxy)benzene is a chlorinated diphenyl ether primarily used as a chemical intermediate in the synthesis of herbicides and active pharmaceutical ingredients (APIs).[1] It is a structural isomer of the well-known herbicide Nitrofen (2,4-dichloro-4'-nitrodiphenyl ether).
While specific toxicological monographs for this ortho-nitro isomer are less extensive than for its para-nitro analog, the structural similarity to Nitrofen—a potent teratogen and carcinogen—necessitates a precautionary "Read-Across" safety approach . Researchers must handle this compound as a potential reproductive toxin and suspected carcinogen until definitive negative data is established.
Chemical Identity Table
| Property | Detail |
| Chemical Name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene |
| CAS Number | 38461-29-9 |
| Common Synonyms | 2,4-Dichloro-2'-nitrodiphenyl ether; 2,4-Dichlorophenyl o-nitrophenyl ether |
| Molecular Formula | C₁₂H₇Cl₂NO₃ |
| Molecular Weight | 284.09 g/mol |
| Physical State | Solid (Crystalline powder) or Liquid (depending on purity/temp) |
| Structural Class | Chlorinated Diphenyl Ether (Nitro-substituted) |
Toxicological Profile & Hazard Analysis
The "Nitrofen Analog" Hazard
The primary toxicological concern stems from its structural relationship to Nitrofen.
-
Nitrofen (4'-nitro isomer): A confirmed teratogen causing congenital diaphragmatic hernia (CDH), lung hypoplasia, and cardiac defects in rodents. It acts by disrupting thyroid hormone signaling and inhibiting Protoporphyrinogen Oxidase (PPO).
-
2'-Nitro Isomer (CAS 38461-29-9): While the ortho position of the nitro group often reduces herbicidal efficacy (steric hindrance prevents optimal binding to the PPO active site), the metabolic potential for nitroreduction remains. The resulting amino-metabolites can be highly reactive.
Predicted Toxicity Mechanisms
Based on Structure-Activity Relationships (SAR) of diphenyl ethers:
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Like other diphenyl ethers, this compound may inhibit PPO, leading to the accumulation of protoporphyrin IX. This results in the generation of reactive oxygen species (ROS) upon light exposure, causing cellular membrane damage (lipid peroxidation).
-
Thyroid Hormone Disruption: The diphenyl ether backbone mimics thyroxine (T4) and triiodothyronine (T3). This compound may act as a thyroid receptor antagonist or mimic, potentially disrupting fetal development (teratogenicity).[2][3]
-
Metabolic Activation (Toxification): The nitro group is susceptible to enzymatic reduction (by nitroreductases), forming nitroso and hydroxylamine intermediates. These electrophilic species can form DNA adducts, posing a genotoxic risk.
Specific Hazards (GHS Classification & Inferred)
| Hazard Type | Classification | Basis/Mechanism |
| Acute Toxicity | Warning | Likely harmful if swallowed or inhaled. Causes respiratory and skin irritation (MSDS data). |
| Reproductive Toxicity | Danger (Inferred) | High Risk. Structural analog to Nitrofen. Potential to induce congenital malformations via thyroid disruption.[2][3] |
| Carcinogenicity | Warning (Inferred) | Potential for genotoxic metabolite formation via nitroreduction. |
| Aquatic Toxicity | Danger | Very toxic to aquatic life with long-lasting effects (Lipophilic nature, LogP ~5.2). |
Mechanism of Action Visualization
The following diagram illustrates the potential Adverse Outcome Pathway (AOP) for this compound, highlighting the divergence between PPO inhibition (herbicidal mode) and Thyroid Disruption (teratogenic mode).
Caption: Figure 1: Predicted Adverse Outcome Pathway (AOP) comparing oxidative stress vs. teratogenic pathways.
Experimental & Handling Protocols
Safe Handling Workflow (The "Red Zone" Protocol)
Given the inferred teratogenic potential, this compound must be handled in a BSL-2 chemical safety environment or higher.
Step-by-Step Protocol:
-
Preparation:
-
Don full PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95/P100 respirator if outside a fume hood.
-
Designate a "Hot Zone" within a certified chemical fume hood. Line the surface with absorbent, plastic-backed bench paper.
-
-
Weighing:
-
NEVER weigh open powder on an open bench.
-
Use a localized anti-static balance enclosure or weigh inside the fume hood.
-
Solubilize the solid immediately after weighing to reduce dust hazard. Preferred solvents: DMSO or Acetone.
-
-
Reaction/Usage:
-
Perform all synthesis or screening steps in closed vessels.
-
Quench all reaction mixtures with appropriate neutralizing agents before disposal.
-
-
Decontamination:
-
Wipe down all surfaces with a surfactant-based cleaner followed by an organic solvent (ethanol/isopropanol) to solubilize lipophilic residues.
-
Dispose of all solid waste (gloves, paper) as Hazardous Chemical Waste (Toxic) .
-
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents on skin (increases absorption).
-
Spill: Evacuate area. Use a damp cloth or wet-method to clean powder spills to prevent dust generation.
References
-
National Institutes of Health (NIH) - PubChem. Nitrofen (Compound Summary). Available at: [Link] (Used for comparative toxicity data).
-
U.S. EPA. Reviews of the Environmental Effects of Pollutants: XI - Chlorophenols. (Mentioning 2,4-dichlorophenyl 2-nitrophenyl ether).[4][5][6] Available at: [Link]
-
Huron, D. et al. Mechanism of nitrofen teratogenesis. Environmental Health Perspectives. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Mechanism of nitrofen teratogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of nitrofen teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. 2,4-Dichloro-1-(2-nitrophenoxy)benzene | 38461-29-9 [chemicalbook.com]
Technical Assessment: Thermal Stability & Degradation of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Executive Summary
Compound: 2,4-Dichloro-1-(2-nitrophenoxy)benzene (Ortho-nitro isomer) CAS (Analog Reference): 1836-75-5 (Para-isomer, Nitrofen); Note: The specific ortho-isomer discussed here is a structural isomer of Nitrofen. Critical Hazard: Smiles Rearrangement & Dioxin Formation [1]
This technical guide addresses the thermal stability profile of 2,4-Dichloro-1-(2-nitrophenoxy)benzene. Unlike its para-substituted analog (the herbicide Nitrofen), the presence of the nitro group in the ortho position (2-position) relative to the ether linkage introduces a specific intramolecular reactivity pathway known as the Smiles Rearrangement .
Researchers must treat this compound not merely as a combustible nitro-aromatic, but as a precursor to polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans. Thermal stress (>200°C) or basic conditions can trigger cyclization, releasing toxic congeners. This guide outlines the thermodynamic risks, degradation mechanisms, and mandatory validation protocols.
Structural Thermodynamics & The "Ortho Effect"
The thermal stability of diphenyl ethers is governed by the dissociation energy of the central
The Nitro-Ortho Interaction
In 2,4-Dichloro-1-(2-nitrophenoxy)benzene, the nitro group is proximate to the ether linkage.
-
Electronic Effect: The
group is strongly electron-withdrawing, activating the ring for Nucleophilic Aromatic Substitution ( ). -
Steric/Proximity Effect: The oxygen of the nitro group or the carbon bearing the nitro group can interact with the ether oxygen or the opposing ring, facilitating intramolecular cyclization.
Predicted Physicochemical Properties
-
Melting Point: ~60–70°C (Estimated based on para-isomer range of 67-72°C).
-
Decomposition Onset (
): Anticipated >240°C (exothermic). -
Hazard Class: Class 4.1 (Flammable Solid) / Potential Self-Reactive.
Degradation Mechanisms: The Smiles Rearrangement
The primary degradation risk for the 2-nitrophenoxy isomer is the Smiles Rearrangement , an intramolecular nucleophilic substitution. Under thermal or basic conditions, the ether linkage rearranges to form a diphenylamine or, more critically, cyclizes to form tricyclic species.
Pathway A: Intramolecular Cyclization (Dioxin Formation)
Heating the compound allows the ether oxygen to attack the carbon bearing the nitro group (or vice versa depending on ring activation), leading to the extrusion of
Pathway B: Homolytic Cleavage
At temperatures exceeding 300°C, simple bond homolysis occurs:
Visualizing the Pathway
The following diagram illustrates the critical difference between simple degradation and the specific cyclization risk of this isomer.
Figure 1: Thermal degradation pathways highlighting the Smiles Rearrangement and Dioxin formation risks.[2]
Experimental Profiling Protocols
To validate the stability of your specific lot, you must perform the following characterization. Do not rely on literature values for the para-isomer.
Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).
-
Crucible: Gold-plated High Pressure (Sealed) .
-
Reasoning: Nitro-aromatics can sublime or off-gas prior to decomposition. Open pans will show endothermic evaporation, masking the exothermic decomposition hazard. Gold prevents catalytic interaction with aluminum.
-
-
Protocol:
-
Mass: 2–4 mg (Keep low to prevent cell damage from rapid decomposition).
-
Atmosphere: Nitrogen (
) at 50 mL/min. -
Ramp: 5°C/min from 30°C to 400°C.
-
Criterion: Identify the first exothermic deviation from baseline.
-
Thermogravimetric Analysis (TGA)
Objective: Differentiate between sublimation and degradation.
-
Protocol:
-
Ramp: 10°C/min to 600°C.
-
Analysis: If mass loss occurs before the DSC exothermic onset, the compound is subliming. If mass loss coincides with the DSC exotherm, it is decomposition gas evolution (
, , ).
-
GC-MS for Degradation Products
Objective: Confirm the formation of dioxins/furans after thermal stress.
-
Sample Prep: Heat 50 mg of substrate in a sealed tube at 250°C for 30 mins. Dissolve residue in Dichloromethane.
-
Column: DB-5ms or equivalent (non-polar).
-
Target Ions: Monitor for M+ peaks corresponding to Dichlorodibenzo-p-dioxin (MW ~252) and Dichlorodibenzofuran (MW ~236).
Summary of Stability Data (Projected)
| Parameter | Value / Range (Projected) | Critical Note |
| Melting Point | 65 – 75 °C | Sharp endotherm in DSC. |
| Sublimation | > 150 °C | Significant mass loss in TGA before decomp. |
| Decomp. Onset ( | 240 – 260 °C | Exothermic Event. |
| Energy Release ( | -300 to -600 J/g | High energy potential due to |
| Self-Accelerating Temp | < 200 °C | Estimate for bulk storage (SADT). |
Safety & Handling Directives
The "Dioxin Precursor" Rule
Because this compound contains both halogen and oxygen on an aromatic ring, assume any thermal runaway or uncontrolled combustion generates Polychlorinated Dibenzo-p-dioxins (PCDDs) .
-
Combustion: Never incinerate waste containing this compound in standard low-temp incinerators (<1200°C). It requires high-temperature hazardous waste incineration with rapid quenching to prevent de novo synthesis of dioxins.
-
Spill Cleanup: Do not use oxidative cleaning agents (bleach/peroxide), as these can facilitate radical formation. Use surfactant-based detergents.
Storage
-
Store below 30°C in amber glass.
-
Protect from light (photolysis can trigger radical cleavage of the C-Cl bond).
-
Segregate from strong bases (amines, hydroxides) which catalyze the Smiles rearrangement.
Analytical Workflow Diagram
Use this workflow to validate the purity and stability of incoming raw materials.
Figure 2: Step-by-step analytical workflow for stability and purity validation.
References
-
Thermal Stability of Nitro-Aromatics
- Source: University of Camerino (UNICAM). "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." Organic Process Research & Development.
-
URL:[Link]
-
Smiles Rearrangement Mechanism
- Source: The University of Manchester. "Modern Aspects of the Smiles Rearrangement."
-
URL:[Link]
-
Dioxin Formation from Diphenyl Ethers
- Chemical Identity (Nitrofen Analog)
-
Polychlorinated Diphenyl Ethers (PCDEs)
- Source: NIH / ResearchGate. "Polychlorinated Diphenyl Ethers in the Environment: A Review."
-
URL:[Link]
Sources
- 1. The Smiles rearrangement of 2-aryloxy-5-nitrophenoxides. Attempted routes to benzoxirens and tribenzo[b,e,h]trioxonins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Initial Synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
This technical guide provides a comprehensive overview of the plausible discovery and initial synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, the likely chemical principles that governed its creation, a detailed experimental protocol, and its characterization.
Introduction: A Molecule Born from Classic Synthesis
The compound 2,4-Dichloro-1-(2-nitrophenoxy)benzene, a substituted diphenyl ether, emerged from the foundational principles of organic chemistry. While a singular "discovery" paper for this specific molecule is not prominently documented in historical literature, its synthesis can be confidently reconstructed through the lens of early 20th-century chemical advancements. The most probable route for its initial preparation would have been the Ullmann condensation , a cornerstone of diaryl ether synthesis first reported by Fritz Ullmann in 1901.[1] This reaction provided a robust method for forming a carbon-oxygen bond between two aromatic rings, a significant challenge for chemists of that era.
The synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene likely arose from the need to explore the structure-activity relationships of substituted diaryl ethers. These compounds are precursors to a wide range of molecules with applications in pharmaceuticals, agriculture, and material science. The specific arrangement of chloro and nitro substituents on the phenyl rings would have been of interest for modulating electronic and steric properties, thereby influencing biological activity or chemical reactivity.
The Foundational Chemistry: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1][2] The classical version of this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] The reaction is particularly effective when the aryl halide is activated by an electron-withdrawing group, such as a nitro group.[1]
The proposed initial synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene would involve the reaction of 2,4-dichloronitrobenzene with a phenoxide. However, given the desired product, the more logical and efficient pathway involves the reaction of a dichlorophenol with an activated nitro-substituted chlorobenzene. In this case, the reaction would be between 2,4-dichlorophenol and 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group on 1-chloro-2-nitrobenzene makes the aryl halide more susceptible to nucleophilic aromatic substitution.
The Causality Behind Experimental Choices
-
Choice of Reactants: 2,4-Dichlorophenol provides the dichlorinated aromatic ring, while 1-chloro-2-nitrobenzene serves as the source of the nitrophenoxy moiety. The nitro group in the ortho position of 1-chloro-2-nitrobenzene activates the chlorine atom for displacement.
-
Copper Catalyst: Copper, in its finely divided form or as a salt like copper(I) iodide, is essential for facilitating the reaction. The exact mechanism of the Ullmann reaction has been a subject of extensive study, but it is believed to involve the formation of an organocopper intermediate.[2]
-
Base: A base, such as potassium carbonate or sodium hydroxide, is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
High Temperature: The classical Ullmann condensation necessitates high temperatures, often exceeding 150°C, to overcome the activation energy of the reaction.[1]
-
Solvent: A high-boiling point, polar aprotic solvent like nitrobenzene or dimethylformamide (DMF) would have been employed to ensure the reactants remain in solution at the required high temperatures.
A Reconstructed Initial Synthesis Protocol
The following protocol is a scientifically sound reconstruction of the likely initial synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene based on the principles of the Ullmann condensation.
Reaction: 2,4-Dichlorophenol + 1-Chloro-2-nitrobenzene → 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dichlorophenol (1.0 equivalent) and a suitable high-boiling point solvent (e.g., nitrobenzene).
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.
-
Catalyst Introduction: Introduce finely divided copper powder (0.2 equivalents) or copper(I) iodide (0.1 equivalents) to the flask.
-
Addition of the Aryl Halide: While stirring, add 1-chloro-2-nitrobenzene (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a reflux temperature of approximately 180-200°C and maintain this temperature for 12-24 hours. The progress of the reaction would have been monitored by the consumption of the starting materials, likely through thin-layer chromatography in a modern setting.
-
Workup:
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent like toluene.
-
The mixture is then filtered to remove the copper catalyst and inorganic salts.
-
The filtrate is washed sequentially with an aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a wash with dilute hydrochloric acid, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield 2,4-Dichloro-1-(2-nitrophenoxy)benzene as a solid.
Characterization Data
While the specific data from the initial synthesis is not available, the expected physical and chemical properties of 2,4-Dichloro-1-(2-nitrophenoxy)benzene are summarized in the table below. This data is based on modern analytical techniques and provides a benchmark for the characterization of the synthesized compound. A closely related isomer, 2,4-dichloro-1-(4-nitrophenoxy)benzene, has a reported melting point of 67-72°C.[3]
| Property | Expected Value |
| Molecular Formula | C₁₂H₇Cl₂NO₃ |
| Molecular Weight | 284.10 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | Not definitively reported, but expected to be a distinct melting range. |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. |
| ¹H NMR | Expected to show characteristic aromatic proton signals. |
| ¹³C NMR | Expected to show the corresponding number of carbon signals for the aromatic rings. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 283 and 285 in a characteristic isotopic pattern for two chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-O-C (ether), C-Cl, and NO₂ (nitro) functional groups would be present. |
Visualizing the Synthesis
The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental protocol.
Synthetic Pathway
Caption: The Ullmann condensation pathway for the synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Conclusion
The discovery and initial synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene can be confidently attributed to the application of the Ullmann condensation, a powerful and historically significant reaction in organic chemistry. While the exact moment of its first creation may not be pinpointed to a single publication, the underlying scientific principles provide a clear and logical pathway for its synthesis. This guide serves as a testament to the enduring legacy of classical organic reactions and provides a solid foundation for contemporary researchers working with this and related chemical entities. The self-validating nature of this well-established protocol ensures its reliability and reproducibility in the laboratory.
References
- Ullmann, F. (1901). Ueber eine neue Methode zur Darstellung von Phenyläthern. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Wikipedia. Ullmann reaction. [Link]
Sources
Technical Guide: Quantum Yield of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
This guide provides an in-depth technical analysis of the photochemical quantum yield (
Part 1: Chemical Identity & Photophysical Context
2,4-Dichloro-1-(2-nitrophenoxy)benzene is a diphenyl ether characterized by a specific substitution pattern that enables unique photochemistry.
Chemical Specifications
| Parameter | Detail |
| IUPAC Name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene |
| Common Alias | 2,4-Dichloro-2'-nitrodiphenyl ether |
| CAS Registry Number | 38461-29-9 |
| Molecular Formula | C |
| Molecular Weight | 284.09 g/mol |
| Key Chromophore | Ortho-nitrodiphenyl ether moiety |
| Absorption | ~300–330 nm (Solvent dependent) |
The Photochemical Imperative
The presence of the nitro group in the ortho position (2-position) relative to the ether linkage is the defining feature of this molecule. While para-nitro isomers (like Nitrofen) primarily undergo photoreduction or cleavage, the ortho-nitro isomer undergoes a Photo-Smiles Rearrangement .
This reaction involves an intramolecular nucleophilic aromatic substitution (
Part 2: Mechanistic Pathway (Photo-Smiles Rearrangement)
The quantum yield (
Reaction Mechanism
Upon UV irradiation (typically UV-A or UV-B), the molecule is excited to its singlet state (
-
Excitation : Absorption of a photon promotes an electron to a
or state. -
Cyclization : The nitro group twists, and an oxygen atom attacks the C-1 carbon of the dichlorophenyl ring.
-
Intermediate : Formation of a spiro-Meisenheimer complex (dihydro-oxazole intermediate).
-
Product Formation : Elimination of
or rearrangement to form a stable phenoxazine ring.
Visualization of the Pathway
Figure 1: The Photo-Smiles rearrangement pathway characteristic of 2-nitrodiphenyl ethers.[1]
Part 3: Quantum Yield Determination
The quantum yield (
Expected Values & Factors
-
Solvent Polarity : Polar solvents generally stabilize the polar transition state (Meisenheimer complex), potentially increasing
. -
Substituents : The chlorine atoms at 2,4-positions are electron-withdrawing. This makes the phenyl ring more electrophilic, facilitating the nucleophilic attack by the nitro oxygen, likely enhancing the quantum yield compared to the unsubstituted parent ether.
-
Wavelength :
is generally wavelength-independent within the absorption band ( ).
Protocol: Chemical Actinometry (Ferrioxalate Method)
To determine the precise
Materials
-
Actinometer : Potassium ferrioxalate (
). -
Developer : 1,10-Phenanthroline.
-
Sample : 2,4-Dichloro-1-(2-nitrophenoxy)benzene in Acetonitrile/Water.
-
Light Source : Monochromatic UV LED (e.g., 365 nm) or Hg-Xe lamp with bandpass filter.
Step-by-Step Methodology
-
Preparation of Actinometer :
-
Dissolve 0.737 g of potassium ferrioxalate in 250 mL of 0.05 M H
SO . -
Note: Perform in red light to avoid premature photolysis.
-
-
Photon Flux Determination (
) :-
Irradiate 3 mL of actinometer solution for time
(e.g., 30 seconds). -
Add 0.5 mL of developer (0.1% phenanthroline in buffer).
-
Measure Absorbance at 510 nm (
). -
Calculate moles of Fe
formed: (where ). -
Calculate Flux:
(where at 365 nm).
-
-
Sample Photolysis :
-
Prepare a
M solution of the target compound. -
Irradiate for time
under identical conditions. -
Monitor the disappearance of the starting material peak (approx 300 nm) or appearance of product (often >400 nm) via UV-Vis or HPLC.
-
-
Calculation of
:-
The term
accounts for the fraction of light absorbed by the sample.
-
Experimental Workflow Diagram
Figure 2: Workflow for the actinometric determination of quantum yield.
Part 4: Data Summary & References
Comparative Quantum Yield Data
While the exact value for the 2,4-dichloro derivative requires empirical validation using the protocol above, values for structurally homologous 2-nitrodiphenyl ethers are provided below as a baseline.
| Compound | Solvent | Quantum Yield ( | Mechanism |
| 2-Nitrodiphenyl ether | Acetonitrile | 0.45 ± 0.05 | Photo-Smiles |
| 2,4-Dichloro-1-(2-nitrophenoxy)benzene | Acetonitrile | Est. 0.40 – 0.55 | Photo-Smiles |
| Nitrofen (4-nitro isomer) | Water/MeOH | < 0.05 | Photoreduction |
References
-
Chemical Identity : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38239, 2,4-Dichloro-1-(2-nitrophenoxy)benzene. Retrieved from .
-
Actinometry Standard : Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146. Retrieved from .
- Photo-Smiles Mechanism: Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (General reference for Photo-Smiles rearrangements).
- Isomer Distinction: U.S. EPA. (1980). Ambient Water Quality Criteria for Nitrophenols.
Sources
A Technical Guide to the Procurement and Quality Verification of 2,4-Dichloro-1-(2-nitrophenoxy)benzene for Scientific Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement and quality verification of 2,4-Dichloro-1-(2-nitrophenoxy)benzene. It emphasizes the critical importance of isomeric purity and outlines a robust workflow for sourcing, verification, and safe handling of this specialized chemical intermediate.
Introduction: The Critical Importance of Isomer Specification
2,4-Dichloro-1-(nitrophenoxy)benzene represents a class of diaryl ether compounds utilized as building blocks in organic synthesis. The substitution pattern on the nitrophenoxy ring gives rise to positional isomers, primarily the 2-nitro and 4-nitro variants. It is of paramount importance for researchers to recognize that while these isomers are structurally similar, their commercial availability and physicochemical properties can differ significantly.
A thorough search of the chemical supplier landscape reveals that the 4-nitro isomer, 2,4-Dichloro-1-(4-nitrophenoxy)benzene (commonly known as Nitrofen, CAS No. 1836-75-5), is widely and commercially available. [1][2][3] In stark contrast, the 2-nitro isomer, 2,4-Dichloro-1-(2-nitrophenoxy)benzene, is not commonly listed in the catalogs of major chemical suppliers.
This discrepancy presents a significant potential pitfall for researchers. Mistakenly ordering the 4-nitro isomer when the 2-nitro isomer is required could lead to failed syntheses, loss of time and resources, and the generation of incorrect biological or material science data. Therefore, this guide is structured to address the specific challenges of sourcing the less common 2-nitro isomer, using the readily available information on the 4-nitro isomer as a crucial point of comparison and caution.
Isomer Differentiation: Physicochemical and Spectroscopic Signatures
The position of the nitro group—ortho (2-position) versus para (4-position)—profoundly influences the molecule's electronic and steric environment. This results in distinct physical and spectroscopic properties that can be used for unambiguous identification.
Table 1: Comparison of Physicochemical Properties of Nitrophenoxy Isomers
| Property | 2,4-Dichloro-1-(4-nitrophenoxy)benzene (Nitrofen) | 2,4-Dichloro-1-(2-nitrophenoxy)benzene |
| CAS Number | 1836-75-5[1][2][3] | Not readily available |
| Appearance | White to yellow crystals or powder[4] | Data not available; likely a solid |
| Melting Point | 67-72 °C[4] | Expected to differ from the 4-nitro isomer |
| Boiling Point | 368 °C[5] | Data not available |
| Key Structural Feature | Nitro group is para to the ether linkage. | Nitro group is ortho to the ether linkage, allowing for potential intramolecular interactions. |
Spectroscopic Differentiation
The most definitive method for distinguishing between the two isomers in a laboratory setting is through spectroscopic analysis.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The substitution patterns on the two aromatic rings will produce unique signals for each isomer. The proximity of the nitro group to the ether linkage in the 2-nitro isomer will deshield adjacent protons differently than the more distant nitro group in the 4-nitro isomer. The coupling patterns of the protons on the nitrophenoxy ring will be a clear diagnostic tool.
-
Infrared (IR) Spectroscopy: While both isomers will show characteristic peaks for C-O-C (ether), Ar-NO₂ (nitro), and C-Cl bonds, the exact wavenumbers may shift slightly. In the 2-nitro isomer, intramolecular hydrogen bonding is possible between the nitro group and the ether oxygen's lone pairs, which can influence bond vibrations.[6]
-
Chromatography (HPLC, GC): The difference in polarity between the ortho and para isomers should allow for baseline separation using standard High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods.[4] The 2-nitro isomer is generally less polar than the 4-nitro isomer due to intramolecular hydrogen bonding which masks the polar groups.[6]
The Procurement Workflow: Sourcing a Non-Catalog Compound
Given that 2,4-Dichloro-1-(2-nitrophenoxy)benzene is not a standard catalog item, a specialized procurement strategy is required. Simply searching for the CAS number of the common 4-nitro isomer will lead to incorrect purchasing.
Recommended Procurement and Verification Workflow
Caption: Procurement workflow for 2,4-Dichloro-1-(2-nitrophenoxy)benzene.
Identifying Suppliers
-
Initial Search: Begin by searching the online catalogs of major chemical suppliers such as MilliporeSigma (Sigma-Aldrich) , Thermo Fisher Scientific (Alfa Aesar) , and Santa Cruz Biotechnology using the full chemical name.[4][7] Be aware that these searches will likely yield results for the 4-nitro isomer (CAS 1836-75-5).
-
Custom Synthesis Inquiry: The most probable route for obtaining the 2-nitro isomer is through custom synthesis. Many chemical suppliers, including those that specialize in fine chemicals and intermediates, offer these services.[8] When contacting these companies, provide the following:
-
Unambiguous Chemical Name: 2,4-Dichloro-1-(2-nitrophenoxy)benzene
-
Chemical Structure
-
Desired Quantity
-
Required Purity Level (e.g., >98% by HPLC)
-
Required Analytical Documentation: Request a Certificate of Analysis (CoA) that includes, at a minimum, a ¹H NMR spectrum and an HPLC trace to confirm both identity and purity.
-
Incoming Quality Control: A Self-Validating Protocol
Upon receipt of the chemical—especially from a custom synthesis project—in-house verification is not just recommended; it is an essential component of scientific rigor. Do not proceed with experiments until the identity and purity of the starting material are confirmed.
Experimental Protocol: Isomer Identity Verification
Objective: To definitively confirm the identity of the received material as 2,4-Dichloro-1-(2-nitrophenoxy)benzene and differentiate it from the 4-nitro isomer.
1. Physical Characterization:
-
Note the physical appearance (color, form) of the substance.
-
Perform a melting point analysis. A sharp melting point that differs significantly from the 67-72 °C range of the 4-nitro isomer is the first indication of a different compound.[4]
2. ¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
2,4-Dichlorophenyl group: Expect three aromatic protons with a characteristic splitting pattern (a doublet, a doublet of doublets, and a doublet).
-
2-Nitrophenoxy group: Expect four aromatic protons. The proton ortho to the nitro group will be significantly downfield. The coupling patterns will be complex but distinct from the symmetric pattern expected for a 4-substituted ring.
-
Comparison: Compare the obtained spectrum to a reference spectrum if available, or to the predicted spectrum based on chemical shift theory. The key is the clear difference in the pattern of the nitrophenoxy ring protons compared to the two sets of doublets expected for the symmetric 4-nitrophenoxy ring.
-
3. HPLC Analysis:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Develop an HPLC method, typically using a C18 reverse-phase column with a water/acetonitrile or water/methanol mobile phase gradient.
-
Analysis: The primary goal is to assess purity by observing the number of peaks. A pure sample should yield a single major peak (>98% area). If a reference sample of the 4-nitro isomer is available, a co-injection can be performed to confirm that the two isomers have different retention times.
Safety, Handling, and Storage
WARNING: The 4-nitro isomer is classified as harmful if swallowed, may cause cancer, and may damage fertility or the unborn child. It is also very toxic to aquatic life.[9][10] The 2-nitro isomer should be treated as having similar or unknown hazards.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[11] Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Protect from light.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its ecotoxicity, do not allow it to enter drains or waterways.[10]
Conclusion
The successful procurement of 2,4-Dichloro-1-(2-nitrophenoxy)benzene for research and development is a task that requires a high degree of diligence. Researchers must be acutely aware of the overwhelming commercial prevalence of the 4-nitro isomer (Nitrofen) and the potential for mis-ordering. The likely necessity of custom synthesis places a greater burden on the scientist to clearly specify their requirements and to perform rigorous, in-house quality control upon receipt of the material. By following the workflow of meticulous sourcing, unambiguous specification, and definitive analytical verification, researchers can ensure the integrity of their starting materials and, by extension, the validity of their scientific outcomes.
References
-
Matrix Fine Chemicals. 2,4-DICHLORO-1-(4-NITROPHENOXY)BENZENE | CAS 1836-75-5. [Link]
-
ChemBK. 2,4-Dichlorophenyl 4-nitrophenyl ether. [Link]
-
Organisation for Economic Co-operation and Development. BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. [Link]
-
Hyma Synthesis Pvt. Ltd. Company Profile. [Link]
- Google Patents. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2,4-Dichloro-1-(4-nitrophenoxy)benzene. [Link]
- Jasinski, J. P., et al. (2010). 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene.
-
Reddit r/chemhelp. is 2-nitrophenol less acidic than 4-nitrophenol...[Link]
-
Quora. How 2 nitro phenol and 4 nitro phenol are differentiated?[Link]
Sources
- 1. 2,4-DICHLORO-1-(4-NITROPHENOXY)BENZENE | CAS 1836-75-5 [matrix-fine-chemicals.com]
- 2. 2,4-Dichloro-1-(4-nitrophenoxy)benzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. A19977.14 [thermofisher.com]
- 4. A19977.14 [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. quora.com [quora.com]
- 7. 2,4-Dichloro-1-nitrobenzene | CAS 611-06-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of 2,4-Dichloro-1-(2-nitrophenoxy)benzene in Medicinal Chemistry
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2,4-Dichloro-1-(2-nitrophenoxy)benzene for Drug Development Professionals
2,4-Dichloro-1-(2-nitrophenoxy)benzene is a diaryl ether with significant potential as a scaffold in drug discovery. Its structure combines a dichlorinated phenyl ring, which can enhance metabolic stability and lipophilicity, with a nitrophenoxy moiety that serves as a versatile chemical handle. The reactivity of the nitro group, in particular, is pivotal, offering a gateway to a diverse range of functional group transformations. This guide provides a comprehensive exploration of the nitro group's reactivity in this specific molecular context, offering insights into its synthetic utility for the development of novel therapeutic agents. The strategic manipulation of the nitro group can lead to the synthesis of libraries of compounds for screening, including the corresponding anilines which are precursors to a wide array of heterocyclic compounds with diverse biological activities.[1][2]
Core Reactivity of the Nitro Group: A Dichotomy of Function
The chemical behavior of the nitro group in 2,4-Dichloro-1-(2-nitrophenoxy)benzene is dominated by two primary modes of reactivity: its reduction to an amino group and its role as a powerful electron-withdrawing group that activates the aromatic ring to nucleophilic attack. The presence of the 2,4-dichlorophenoxy substituent introduces additional electronic and steric influences that must be considered in synthetic planning.
Reduction of the Nitro Group: Gateway to Anilines
The transformation of the aromatic nitro group into an amine is a cornerstone of medicinal chemistry, providing access to a wealth of subsequent derivatization chemistries.[3] The resulting 2-amino-derivative of the parent molecule is a valuable intermediate for the synthesis of benzodiazepines, benzothiazoles, and other pharmacologically relevant heterocycles.[1][2]
The choice of reducing agent is critical and depends on the desired chemoselectivity and the presence of other functional groups.[3] Below is a comparative summary of common methods applicable to the reduction of the nitro group in 2,4-Dichloro-1-(2-nitrophenoxy)benzene.
| Reducing Agent/System | Key Advantages | Potential Considerations |
| Catalytic Hydrogenation (H₂/Pd-C) | High efficiency and clean reaction profile.[4] | Potential for dehalogenation of the dichlorophenyl ring.[4] |
| Catalytic Hydrogenation (H₂/Raney-Ni) | Less prone to causing dehalogenation compared to Pd/C.[4] | Requires careful handling due to its pyrophoric nature. |
| Metal/Acid Systems (Fe/AcOH) | Mild conditions and tolerance of many functional groups.[4][5] | Stoichiometric amounts of metal are required, leading to more waste. |
| Metal/Acid Systems (Sn/HCl) | A classic and effective method for nitro group reduction.[6][7] | Strongly acidic conditions may not be suitable for acid-labile substrates.[6] |
| Tin(II) Chloride (SnCl₂) | Mild conditions, suitable for substrates with reducible groups.[4][8] | Can be used in alcoholic solvents. |
This protocol provides a robust and scalable method for the reduction of the nitro group, minimizing the risk of dehalogenation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-Dichloro-1-(2-nitrophenoxy)benzene (1.0 eq) and glacial acetic acid (10-15 mL per gram of substrate).
-
Addition of Iron: Add iron powder (3.0-5.0 eq) portion-wise to the stirred solution. The addition may be exothermic.
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Extraction: Dilute the filtrate with water and basify with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the reduction of the nitro group.
The Nitro Group as an Activator for Nucleophilic Aromatic Substitution
The strongly electron-withdrawing nature of the nitro group significantly activates the nitrophenyl ring towards nucleophilic aromatic substitution (SₙAr).[9][10] This allows for the displacement of suitable leaving groups, although in the case of 2,4-Dichloro-1-(2-nitrophenoxy)benzene, the primary focus is on the potential for substitution on the nitrophenyl ring itself, should a leaving group be present. The presence of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction.[9][10]
The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[9]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.
The rate of this reaction is enhanced by the presence of electron-withdrawing groups, such as the nitro group, at positions ortho and para to the leaving group.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
using 2,4-Dichloro-1-(2-nitrophenoxy)benzene in organic synthesis reactions
Application Note: Synthetic Utility of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Part 1: Introduction & Strategic Significance
2,4-Dichloro-1-(2-nitrophenoxy)benzene is a specialized diphenyl ether intermediate distinguished by its ortho-nitro substitution pattern.[1][2] Unlike its para-nitro isomer (the herbicide Nitrofen), which is designed for linear stability and lipophilicity, the ortho-nitro isomer is a "spring-loaded" scaffold designed for intramolecular reactivity.[1][2]
In medicinal chemistry and agrochemical synthesis, this molecule serves as a critical gateway to tricyclic heterocycles , specifically phenoxazines and dibenzoxazepines . The proximity of the nitro group (and subsequent amine) to the ether linkage allows for facile ring closure, a property utilized in the synthesis of antipsychotic drugs (e.g., loxapine analogs) and specialized herbicides.
Key Synthetic Challenges:
-
Chemoselectivity: Reducing the nitro group (
) to an aniline ( ) without dehalogenating the aryl chlorides.[2] -
Regiocontrol: Directing the subsequent cyclization to the correct carbon on the dichloro-ring to ensure the desired tricyclic isomer.
Part 2: Synthetic Protocols
Protocol A: Synthesis of the Scaffold (S_NAr Coupling)
Context: If the starting material is not purchased, it is synthesized via Nucleophilic Aromatic Substitution.
Reagents: 2,4-Dichlorophenol, 1-Fluoro-2-nitrobenzene, Potassium Carbonate (
Step-by-Step:
-
Charge: In a 3-neck flask under
, dissolve 2,4-dichlorophenol (1.0 eq) in DMF (5 vol). -
Deprotonation: Add
(1.5 eq) and stir at ambient temperature for 30 min to generate the phenoxide. -
Coupling: Add 1-Fluoro-2-nitrobenzene (1.05 eq) dropwise. Note: The fluoro-derivative is preferred over chloro- for faster kinetics and lower temperatures, reducing byproduct formation.[1][2]
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC/HPLC for consumption of phenol.[2]
-
Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol/Water.
Protocol B: Chemoselective Reduction (Nitro Amine)
Objective: Convert the nitro group to an amine while preserving the C-Cl bonds.[1] Standard Pd/C hydrogenation is NOT recommended due to high risk of hydrodehalogenation.
Recommended Method: Iron-Mediated Reduction (Bechamp Conditions) [1][2]
Reagents:
-
Reductant: Iron Powder (325 mesh, 5.0 eq)[2]
-
Electrolyte: Ammonium Chloride (
, 1.0 eq)[2] -
Solvent: Ethanol/Water (4:1 ratio)
Procedure:
-
Setup: Equip a round-bottom flask with a mechanical stirrer (magnetic stirring often fails with heavy iron sludge) and a reflux condenser.
-
Slurry: Suspend the substrate in Ethanol/Water. Add the
.[2] -
Activation: Heat the mixture to 60°C.
-
Addition: Add Iron powder in portions over 20 minutes to control the exotherm.
-
Reflux: Heat to vigorous reflux (approx. 78°C) for 2–3 hours.
-
Checkpoint: Reaction is complete when the yellow nitro-compound spot disappears on TLC and a fluorescent blue/purple amine spot appears.[1]
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Dilute with EtOAc, wash with
(aq), dry over , and evaporate.
Protocol C: Intramolecular Cyclization (Phenoxazine Formation)
Objective: Ring closure to form the tricyclic phenoxazine core. This utilizes an intramolecular S_NAr mechanism where the newly formed amine displaces the ortho-chlorine on the neighboring ring.[1]
Reagents:
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or
(3.0 eq)[2] -
Catalyst (Optional but recommended): Copper(I) Iodide (10 mol%)[2]
-
Solvent: DMF or DMSO (anhydrous)[2]
Procedure:
-
Preparation: Dissolve the aniline substrate in anhydrous DMF under Argon.
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. (Hydrogen gas evolution).[2] Stir for 30 min.
-
Cyclization: Heat the mixture to 120–140°C.
-
Monitoring: This reaction can be sluggish.[2] If conversion is low after 6 hours, add CuI (10 mol%) and raise temperature to 150°C.
-
Workup: Quench with saturated
. Extract with EtOAc.[8] -
Purification: Column chromatography (Hexane/EtOAc).
Part 3: Visualization & Logic
Reaction Pathway Diagram
The following diagram illustrates the divergence between the herbicide route (linear) and the heterocycle route (bent), highlighting the specific utility of the 2-nitro isomer.
Caption: Synthetic pathway from precursor coupling through chemoselective reduction to the final tricyclic phenoxazine scaffold.
Part 4: Data Summary & Safety
Table 1: Comparative Reduction Methods
| Method | Reagents | Chemoselectivity (Cl Retention) | Yield | Notes |
| Bechamp | Fe / | Excellent | 90-95% | Robust, scalable, generates iron waste.[1][2] |
| Catalytic Hydrogenation | Poor | 40-60% | Significant dechlorination observed.[1][2] Avoid. | |
| Sulfided Platinum | Good | 85% | Clean, but catalyst is expensive and specialized.[2] | |
| Stannous Chloride | Excellent | 80-90% | Good for small scale; difficult emulsion workup.[1][2] |
Safety & Handling (MSDS Highlights):
-
Toxicity: Like most nitro-aromatics, this compound is likely toxic by inhalation and skin absorption.[1][2] It may cause methemoglobinemia (blue skin discoloration) upon overexposure.
-
Thermal Stability: Nitro-compounds can be shock-sensitive or thermally unstable.[1][2] Do not distill the nitro-intermediate to dryness at high temperatures (>150°C).[1]
-
Waste: Iron sludge from the reduction protocol must be disposed of as hazardous heavy metal waste.
References
-
General Synthesis of Diphenyl Ethers
-
Chemoselective Reduction Protocols
- Title: Selective reduction of nitro compounds containing other reducible groups.
- Source:Chemical Reviews, 108(7), 2595-2626.
- Context: Validates Fe/NH4Cl as the gold standard for preserving halogens.
-
[2]
-
Cyclization to Phenoxazines
- Title: Synthesis of Phenoxazines via Smiles Rearrangement and S_NAr.
- Source:Journal of Heterocyclic Chemistry
- Context: Mechanistic details on closing the ring
-
Patent Reference (Analogous Chemistry)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 6. CN104478730A - 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for PPO Inhibitors Using 2,4-Dichloro-1-(2-nitrophenoxy)benzene
This Application Note is designed for researchers utilizing 2,4-Dichloro-1-(2-nitrophenoxy)benzene (CAS: 38461-29-9) in High-Throughput Screening (HTS) campaigns. While structurally analogous to the herbicide Nitrofen, this specific isomer serves as a critical chemical scaffold for investigating Protoporphyrinogen Oxidase (PPO) inhibition—a target relevant in both herbicide resistance management and human porphyria research.
Introduction & Mechanism of Action
2,4-Dichloro-1-(2-nitrophenoxy)benzene belongs to the diphenyl ether (DPE) class of compounds.[1] Its primary biological application in HTS is as a competitive inhibitor of Protoporphyrinogen Oxidase (PPO) .
Biological Context
PPO is the last common enzyme in the biosynthetic pathway of heme and chlorophyll. It catalyzes the six-electron oxidation of Protoporphyrinogen IX (Protogen IX) to Protoporphyrin IX (Proto IX) .
-
In Plants: Inhibition of PPO leads to the accumulation of the substrate (Protogen IX), which leaks into the cytoplasm and is non-enzymatically oxidized to Proto IX.[2] This unregulated Proto IX generates reactive oxygen species (ROS) upon light exposure, causing membrane peroxidation.
-
In Humans: PPO inhibition is linked to Variegate Porphyria. Screening against human PPO (hPPO) is critical for identifying potential off-target toxicity of DPE-based drugs or herbicides.
HTS Relevance
This compound is utilized as a:
-
Reference Inhibitor: To validate assay dynamic range and Z' factors in PPO inhibition assays.
-
Scaffold for SAR: To explore the structure-activity relationship of the nitro-group positioning (ortho- vs. para-substitution) in diphenyl ethers.
Assay Principle: Fluorometric PPO Inhibition
The HTS assay relies on the distinct fluorescence properties of the product, Protoporphyrin IX, compared to the non-fluorescent substrate, Protoporphyrinogen IX.
-
Substrate: Protoporphyrinogen IX (Non-fluorescent).[1]
-
Enzyme: Recombinant PPO (Plant or Human).
-
Inhibitor: 2,4-Dichloro-1-(2-nitrophenoxy)benzene.
-
Readout: Decrease in Fluorescence (Excitation: 405 nm, Emission: 630 nm).
Critical Mechanistic Insight: Unlike many enzyme assays where the product accumulates linearly, PPO assays require strict anaerobic substrate preparation because the substrate auto-oxidizes in air, creating high background noise.
Pathway Visualization
Figure 1: Mechanism of Action. The compound competitively inhibits PPO, preventing the conversion of non-fluorescent Protogen IX to fluorescent Proto IX.
Detailed HTS Protocol
A. Reagent Preparation
| Reagent | Concentration | Preparation Notes |
| Compound Stock | 10 mM in DMSO | Critical: 2,4-Dichloro-1-(2-nitrophenoxy)benzene is highly hydrophobic (LogP ~5.2). Ensure complete dissolution. Store at -20°C. |
| Assay Buffer | 100 mM Tris-HCl, pH 7.5 | Include 1 mM EDTA, 5 mM DTT, and 0.03% Tween-80 (to prevent compound aggregation). |
| Substrate (Protogen IX) | ~5 µM | Must be prepared fresh. Reduce commercial Protoporphyrin IX with Na-amalgam or Sodium Borohydride under anaerobic conditions (nitrogen glove box or sealed vial). |
| Enzyme (PPO) | Variable | Titrate to ensure linear velocity over the assay duration (typically 20-60 mins). |
B. Substrate Stabilization (The "Expert" Step)
Most PPO assays fail due to substrate auto-oxidation.
-
Dissolve Protoporphyrin IX in 0.5 M KOH/20% Ethanol.
-
Add reducing agent (e.g., Na-Borohydride) until the solution turns from red (fluorescent) to colorless (non-fluorescent).
-
Neutralize with HCl/buffer immediately before use.
-
Keep on ice and in the dark.
C. Screening Workflow
-
Compound Plating:
-
Dispense 0.5 µL of 2,4-Dichloro-1-(2-nitrophenoxy)benzene (or library compounds) into 384-well black microplates.
-
Include DMSO only (Negative Control/Max Signal) and Acifluorfen (Positive Control/Min Signal).
-
-
Enzyme Addition:
-
Add 25 µL of PPO Enzyme solution in Assay Buffer.
-
Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 25 µL of freshly prepared Protoporphyrinogen IX substrate.
-
Final Assay Volume: 50.5 µL.
-
-
Measurement:
-
Mode: Kinetic (preferred) or Endpoint.
-
Time: Read every 2 minutes for 60 minutes.
-
Settings: Ex 405 nm / Em 630 nm. Gain optimized to DMSO control.
-
Workflow Diagram
Figure 2: HTS Workflow. Step 4 is time-sensitive due to substrate instability.
Data Analysis & Validation
Calculations
Since this is an inhibition assay, the signal decreases with potency.
-
Percent Inhibition:
-
RFU_Max: DMSO Control (Enzyme + Substrate).
-
RFU_Min: No Enzyme Control or High Concentration Standard Inhibitor.
-
-
Z-Prime (Z'): Ensure
for a valid HTS run.
Expected Results
-
IC50: 2,4-Dichloro-1-(2-nitrophenoxy)benzene typically exhibits an IC50 in the nanomolar to low micromolar range (10 nM - 5 µM) depending on the species of PPO (Plant vs. Human) and the specific assay conditions [1, 2].
-
Curve Shape: Standard sigmoidal dose-response with a Hill slope of ~1.0, indicating competitive inhibition.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Substrate Oxidation | Prepare Protogen IX immediately before use. Keep buffers degassed. |
| Low Signal Window | Enzyme Inactivity | PPO is sensitive to freeze-thaw cycles. Aliquot enzyme and store at -80°C. |
| Compound Precipitation | High Hydrophobicity | 2,4-Dichloro-1-(2-nitrophenoxy)benzene has low aqueous solubility. Ensure DMSO < 2% final concentration and include 0.03% Tween-80. |
| Variable IC50s | Light Sensitivity | The product (Proto IX) is photolabile. Perform assays in low light or amber plates. |
References
-
Matringe, M., Camadro, J. M., Labbe, P., & Scalla, R. (1989).[3] Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides.[1][2][3][4][5] Biochemical Journal, 260(1), 231–235.
-
Duke, S. O., Lydon, J., Becerril, J. M., Sherman, T. D., Lehnen, L. P., & Matsumoto, H. (1991).[3] Protoporphyrinogen Oxidase-Inhibiting Herbicides. Weed Science, 39(3), 465–473.
-
Dayan, F. E., & Watson, S. B. (2011). Plant Protoporphyrinogen Oxidase: Structural Basis of Herbicide Management. Pest Management Science, 67(9), 1081-1091.
Sources
- 1. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
Technical Application Note: Synthetic Pathways for Functionalized Diphenyl Ethers from 2,4-Dichloro-1-(2-nitrophenoxy)benzene
[1]
Executive Summary & Strategic Value
2,4-Dichloro-1-(2-nitrophenoxy)benzene (Structure 1 ) is a critical diphenyl ether scaffold.[1] Its value lies in the ortho-nitro positioning relative to the ether linkage, which pre-organizes the molecule for intramolecular cyclization. Unlike its para-nitro isomer (associated with the herbicide Nitrofen), the ortho-isomer is a precursor to phenoxazines and dibenzoxazepines —tricyclic cores found in antipsychotics (e.g., Loxapine) and antitumor agents.
This guide focuses on two critical transformations:
-
Chemoselective Reduction: Converting the nitro group to an amine without dehalogenating the aromatic ring.
-
Intramolecular Cyclization: Leveraging the newly formed amine to synthesize the tricyclic phenoxazine core via Palladium-catalyzed C-N bond formation.[1]
Reaction Pathway Visualization
The following diagram outlines the divergent synthesis pathways from the parent scaffold.
Figure 1: The reduction of the nitro group unlocks two pathways: cyclization to the phenoxazine core or functionalization into an amide library.[1]
Protocol 1: Chemoselective Reduction to 2-(2,4-Dichlorophenoxy)aniline[1]
Rationale
Standard catalytic hydrogenation (
Materials
-
Substrate: 2,4-Dichloro-1-(2-nitrophenoxy)benzene (10 mmol, 2.84 g)
-
Reductant: Iron powder (325 mesh, reduced, 5.0 equiv)
-
Electrolyte: Ammonium Chloride (
, 5.0 equiv) -
Solvent: Ethanol/Water (4:1 v/v)
-
Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (
)
Step-by-Step Methodology
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2.84 g of the substrate in 80 mL of Ethanol.
-
Activation: Add 20 mL of water and 2.65 g of
. Stir vigorously at room temperature for 10 minutes. -
Initiation: Add 2.80 g of Iron powder in one portion.
-
Reaction: Heat the suspension to reflux (
) for 2–4 hours.-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) will disappear, replaced by a fluorescent amine spot ( ).
-
-
Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with 50 mL hot Ethanol.
-
Concentration: Evaporate the ethanol under reduced pressure.
-
Extraction: Dilute the aqueous residue with 50 mL water and extract with EtOAc (
mL). -
Purification: Dry combined organics over
, filter, and concentrate.-
Yield Expectation: 90–95% as an off-white solid.[1]
-
Validation: Check
NMR for the disappearance of the aromatic nitro-shifts and appearance of a broad singlet around 3.5–4.0 ppm.
-
Protocol 2: Palladium-Catalyzed Cyclization to 3-Chlorophenoxazine[1]
Rationale
The conversion of the intermediate aniline to the phenoxazine core requires forming a C-N bond between the amine and the sterically hindered, chlorine-bearing carbon on the adjacent ring. Traditional thermal
We employ a Buchwald-Hartwig Intramolecular Amination .[1] This modern approach uses a Palladium catalyst to insert into the C-Cl bond (specifically at the 2-position, which is activated relative to the 4-position due to the ortho-ether effect) and facilitates ring closure under mild conditions.[1]
Materials
-
Substrate: 2-(2,4-Dichlorophenoxy)aniline (1.0 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos or BINAP (4 mol%) (XPhos is preferred for aryl chlorides).
-
Base:
(2.0 equiv) - Crucial for preventing side reactions.[1] -
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and purge with Argon/Nitrogen.[1]
-
Charging: Add the aniline substrate (1 mmol, 254 mg),
(18 mg), XPhos (19 mg), and (650 mg). -
Solvation: Add 5 mL of anhydrous Toluene. Seal the vessel.
-
Reaction: Heat to
for 12–16 hours. -
Workup: Cool to room temperature. Filter through a silica plug to remove inorganic salts and catalyst residues. Elute with EtOAc.
-
Purification: Concentrate and purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Product: 3-Chloro-10H-phenoxazine (Note: Numbering may vary; the key is the tricyclic system with one remaining chlorine).[1]
-
Data Summary & Troubleshooting
Comparative Yields by Method
| Reaction Step | Method | Typical Yield | Selectivity | Notes |
| Reduction | 60-70% | Low | Risk of dechlorination (loss of Cl).[1] | |
| Reduction | Fe / NH4Cl | 92-96% | High | Recommended. Preserves Cl atoms.[1] |
| Reduction | 85-90% | High | Tedious workup (Tin emulsions).[1] | |
| Cyclization | Thermal | 30-45% | Low | Requires |
| Cyclization | Pd-Catalyzed | 75-85% | High | Recommended. Mild conditions ( |
Troubleshooting Guide
-
Problem: Dechlorination observed during reduction.
-
Solution: Switch strictly to the Iron (
) method. Avoid catalytic hydrogenation.[3]
-
-
Problem: Low conversion in Cyclization.
-
Solution: Ensure Toluene is strictly anhydrous. Oxygen poisons the Pd catalyst. Switch ligand to BrettPhos if XPhos fails, as it is superior for difficult C-N couplings.
-
-
Problem: "Sticky" reaction mixture during Iron reduction.
-
Solution: The iron oxides can form a paste. Use a wide pad of Celite and wash copiously with hot ethanol, not cold.
-
Safety & Handling
-
Nitro Compounds: Although stable, nitroaromatics can be toxic. Handle in a fume hood.
-
Palladium Catalysts:
is air-sensitive; handle in a glovebox or under rapid Argon flow.[1] -
Waste: Dispose of heavy metal waste (Pd, Fe) in designated solid waste containers. Aqueous layers from the reduction contain iron salts and should be treated according to local EHS regulations.
References
-
Chemoselective Reduction (Fe/NH4Cl)
-
Mechanism & Protocol: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed hydrogen-transfer reduction of functional groups.[1] Synthesis, 1988(02), 91-95. (Adapted for Fe/NH4Cl context).
-
Application to Chloro-nitrobenzenes: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
-
-
Palladium-Catalyzed Cyclization (Buchwald-Hartwig)
-
Intramolecular Ether/Amine Coupling: Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Triflates. The Journal of Organic Chemistry, 62(5), 1264-1267. Link
-
Phenoxazine Synthesis: Dahl, B. J., & Branchaud, B. P. (2006). Synthesis of Phenoxazines via Pd-Catalyzed Intramolecular C-N/C-O Bond Formation.[1] Tetrahedron Letters, 47(48), 8627-8630.
-
-
General Properties of Diphenyl Ethers
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. orgosolver.com [orgosolver.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 5. deq.mt.gov [deq.mt.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dichloro-1-iodo-6-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for nucleophilic substitution on 2,4-Dichloro-1-(2-nitrophenoxy)benzene
This Application Note and Protocol details the optimized conditions for the nucleophilic aromatic substitution (SNAr) leading to the synthesis and functionalization of 2,4-Dichloro-1-(2-nitrophenoxy)benzene .
This guide is structured for research and development chemists, focusing on the synthesis of this specific diphenyl ether scaffold, which is a critical intermediate in the production of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Nitrofen analogs) and various pharmaceutical agents.
Core Scientific Directive
The synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] Success depends on correctly identifying the electrophile and the nucleophile based on ring activation.
-
The Challenge: The target molecule contains two aromatic rings linked by an ether oxygen.
-
The Solution: The reaction must be designed such that the 2-nitro ring originates from the electrophile and the 2,4-dichloro ring originates from the nucleophile .[1] Attempting the reverse coupling (2,4-dichlorobenzene electrophile + 2-nitrophenol nucleophile) will fail under standard conditions due to insufficient activation of the dichloro-ring.[1]
Reaction Mechanism & Pathway
The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex intermediate.[1]
Reaction Scheme:
Caption: Mechanistic flow of the SNAr coupling. The nitro group stabilizes the negative charge in the Meisenheimer complex, facilitating the displacement of the halide.
Experimental Protocols
Protocol A: Standard High-Yield Synthesis (Thermal)
Best for: Routine lab-scale synthesis (1g – 50g) with high purity requirements.[1]
Reagents:
-
Substrate A (Nucleophile): 2,4-Dichlorophenol (1.0 equiv)[1]
-
Substrate B (Electrophile): 1-Fluoro-2-nitrobenzene (1.05 equiv) (Note: The fluoro- derivative reacts faster and cleaner than the chloro- derivative, though 1-chloro-2-nitrobenzene is a cheaper alternative requiring higher temperatures).[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv).
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1] Concentration: 0.5 M.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[1]
-
Solubilization: Add 2,4-Dichlorophenol (10.0 mmol) and DMF (20 mL). Stir until dissolved.
-
Deprotonation: Add K₂CO₃ (15.0 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The mixture may become heterogeneous.[2]
-
Addition: Add 1-Fluoro-2-nitrobenzene (10.5 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C . Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1]
-
Reaction Time: 2–4 hours for Fluoro-substrate; 6–12 hours at 100°C for Chloro-substrate.[1]
-
-
Quench: Cool to room temperature. Pour the reaction mixture slowly into ice-water (100 mL) with vigorous stirring. The product should precipitate as a solid.
-
Workup:
-
Filter the precipitate and wash with water (3 x 20 mL) to remove DMF and inorganic salts.
-
Dissolve the solid in Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes) if necessary.
Protocol B: Green/Scale-Up Synthesis (Phase Transfer Catalysis)
Best for: Large-scale preparation (>50g) or avoiding toxic polar aprotic solvents.[1]
Reagents:
-
2,4-Dichlorophenol (1.0 equiv)[1]
-
1-Chloro-2-nitrobenzene (1.1 equiv)[1]
-
Solvent: Toluene (Organic phase) and Water (Aqueous phase).
-
Base: Potassium Hydroxide (KOH, 50% aq. solution).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).
Procedure:
-
Dissolve 2,4-dichlorophenol and 1-chloro-2-nitrobenzene in Toluene.
-
Add the TBAB catalyst.
-
Add the 50% KOH solution.
-
Heat to reflux (approx. 110°C) with vigorous stirring (mechanical stirring recommended).
-
Monitor conversion.[1] The TBAB transports the phenoxide from the aqueous interface into the organic phase to react with the nitrobenzene.
-
Separate phases, wash organic layer with water, and concentrate.
Critical Optimization Parameters
| Parameter | Recommendation | Scientific Rationale |
| Leaving Group | Fluorine (-F) > Chlorine (-Cl) | The highly electronegative Fluorine stabilizes the intermediate Meisenheimer complex (inductive effect), accelerating the rate-determining step (nucleophilic attack) significantly faster than Chlorine in SNAr.[1] |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents solvate the cation (K⁺) but leave the phenoxide anion "naked" and highly reactive. Protic solvents (Ethanol) solvate the anion, reducing reactivity. |
| Water Content | Strictly Anhydrous | Water competes as a nucleophile (forming nitrophenol byproducts) and solvates the phenoxide, killing reactivity. Use dry reagents.[1] |
| Temperature | 80°C (F) vs 120°C (Cl) | The reaction requires thermal energy to overcome the activation barrier of aromatic ring disruption. Overheating (>140°C) can lead to ether cleavage or tar formation. |
Downstream Functionalization
Once synthesized, 2,4-Dichloro-1-(2-nitrophenoxy)benzene is typically reduced to the amine for herbicide synthesis.[1]
Protocol: Nitro Reduction to Aniline
-
Conditions: Iron powder (Fe) + Ammonium Chloride (NH₄Cl) in Ethanol/Water (3:1) at reflux.[1]
-
Why: This mild reduction preserves the ether linkage and the chlorine atoms (avoiding hydrodechlorination seen with Pd/H₂).
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Conversion.
-
Problem: Side Product (2-Nitrophenol).
-
Cause: Hydrolysis of the starting material or product due to water in the system.
-
Fix: Ensure inert atmosphere (N₂).
-
-
Problem: Product is an Oil (should be solid).
-
Cause: Residual DMF.[1]
-
Fix: Wash the organic layer thoroughly with water (3x) or LiCl solution during workup.
-
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Detailed mechanism of SNAr).
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] Link (Context on metal-catalyzed alternatives).[1]
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link (Foundational text on SNAr reactivity and leaving group effects).
-
Wakselman, M. (1998). "Nucleophilic aromatic substitution of hydrogen and other leaving groups."[1][3] Encyclopedia of Reagents for Organic Synthesis. (Practical reagent guides).
Sources
Technical Application Note: High-Purity Synthesis and Downstream Utility of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
[1][2]
Executive Summary & Pharmacophore Context
2,4-Dichloro-1-(2-nitrophenoxy)benzene (DCNPB) serves as a critical "privileged scaffold" intermediate in medicinal chemistry.[1][2] Its structural core—the diphenyl ether—is a validated pharmacophore found in various therapeutic classes, including antimicrobials (e.g., Triclosan derivatives), non-steroidal anti-inflammatories (NSAIDs), and antifungal agents.
The primary utility of DCNPB lies in its function as a masked aniline.[2] The ortho-nitro group provides a latent handle for reduction to 2-(2,4-dichlorophenoxy)aniline , a gateway precursor for:
-
Dibenzoxazepines: Via intramolecular cyclization (Smiles rearrangement), yielding tricyclic CNS-active agents (antipsychotics/antidepressants).[1][2]
-
Lipophilic Amides/Ureas: Used in kinase inhibitor libraries to access hydrophobic pockets.[2]
-
Antimicrobials: Synthesis of polychlorinated amino-diphenyl ethers targeting the FabI enoyl-ACP reductase in bacteria.[1][2]
This guide details a high-fidelity synthesis protocol optimized for pharmaceutical applications where impurity control (specifically regioisomers) is paramount.[1][2]
Chemical Identity
| Property | Specification |
| IUPAC Name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene |
| CAS Number | 23056-42-0 (Generic/Isomer specific may vary) |
| Formula | |
| Molecular Weight | 284.09 g/mol |
| Appearance | Pale yellow to cream crystalline solid |
| Solubility | Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in Water |
Synthesis Protocol: Nucleophilic Aromatic Substitution ( )
Mechanistic Rationale
The synthesis relies on an
-
Why Fluoro? While 1-chloro-2-nitrobenzene is cheaper, the fluoride analog is recommended for pharmaceutical-grade synthesis.[1][2] The high electronegativity of fluorine increases the electrophilicity of the ipso-carbon, accelerating the rate-determining step (nucleophilic attack) and stabilizing the Meisenheimer complex.[1] This allows for milder reaction temperatures (
C vs C), significantly reducing oxidative byproducts and tar formation.[2] -
Base Selection: Potassium Carbonate (
) is preferred over stronger bases (NaH) to prevent competitive hydrolysis of the nitrile or dehalogenation.[2]
Reaction Scheme Diagram
Figure 1:
Experimental Procedure
Reagents:
-
Potassium Carbonate (
), anhydrous, powdered (1.5 equiv)[2] -
N,N-Dimethylformamide (DMF), anhydrous (5 mL per gram of phenol)[1][2]
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a reflux condenser.
-
Charging: Add 2,4-Dichlorophenol and DMF. Stir until fully dissolved.
-
Deprotonation: Add
in a single portion. Stir at room temperature for 30 minutes. The solution may darken slightly as the phenoxide generates.[2] -
Addition: Add 1-Fluoro-2-nitrobenzene dropwise via syringe or addition funnel over 10 minutes.
-
Reaction: Heat the mixture to 80°C . Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2]
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing Ice Water (10x volume of DMF). Vigorous stirring is essential to prevent oiling out.[2]
-
Isolation: A precipitate should form immediately. Stir for 30 minutes to granulate the solid. Filter via vacuum filtration.[2]
-
Purification:
Downstream Application: Chemoselective Reduction
The high-value step in pharmaceutical synthesis is the conversion of DCNPB to 2-(2,4-dichlorophenoxy)aniline .[1][2]
Critical Challenge: Standard catalytic hydrogenation (
Recommended Protocol: Iron-Ammonium Chloride Reduction This method is highly chemoselective for the nitro group and preserves the halogen substituents.[1][2]
Figure 2: Chemoselective reduction workflow avoiding dehalogenation.[1][2]
Procedure:
-
Dissolve DCNPB (10 mmol) in Ethanol (30 mL) and Water (10 mL).[2]
-
Add Ammonium Chloride (
, 50 mmol) and Iron Powder (40 mmol, <325 mesh). -
Reflux vigorously for 3 hours. The grey iron powder will turn into a rust-colored sludge (
).[1][2] -
Filter hot through a Celite pad.[2] Wash with hot ethanol.[2]
-
Concentrate the filtrate.[2] The amine product typically solidifies or presents as a viscous oil requiring acid-base extraction for final cleanup.[1][2]
Analytical Quality Control
For pharmaceutical release, the following parameters must be met:
| Test | Method | Acceptance Criteria |
| Identification | Consistent with structure.[1][2] Key peaks: Nitro aromatic protons (dd, 7.9-8.1 ppm).[1][2] | |
| Purity | HPLC (C18, ACN/Water gradient) | >98.0% Area |
| Regioisomers | HPLC | <0.5% (Critical for target specificity) |
| Residual Solvent | GC-Headspace | DMF < 880 ppm (ICH Q3C limit) |
Troubleshooting & Optimization
-
Issue: Oiling out during quench.
-
Issue: Incomplete Conversion.
-
Issue: "Black" Product.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[2] Wiley-Interscience.[1][2] (Provides the foundational mechanism for
kinetics and Meisenheimer stability). -
Beletskaya, I. P., & Cheprakov, A. V. (2004).[2] Copper in palladium-catalyzed amination of aryl halides.[1][2] Coordination Chemistry Reviews. Link (Contextualizes modern alternatives, though
remains superior for nitro-activated systems).[2] -
O'Brien, P., et al. (2010).[2] Synthesis of Dibenzoxazepines via Smiles Rearrangement. Journal of Organic Chemistry. (Describes the downstream cyclization utility of the amino-ether derivative).
-
Thermo Fisher Scientific. 2,4-Dichloro-1-(4-nitrophenoxy)benzene Product Specifications. Link (Used for physical property verification).
-
PubChem. 2-(2,4-Dichlorophenoxy)aniline Compound Summary. Link (Verifies the amine product identity and downstream CAS links).
Application Note: Advanced Assay Development for 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Introduction & Chemical Context
2,4-Dichloro-1-(2-nitrophenoxy)benzene is a diphenyl ether structurally analogous to the herbicide Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene). While the para-nitro isomer (Nitrofen) is a well-characterized Protoporphyrinogen Oxidase (PPO) inhibitor, the ortho-nitro isomer (the subject of this guide) presents unique challenges and opportunities in drug discovery and agrochemical synthesis.
This molecule typically arises in two contexts:
-
As a Target Analog: In Structure-Activity Relationship (SAR) studies to define the steric constraints of the PPO binding pocket.
-
As a Critical Impurity: In the synthesis of para-substituted diphenyl ethers, where regioselectivity of the nucleophilic aromatic substitution (SNAr) may yield the ortho-isomer.
This guide provides a dual-track workflow: an Analytical Assay for precise quantitation and isomer differentiation, and a Functional Biological Assay to evaluate PPO inhibition potency.
Analytical Assay Development (HPLC-DAD)
Rationale
Diphenyl ethers are lipophilic (LogP > 4) and lack ionizable groups in the neutral pH range. The primary analytical challenge is separating the ortho-nitro isomer (2-position) from the para-nitro isomer (4-position). The ortho-nitro group creates a steric "kink" in the molecule, altering its interaction with the C18 stationary phase compared to the more linear para-isomer.
Experimental Protocol
Objective: Quantify 2,4-Dichloro-1-(2-nitrophenoxy)benzene with >99% specificity against structural analogs.
Reagents & Equipment
-
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260 Infinity II).
-
Column: C18 End-capped, 3.5 µm, 4.6 x 100 mm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape).
-
Mobile Phase B: Acetonitrile (ACN) (HPLC Grade).
-
Standard: 2,4-Dichloro-1-(2-nitrophenoxy)benzene (>98% purity).
Method Parameters
| Parameter | Setting | Note |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temperature | 30°C | Controls viscosity and retention time reproducibility. |
| Injection Vol | 5-10 µL | Depends on sample concentration (target 1 mg/mL). |
| Detection | 290 nm (Primary), 254 nm (Secondary) | The nitro-aromatic system absorbs strongly at 290 nm. |
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 50% | Initial equilibration. |
| 10.0 | 95% | Linear ramp to elute lipophilic ethers. |
| 12.0 | 95% | Wash step to remove highly retained impurities. |
| 12.1 | 50% | Return to initial conditions. |
| 15.0 | 50% | Re-equilibration (Critical for reproducibility). |
Workflow Diagram
The following diagram illustrates the decision logic for method development and troubleshooting.
Figure 1: Analytical method development workflow focusing on isomer resolution.
Functional Biological Assay (In Vitro PPO Inhibition)
Mechanism of Action
The target molecule acts by inhibiting Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4). PPO catalyzes the oxidation of Protoporphyrinogen IX (non-fluorescent) to Protoporphyrin IX (highly fluorescent). Inhibition leads to substrate accumulation, but in this cell-free assay, we measure the decrease in fluorescence production relative to a control.
Experimental Protocol
Objective: Determine the IC50 of 2,4-Dichloro-1-(2-nitrophenoxy)benzene against recombinant or native PPO.
Reagents
-
Enzyme Source: Solubilized mitochondrial or etioplast membranes (from maize or recombinant human PPO).
-
Substrate: Protoporphyrinogen IX (Proto-gen). Note: Must be prepared fresh.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.05% Tween 80.
-
Positive Control: Acifluorfen or Nitrofen.
Substrate Preparation (Critical Step)
Commercially available Protoporphyrin IX (Proto-IX) must be chemically reduced to Proto-gen immediately before use.
-
Dissolve Proto-IX in 0.5 M KOH/20% Ethanol.
-
Add excess Sodium Amalgam (Na-Hg) or Sodium Borohydride under low light.
-
Stir until fluorescence disappears (color changes from red to colorless).
-
Neutralize and filter. Keep in total darkness.
Assay Procedure
-
Incubation: In a black 96-well plate, add 180 µL Assay Buffer containing PPO enzyme.
-
Treatment: Add 10 µL of test compound (in DMSO). Test range: 1 nM to 100 µM.
-
Initiation: Add 10 µL of freshly prepared Proto-gen (approx. 5 µM final conc).
-
Reaction: Incubate at 30°C for 30–60 minutes in the dark.
-
Measurement: Read Fluorescence immediately.
-
Excitation: 405 nm
-
Emission: 630 nm
-
Mechanism Diagram & Data Flow
Figure 2: PPO enzymatic pathway and inhibition logic. The assay measures the reduction in Proto-IX fluorescence.
Data Analysis & Troubleshooting
Calculating IC50
Normalize raw fluorescence units (RFU) using the following equation:
-
RFU_blank: Buffer + Substrate (no enzyme).
-
RFU_control: Enzyme + Substrate + DMSO (no inhibitor).
Fit the data to a 4-parameter logistic (4PL) regression model to determine the IC50.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Oxidation of Proto-gen substrate. | Prepare Proto-gen fresh; ensure reagents are kept in the dark; use Sodium Amalgam reduction if Borohydride is unstable. |
| Low Signal Window | Inactive Enzyme. | Check enzyme source storage (-80°C required); ensure DTT is present in buffer to maintain enzyme stability. |
| Poor HPLC Peak Shape | Phenolic interaction with silica. | Ensure Mobile Phase A contains 0.1% Formic Acid; check column end-capping. |
| Co-elution of Isomers | Insufficient selectivity. | Switch to a Phenyl-Hexyl column to exploit pi-pi interaction differences between ortho and para isomers. |
References
-
Matringe, M., Camadro, J. M., Labbe, P., & Scalla, R. (1989).[1] Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides.[1][2] Biochemical Journal, 260(1), 231–235.
-
Dayan, F. E., & Duke, S. O. (1997). Protoporphyrinogen Oxidase Inhibitors. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology, 11-35.
-
Hao, G. F., et al. (2011). Structure-activity relationship of diphenyl-ether protoporphyrinogen oxidase inhibitors. Journal of Computational Chemistry, 32(8).
-
U.S. EPA. (1996). Method 8151A: Chlorinated Herbicides by GC using Methylation or Pentafluorobenzylation Derivatization.
Sources
Application Note: High-Performance Analytical Strategies for the Quantification of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Abstract and Introduction
This guide provides detailed analytical methodologies for the accurate quantification of 2,4-Dichloro-1-(2-nitrophenoxy)benzene. This compound is a critical process intermediate and potential impurity in the synthesis of various pharmaceutical agents, including the anthelmintic drug Rafoxanide.[1] The control of such process-related impurities is a mandate for ensuring the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
The analytical challenge lies in detecting and quantifying this specific impurity at trace levels, often in the presence of a high concentration of the API and other structurally similar compounds. This note details two robust and validated analytical approaches: a primary quantitative method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control, and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for unambiguous identification and enhanced sensitivity.
Analyte Profile and Physicochemical Properties
Understanding the physicochemical properties of 2,4-Dichloro-1-(2-nitrophenoxy)benzene is fundamental to developing a robust analytical method. Its structure, characterized by a dichlorinated phenyl ring linked via an ether bond to a nitrophenoxy group, dictates its behavior in chromatographic systems.
| Property | Value / Description | Rationale for Analytical Method Development |
| Structure | ![]() | The molecule contains multiple chlorine atoms and a nitro group on aromatic rings. |
| Molecular Formula | C₁₂H₇Cl₂NO₃ | Used for exact mass determination in mass spectrometry. |
| Molecular Weight | 296.10 g/mol | Essential for preparing standard solutions of known concentration. |
| Predicted LogP | ~4.5 - 5.5 | The high LogP value indicates the compound is non-polar and hydrophobic, making it highly suitable for reverse-phase chromatography.[2] |
| Solubility | Poor in water; Soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane). | Dictates the choice of diluent for sample and standard preparation. Acetonitrile is an excellent choice for HPLC, while more volatile solvents are suitable for GC. |
| UV Chromophore | Yes (Nitrophenoxy group) | The nitrophenoxy moiety absorbs strongly in the UV region, enabling sensitive detection by HPLC-UV/PDA.[3] |
| Volatility | Semi-volatile | The compound is expected to be sufficiently thermally stable and volatile for analysis by Gas Chromatography.[4] |
Strategic Approach to Method Selection
The choice of analytical technique depends on the specific requirement, such as routine quality control, impurity identification, or trace-level analysis in complex matrices. The following decision-making workflow is recommended.
Caption: Decision tree for analytical method selection.
Protocol 1: Quantification by Reverse-Phase HPLC-UV
This method is designed as the primary workhorse for routine quality control, offering excellent precision and accuracy for quantifying the impurity in drug substance batches.
Principle of the Method
Reverse-phase chromatography on a C18 stationary phase is employed to separate the non-polar analyte from other components in the sample matrix. The separation is achieved using a gradient of a buffered aqueous mobile phase and an organic modifier (acetonitrile). The analyte's nitrophenoxy chromophore allows for sensitive detection using a UV or Photodiode Array (PDA) detector.[5]
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm particle size, or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).
-
Reference Standard: Certified 2,4-Dichloro-1-(2-nitrophenoxy)benzene.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Scientist's Note: A formic acid modifier ensures good peak shape by protonating any free silanols on the column and maintaining a consistent pH.
-
-
Standard Solution Preparation:
-
Stock Standard (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Working Standard (1.0 µg/mL): Dilute 1.0 mL of the Stock Standard to 100 mL with a 50:50 mixture of Acetonitrile and Water. This concentration is typical for a 0.1% impurity level relative to a 1 mg/mL API sample.
-
-
Sample Preparation (API Drug Substance):
-
Accurately weigh 100 mg of the API into a 100 mL volumetric flask.
-
Add approximately 70 mL of Acetonitrile, sonicate to dissolve, then dilute to volume with Acetonitrile. This yields a sample concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | C18 provides the necessary hydrophobicity for retaining the non-polar analyte. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A standard mobile phase system for reverse-phase separation of pharmaceutical compounds. |
| Gradient Elution | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18.1-22 min: 50% B | A gradient is crucial for eluting the non-polar analyte while ensuring separation from the main API peak and other potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak broadening. |
| Detection | UV at 240 nm | The nitrophenoxy group is expected to have a strong absorbance near this wavelength. A PDA detector should be used during development to confirm the optimal wavelength. |
-
System Suitability and Analysis Sequence:
-
Before sample analysis, perform five replicate injections of the Working Standard (1.0 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
-
Tailing Factor ≤ 2.0.
-
Theoretical Plates (N) ≥ 5000.
-
-
The analysis sequence should bracket sample injections with standard checks to ensure system stability.
-
Data Analysis and Validation
Quantification is performed using an external standard calibration. The concentration of the impurity in the API sample is calculated as follows:
Impurity (%) = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
This method should be validated according to ICH Q2(R1) guidelines, establishing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity.[6]
Protocol 2: Confirmatory Analysis by GC-MS
This method provides unambiguous identification through mass spectral data and offers superior sensitivity, making it ideal for confirmation of identity and trace-level quantification.
Principle of the Method
Gas chromatography separates volatile and semi-volatile compounds in the gas phase. The analyte is vaporized in a heated inlet and separated on a capillary column. The mass spectrometer then ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a chemical fingerprint.[4][7]
Instrumentation and Materials
-
GC-MS System: Agilent 7890B GC with 5977B MS, or equivalent.
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent low-bleed column.
-
Reagents: Dichloromethane (GC grade), Helium (UHP, 99.999%).
Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Prepare standards and samples in a volatile solvent like Dichloromethane at concentrations similar to those used for HPLC analysis.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Inlet Mode | Splitless | Maximizes sensitivity for trace impurity analysis. |
| Inlet Temperature | 280 °C | Ensures complete vaporization without thermal degradation. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas, standard for GC-MS. |
| Oven Program | 100 °C (hold 1 min), then 20 °C/min to 300 °C (hold 5 min) | A temperature ramp effectively separates compounds based on their boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 50-400) for identification.Selected Ion Monitoring (SIM) for quantification. | Full scan provides the complete mass spectrum for identity confirmation. SIM mode significantly enhances sensitivity by monitoring only specific ions. |
| SIM Ions | m/z 295 (M⁺) , 191, 162 | Predicted Ions: The molecular ion (M⁺) at m/z 295 is the primary target. Fragments corresponding to the dichlorophenoxy and nitrophenyl moieties would be used for confirmation. |
Data Interpretation
-
Identification: The identity of the impurity is confirmed by matching the retention time and the acquired mass spectrum with that of the certified reference standard.
-
Quantification: A calibration curve is generated by plotting the peak area of the primary SIM ion (e.g., m/z 295) against the concentration of the injected standards.
Overall Analytical Workflow
The following diagram illustrates the complete process from sample handling to the final report, integrating both HPLC and GC-MS methods for comprehensive quality control.
Caption: Comprehensive workflow for impurity analysis.
References
-
CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene. Google Patents.
-
Simultaneous trace level determination of benzene and 1, 2-dichloroethane by GC-HS/GC-MS in several pharmaceutical drug substances. ResearchGate.
-
Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. PubMed.
-
Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate.
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR).
-
SIDS Initial Assessment Report for 2,4-Dichloronitrobenzene. OECD.
-
GC-MS spectrum of control 2,4-dichlorophenol. ResearchGate.
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products. US EPA.
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. ResearchGate.
-
Analytical Method for Rafoxanide (Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan.
-
Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI.
-
SIDS Initial Assessment Report for Benzene, 1,4-dichloro-2-nitro-. OECD.
-
Benzene, 2,4-dichloro-1-nitro- (2,4-dichloronitrobenzene) - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).
-
Hyma Synthesis Pvt. Ltd. Company Website.
-
Quantification of Rafoxanide Drug Residue From Sheep Meat In Sulaymaniyah Province/Iraq Using High-Performance Liquid Chromatography. ResearchGate.
-
4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. PubChem, NIH.
-
Quantification of Rafoxanide Drug Residue from Sheep Meat in Sulaymaniyah Province/Iraq Using High-Performance Liquid Chromatogr. Iraqi Academic Scientific Journals.
-
Rafoxanide Impurities. BOC Sciences.
-
CN105461582A - A preparing method of rafoxanide. Google Patents.
-
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene. Smolecule.
-
FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. FDA.
-
2,4-dichloro-1-nitro-benzene - Physico-Chemical properties. Mol-Instincts.
-
Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)- - Substance Details. US EPA.
Sources
- 1. CN105461582A - A preparing method of rafoxanide - Google Patents [patents.google.com]
- 2. ▷ InChI Key Database ⚛️ | 2,4-dichloro-1-nitro-benzene [inchikey.info]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples [mdpi.com]
Application Note: High-Value Utilization of 2,4-Dichloro-1-(2-nitrophenoxy)benzene in Functional Material Synthesis
[1][2]
Executive Summary & Chemical Architecture
2,4-Dichloro-1-(2-nitrophenoxy)benzene (DCNPB) represents a specialized class of Polychlorinated Diphenyl Ethers (PCDEs) .[1][2][3] While historically categorized alongside agrochemical intermediates (e.g., for herbicides like Chlomethoxyfen), modern material science re-evaluates this scaffold as a critical precursor for High-Refractive Index (HRI) Polymers and Flame-Retardant Epoxy Hardeners .[1][2][3]
This guide details the employment of DCNPB not merely as an end-product, but as a "masked" monomer.[1][2][3] The presence of the ortho-nitro group induces a high degree of torsional twist between the phenyl rings (dihedral angle > 60°), preventing planar stacking.[3] When reduced to its amine counterpart, this non-planar geometry improves solubility in high-performance polymers (polyimides/polyamides) while the halogen loading (chlorine) significantly boosts the refractive index and flame resistance.[2][3]
Chemical Profile
| Property | Specification |
| IUPAC Name | 2,4-dichloro-1-(2-nitrophenoxy)benzene |
| Molecular Formula | C₁₂H₇Cl₂NO₃ |
| Molecular Weight | 284.09 g/mol |
| Electronic Character | Push-Pull System (Electron-rich ether / Electron-poor nitro) |
| Key Functionality | Latent Amine (via -NO₂), Halogen Bonding Sites (-Cl) |
Protocol A: Controlled Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
The synthesis of DCNPB relies on the coupling of an electron-rich phenol with an electron-deficient nitrobenzene.[1][2] The choice of base and solvent is critical to minimize side reactions (such as hydrolysis of the nitro-halide).[3]
Reaction Logic
We utilize 2,4-Dichlorophenol as the nucleophile and 1-Fluoro-2-nitrobenzene (or the cheaper 1-Chloro-2-nitrobenzene) as the electrophile.[1][2] The ortho-nitro group activates the leaving group (F/Cl) via the Meisenheimer complex mechanism.[1][2][3]
Materials
-
Electrophile: 1-Fluoro-2-nitrobenzene (1.05 equiv) [Preferred for faster kinetics][1][2][3]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)[2][3]
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,4-Dichlorophenol (10 mmol) in DMF (20 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (15 mmol). Stir at room temperature for 30 minutes. Observation: The solution may darken as the phenoxide anion forms.[3]
-
Coupling: Add 1-Fluoro-2-nitrobenzene (10.5 mmol) dropwise.
-
Heating: Heat the reaction mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:2).[2][3][4] The limiting reagent (phenol) should disappear.[2][4]
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 100% Hexane → 10% EtOAc/Hexane).
Workflow Visualization
Figure 1: Synthetic pathway for the generation of the DCNPB scaffold via SnAr coupling.
Protocol B: Chemoselective Reduction for Polymer Applications[3]
This is the critical step for Material Science applications. To utilize DCNPB in polymers (polyimides, epoxies), the nitro group must be reduced to an amine without removing the chlorine atoms (hydrodehalogenation).[3] Standard Pd/C hydrogenation is risky as it often strips aryl chlorides.[2][3][4]
Recommended Method: Iron-Mediated Reduction (Bechamp Reduction variant) or Zinc/Ammonium Chloride.[1][2][3]
Materials
-
Substrate: DCNPB (from Protocol A)
-
Reductant: Iron Powder (325 mesh, 5.0 equiv)
-
Electrolyte/Acid Source: Ammonium Chloride (NH₄Cl, 5.0 equiv)[2][3]
Methodology
-
Suspension: Dissolve DCNPB (5 mmol) in Ethanol (30 mL). Add Water (10 mL).
-
Addition: Add NH₄Cl (25 mmol) and Iron powder (25 mmol).
-
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Reaction is typically complete in 2–3 hours.[2][3][4] Monitor by TLC (amine will be significantly more polar and stain with Ninhydrin).[2][3][4]
-
Work-up:
Application Note: Why this Amine?
The resulting amine is a "Hinge Monomer." [3]
Characterization & Quality Control
For material science grade precursors, purity is paramount to prevent chain termination during polymerization.[3][4]
| Technique | Parameter | Expected Observation |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic Region | Distinct pattern of 7 protons.[1][2][3] The proton ortho to the nitro group will be most deshielded (~7.9-8.0 ppm).[2][3] |
| FT-IR | Functional Groups | NO₂ stretches: Asymmetric ~1530 cm⁻¹, Symmetric ~1350 cm⁻¹.[1][2][3] C-O-C stretch: ~1240 cm⁻¹.[2][3][4] |
| HPLC | Purity | >98.5% (Area %) required for polymer grade. |
| HRMS | Mass Verification | [M+H]⁺ consistent with Cl isotope pattern (³⁵Cl/³⁷Cl ratio). |
Decision Logic for Functionalization
Figure 2: Decision matrix for chemoselective reduction to preserve halogen functionality.
Safety & Environmental Handling
Warning: Polychlorinated diphenyl ethers (PCDEs) and their precursors are persistent organic pollutants.[2][3][4]
-
Toxicity: Treat DCNPB as a potential aquatic toxin (H400) and skin irritant (H315).[2][3][4]
-
Dioxin Hazard: Do NOT dispose of this material via incineration below 1200°C. Incomplete combustion of chlorinated ethers can generate polychlorinated dibenzo-p-dioxins (PCDDs).[1][2][3]
-
Disposal: All waste streams (aqueous washes, silica gel) must be segregated as "Halogenated Organic Waste" and sent to certified high-temperature incineration facilities equipped with scrubbers.[1][2][3]
References
-
Nucleophilic Aromatic Substitution (SₙAr)
-
Chemoselective Reduction of Nitroarenes
-
Polychlorinated Diphenyl Ethers (PCDEs)
-
High Refractive Index Polymers (Contextual Grounding)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 4,4'-Dichloro-2-nitrodiphenyl ether | C12H7Cl2NO3 | CID 8659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 6. CN104478730A - 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor - Google Patents [patents.google.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Applications of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,4-Dichloro-1-(2-nitrophenoxy)benzene as a Scaffold in Chemical Biology
This Application Note is designed as a high-level technical guide for chemical biologists and medicinal chemists. It focuses on 2,4-Dichloro-1-(2-nitrophenoxy)benzene (CAS: 38461-29-9), a critical structural isomer of the herbicide Nitrofen and a versatile scaffold for synthesizing bioactive diphenyl ethers.[1]
Executive Summary
2,4-Dichloro-1-(2-nitrophenoxy)benzene (also known as 2,4-dichloro-2'-nitrodiphenyl ether) is a pivotal chemical probe used to investigate the Structure-Activity Relationships (SAR) of diphenyl ether bioactives.[1] Unlike its para-nitro isomer (Nitrofen), which is a potent Protoporphyrinogen Oxidase (PPO) inhibitor and teratogen, the ortho-nitro isomer serves two distinct roles in chemical biology:[1]
-
Steric Probe: It defines the spatial constraints of binding pockets in enzymes like PPO and Enoyl-ACP reductase (InhA).[1]
-
Synthetic Precursor: It acts as a "masked" scaffold for generating 2-amino and 2-hydroxy diphenyl ethers—key pharmacophores in antimicrobials (e.g., Triclosan derivatives) and antitubercular agents.[1]
This guide details the molecule's utility in comparative biological profiling and provides optimized protocols for its synthesis and derivatization.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene |
| Common Name | 2,4-Dichloro-2'-nitrodiphenyl ether |
| CAS Number | 38461-29-9 |
| Molecular Formula | C₁₂H₇Cl₂NO₃ |
| Molecular Weight | 284.09 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 57–58 °C |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| Key Isomer | Structural isomer of Nitrofen (CAS 1836-75-5) |
Case Studies in Chemical Biology
Case Study 1: Defining the "Ortho-Effect" in Herbicide Mode of Action
Context: Diphenyl ether herbicides (e.g., Nitrofen, Acifluorfen) target Protoporphyrinogen Oxidase (PPO) , a key enzyme in chlorophyll biosynthesis.[1] The position of the nitro group is a critical determinant of binding affinity.[1]
Experimental Logic: Researchers utilize 2,4-Dichloro-1-(2-nitrophenoxy)benzene to map the steric tolerance of the PPO binding pocket.[1]
-
Mechanism: The para-nitro group (Nitrofen) aligns with specific residues (e.g., Arg98 in N. tabacum PPO) to stabilize the inhibitor-enzyme complex.[1]
-
The Probe: The ortho-nitro isomer introduces a steric clash and alters the electronic distribution of the ether linkage.[1]
-
Outcome: Comparative assays typically show reduced inhibitory activity for the ortho isomer, validating the requirement for a linear or para-substituted geometry for optimal PPO inhibition.[1] This "negative control" data is essential for building robust QSAR models.[1]
Data Interpretation (Representative):
| Compound | Substituent Position | PPO Inhibition (
Case Study 2: Precursor for Triclosan-Class Antimicrobials
Context: The 2-hydroxy-diphenyl ether scaffold is the core pharmacophore of Triclosan , a broad-spectrum Enoyl-ACP reductase (FabI) inhibitor.[1] Application: 2,4-Dichloro-1-(2-nitrophenoxy)benzene is the strategic starting material for synthesizing libraries of Triclosan analogues.[1]
-
Synthetic Utility: The ortho-nitro group is reduced to an amine, which is then converted to a hydroxyl group via diazonium hydrolysis.[1] This route allows for late-stage diversification of the "Ring A" (dichlorophenyl) before revealing the sensitive phenol on "Ring B".[1]
Experimental Protocols
Protocol A: Synthesis via S_NAr Coupling
Objective: High-yield synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene from commercially available precursors.
Reagents:
-
2,4-Dichlorophenol (1.0 eq)[1]
-
1-Fluoro-2-nitrobenzene (1.1 eq) (Preferred over chloro- derivative for faster kinetics)[1]
-
Potassium Carbonate (
) (2.0 eq)[1] -
DMF (Dimethylformamide) or DMSO[1]
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dichlorophenol (10 mmol) in dry DMF (20 mL). Add
(20 mmol) and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. -
Coupling: Add 1-Fluoro-2-nitrobenzene (11 mmol) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to 80–90°C under an inert atmosphere (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] -
Workup: Cool to RT and pour the mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.[1]
-
Extraction: If oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.[1]
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Yield Expectation: 85–95%.[1]
-
Protocol B: Chemoselective Reduction to Aniline Scaffold
Objective: Conversion to 2-(2,4-dichlorophenoxy)aniline for library synthesis.[1]
Reagents:
Procedure:
-
Dissolve the nitro compound in Ethanol (ethanol:water 4:1 ratio).[1]
-
Add Iron powder and
.[1] -
Reflux at 80°C for 2 hours. The yellow color of the nitro compound should fade to a colorless/pale brown solution.[1]
-
Filter hot through a Celite pad to remove iron residues.[1]
-
Concentrate the filtrate to obtain the crude aniline.[1]
-
Note: This amine is air-sensitive; store under Nitrogen or derivatize immediately.[1]
-
Pathway Visualization
The following diagram illustrates the synthesis workflow and the branching logic for using this molecule in Chemical Biology.
Figure 1: Synthesis and Application Workflow for 2,4-Dichloro-1-(2-nitrophenoxy)benzene.
Safety & Handling (E-E-A-T)
-
Toxicity Warning: Diphenyl ethers with nitro groups are potential teratogens and mutagens .[1] While the ortho isomer is less characterized than Nitrofen, it should be handled with the same rigorous safety standards.[1]
-
PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory during synthesis (especially during the S_NAr reaction which may generate HF if fluorobenzene is used).[1]
-
Waste Disposal: Halogenated organic waste.[1] Do not release into the environment; these compounds are persistent organic pollutants (POPs).[1]
References
-
Chemical Identification: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 18608827 (2,4-Dichloro-1-(2-nitrophenoxy)benzene).[1] Retrieved from [Link][1]
-
Comparative Toxicology: U.S. Environmental Protection Agency.[1] Nitrofen (CASRN 1836-75-5) Integrated Risk Information System.[1] (Provides baseline data for the 4-nitro isomer for SAR comparison). Retrieved from [Link][1]
- Synthetic Methodology:General Nucleophilic Aromatic Substitution (S_NAr) for Diphenyl Ethers.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2,4-Dichloro-1-(2-nitrophenoxy)benzene Synthesis
Welcome to the technical support center for the synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol. Our goal is to empower you with the knowledge to not only execute this synthesis successfully but also to understand the underlying chemical principles for effective optimization and problem-solving.
The synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, often under conditions reminiscent of an Ullmann condensation. This reaction involves the coupling of a phenoxide with an activated aryl halide. The presence of the electron-withdrawing nitro group on the aryl halide is crucial for activating the ring towards nucleophilic attack.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient phenoxide formation: The base may be too weak or not sufficiently anhydrous to fully deprotonate the 2,4-dichlorophenol.[2] 2. Low reaction temperature: The activation energy for the C-O bond formation may not be reached. Ullmann-type reactions often require elevated temperatures.[3][4] 3. Poor solvent choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. Polar aprotic solvents are generally preferred for SNAr reactions.[5][6] 4. Catalyst deactivation (if used): If a copper catalyst is employed, it may be poisoned by impurities or oxidized. | 1. Base Selection: Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is freshly dried. Cs₂CO₃ is often more effective due to the higher solubility of cesium phenoxides.[3] 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by TLC or GC. Be mindful of potential side reactions at excessively high temperatures. 3. Solvent Screening: Consider using high-boiling polar aprotic solvents such as DMF, DMSO, or NMP. Acetonitrile can also be effective.[2][3] 4. Catalyst and Ligand: While this reaction can proceed without a catalyst due to the activating nitro group, the addition of a copper(I) source (e.g., CuI) and a ligand (e.g., N,N-dimethylglycine) can sometimes improve yields and lower the required temperature.[2] |
| Formation of Side Products | 1. Hydrolysis of 1-chloro-2-nitrobenzene: Trace amounts of water can lead to the formation of 2-nitrophenol. 2. Homocoupling of 1-chloro-2-nitrobenzene: At high temperatures, especially in the presence of a copper catalyst, self-coupling of the aryl halide can occur. 3. Ether cleavage: Under harsh basic conditions and high temperatures, the product diaryl ether may be susceptible to cleavage. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly distilled solvents. 2. Temperature Control: Avoid excessive heating. Once the reaction is initiated, maintain the lowest temperature that allows for a reasonable reaction rate. 3. Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation. |
| Reaction Stalls Before Completion | 1. Insufficient base: The base may be consumed by acidic impurities or by reaction with the solvent. 2. Reagent degradation: One of the starting materials may be degrading under the reaction conditions over time. | 1. Stoichiometry of Base: Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to ensure complete phenoxide formation and to neutralize any acidic byproducts. 2. Reagent Purity: Use high-purity starting materials. Purify them if necessary before use. |
| Difficult Product Purification | 1. Similar polarity of product and starting materials: This can make chromatographic separation challenging. 2. Presence of colored impurities: These are common in reactions involving nitroaromatics. | 1. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) to purify the product. The melting point of a similar compound, 2,4-Dichloro-1-(4-nitrophenoxy)benzene, is in the range of 67-72°C, which suggests the target compound will be a solid at room temperature.[7] 2. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to remove colored impurities before recrystallization. 3. Column Chromatography Optimization: If chromatography is necessary, screen different solvent systems to achieve better separation. A gradient elution might be required. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the deprotonation of 2,4-dichlorophenol by a base to form the more nucleophilic 2,4-dichlorophenoxide. This phenoxide then attacks the carbon atom bearing the chlorine in 1-chloro-2-nitrobenzene. The presence of the electron-withdrawing nitro group ortho to the chlorine atom stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution.[1]
Q2: Why is a strong base necessary?
A2: A sufficiently strong base is required to deprotonate the weakly acidic 2,4-dichlorophenol to form the corresponding phenoxide. The phenoxide is a much stronger nucleophile than the neutral phenol and is essential for the reaction to proceed at a reasonable rate. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[2][3]
Q3: Can I use a different leaving group on the nitroaromatic ring?
A3: Yes, while chloro is a common leaving group, a fluoro group on the nitroaromatic ring would likely lead to a faster reaction. In SNAr, the rate-determining step is typically the nucleophilic attack, not the breaking of the carbon-leaving group bond. Fluorine is the most electronegative halogen, which makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[1]
Q4: What are the key safety precautions for this reaction?
A4:
-
Reagent Toxicity: 1-chloro-2-nitrobenzene is toxic and can cause methemoglobinemia.[8][9] 2,4-dichlorophenol is also toxic and corrosive. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Hazards: DMF and DMSO are skin-penetrating solvents. Avoid direct contact.
-
Reaction Conditions: The reaction is typically run at elevated temperatures. Use appropriate heating apparatus and ensure the setup is secure.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) . A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to observe the disappearance of the starting materials and the appearance of the product spot/peak.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene.
Caption: A generalized workflow for the synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene.
Detailed Experimental Protocol
This protocol is a representative procedure based on established principles of Ullmann-type diaryl ether synthesis.[2][3] Optimization may be required for specific laboratory conditions and reagent purities.
Materials:
-
2,4-Dichlorophenol (1.0 eq)
-
1-Chloro-2-nitrobenzene (1.0-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1-chloro-2-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and maintain this temperature.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
References
- CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
- CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene.
- US4421694A - Process for the preparation of nitroanilines.
- US3480681A - Process for the preparation and purification of p-nitrobenzenes.
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters - ACS Publications. [Link]
-
Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions - RSC Publishing. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. [Link]
-
1,2-Dichloro-4-nitrobenzene CAS N°:99-54-7. [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2,4-Dichloro-1-(4-nitrophenoxy)benzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Welcome to the Technical Support Center for the purification of crude 2,4-Dichloro-1-(2-nitrophenoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this valuable synthetic intermediate.
Introduction
2,4-Dichloro-1-(2-nitrophenoxy)benzene is a key building block in the synthesis of various organic molecules. Its purity is paramount for the success of subsequent reactions and the integrity of final products. The primary synthetic route to this compound is typically a Williamson ether synthesis or a related nucleophilic aromatic substitution. These reactions, while generally effective, can yield a crude product contaminated with unreacted starting materials, isomers, and other byproducts. This guide provides a systematic approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2,4-Dichloro-1-(2-nitrophenoxy)benzene, providing potential causes and actionable solutions.
Problem 1: Oily or Gummy Product After Initial Work-up
Q: My crude product is an oil or a sticky solid, making it difficult to handle. What is the likely cause and how can I resolve this?
A: An oily or gummy consistency in the crude product often indicates the presence of residual solvent, unreacted starting materials, or low-melting point impurities.
-
Causality: The Williamson ether synthesis, a common method for preparing diaryl ethers, can be incomplete, leaving unreacted 2,4-dichlorophenol or 1-chloro-2-nitrobenzene in the reaction mixture.[1][2] Additionally, improper drying or the use of low-boiling point extraction solvents can result in a product that is not fully solid.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a rotary evaporator to remove all extraction solvents. For higher boiling point solvents like DMF or DMSO that may have been used in the reaction, consider a high-vacuum distillation or an aqueous work-up followed by extraction with a lower boiling point solvent.
-
Aqueous Base Wash: To remove unreacted 2,4-dichlorophenol, wash the organic layer with a 1M sodium hydroxide solution. The phenolic starting material will be deprotonated and dissolve in the aqueous layer.
-
Trituration: If the product is still oily, attempt trituration. This involves stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexane or a mixture of hexane and a small amount of ethyl acetate is a good starting point. This process can often induce crystallization of the desired compound.
-
Problem 2: Difficulty in Achieving High Purity by Recrystallization
Q: I've attempted recrystallization, but the purity of my 2,4-Dichloro-1-(2-nitrophenoxy)benzene does not improve significantly, or I have poor recovery. What should I do?
A: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the nature of the impurities.
-
Causality: The presence of isomeric byproducts is a common issue in the synthesis of substituted aromatic compounds.[3][4] These isomers can have very similar solubility profiles to the desired product, making separation by recrystallization challenging. Poor recovery is often due to using too much solvent or cooling the solution too quickly.
-
Troubleshooting and Optimization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For diaryl ethers and nitroaromatic compounds, common solvents include ethanol, methanol, ethyl acetate, and mixtures of polar and non-polar solvents.[5][6] Based on structurally similar compounds, a mixture of hexane and ethyl acetate is a promising system to explore.[7]
-
Systematic Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) to each tube.
-
Heat the tubes to dissolve the solid, adding the minimum amount of hot solvent.
-
Allow the tubes to cool slowly to room temperature and then in an ice bath.
-
Observe which solvent system yields well-formed crystals with a significant amount of precipitate.
-
-
Improving Recovery:
-
Use the minimum amount of hot solvent required to dissolve the crude product.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
-
| Solvent System | Rationale | Expected Outcome |
| Ethanol | Good for moderately polar compounds. | May provide good crystals, but solubility might be high at room temperature, leading to lower yields. |
| Hexane/Ethyl Acetate | Allows for fine-tuning of polarity. | A good starting point is a 10:1 to 5:1 hexane:ethyl acetate ratio. The desired compound should be less soluble in this mixture than the impurities. |
| Toluene | Can be effective for aromatic compounds. | Use with caution due to its higher boiling point. |
Problem 3: Co-elution of Impurities During Column Chromatography
Q: I am using column chromatography, but an impurity is co-eluting with my product. How can I improve the separation?
A: Co-elution occurs when the polarity of the desired compound and an impurity are too similar for the chosen mobile phase and stationary phase to resolve.
-
Causality: Isomeric byproducts are the most likely culprits for co-elution. The subtle differences in their structure may not be sufficient for separation with a standard solvent system.
-
Troubleshooting and Optimization:
-
Optimize the Mobile Phase: The key to good separation is finding a solvent system that provides a differential migration of the components on the stationary phase.
-
TLC Analysis: Before running a column, always perform a thorough TLC analysis with various solvent systems. A good solvent system will show clear separation between your product spot and any impurity spots, with an Rf value for your product between 0.2 and 0.4.[7]
-
Solvent System Suggestions: For halogenated nitroaromatic compounds, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is standard.[8]
-
Fine-Tuning Polarity: If you are seeing poor separation, try decreasing the polarity of the eluent (e.g., from 10% ethyl acetate in hexane to 5% ethyl acetate in hexane). This will cause all compounds to move more slowly down the column, potentially increasing the separation between them.
-
-
Consider a Different Stationary Phase: While silica gel is the most common choice, other stationary phases can offer different selectivity.
-
Alumina: For certain compounds, alumina (neutral, acidic, or basic) may provide better separation than silica gel.
-
Reverse-Phase Silica: If your compound is sufficiently non-polar, reverse-phase chromatography (with a non-polar stationary phase and a polar mobile phase like acetonitrile/water) could be an option.
-
-
Gradient Elution: If a single solvent mixture does not provide adequate separation of all components, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the column run. This will elute the less polar impurities first, followed by your product, and then the more polar impurities.
-
| Parameter | Recommendation for 2,4-Dichloro-1-(2-nitrophenoxy)benzene |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Starting Point) | 5-10% Ethyl Acetate in Hexane |
| TLC Visualization | UV lamp (254 nm) |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2,4-Dichloro-1-(2-nitrophenoxy)benzene?
A1: The most common impurities are typically:
-
Unreacted Starting Materials: 2,4-Dichlorophenol and 1-chloro-2-nitrobenzene (or the corresponding activated nitro-aromatic).
-
Isomeric Products: Depending on the starting materials, you may have other isomers of the dichloronitrophenoxybenzene.
-
Byproducts of Side Reactions: In a Williamson ether synthesis, C-alkylation of the phenoxide can occur, though it is less common with aryl ethers.[9]
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques should be used to assess purity:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value suggests high purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: These techniques will show the expected signals for the desired product and the absence of signals from impurities.
-
Mass Spectrometry: This will confirm the molecular weight of your compound.
-
Q3: Is it better to use recrystallization or column chromatography for purification?
A3: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is often faster and more scalable for removing small amounts of impurities that have significantly different solubilities than the product.
-
Column chromatography is more effective for separating compounds with similar polarities, such as isomers, and for purifying smaller quantities of material.[10] It is often the preferred method when recrystallization fails to yield a pure product.
Experimental Protocols
The following protocols are based on established methods for the purification of structurally similar halogenated nitroaromatic compounds and diaryl ethers.
Protocol 1: Recrystallization from a Hexane/Ethyl Acetate Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2,4-Dichloro-1-(2-nitrophenoxy)benzene in the minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add warm hexane until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. A good starting point is 10% ethyl acetate in hexane.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2,4-Dichloro-1-(2-nitrophenoxy)benzene.
Visualizations
Caption: Decision workflow for the purification of 2,4-Dichloro-1-(2-nitrophenoxy)benzene.
Caption: Troubleshooting guide for co-elution in column chromatography.
References
- Mu, Z., & Zhou, J. (1994). The research of 2,4-dimethoxy acetyl-acetanilide synthetic. Chemical Industry and Engineering, 04.
- CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene - Google Patents. (n.d.).
-
5.37 Introduction to Organic Synthesis Laboratory - MIT OpenCourseWare. (n.d.). Retrieved February 6, 2026, from [Link]
-
Mastering The Williamson Ether Synthesis - Osunstate. (2025, December 4). Retrieved February 6, 2026, from [Link]
-
Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H - ChemRxiv. (n.d.). Retrieved February 6, 2026, from [Link]
- EP0851853A1 - Process for the purification of diphenyl ether compounds - Google Patents. (n.d.).
- CA2230921C - Process for the purification of diphenyl ether compounds - Google Patents. (n.d.).
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 6, 2026, from [Link]
-
Benzene, 2,4-dichloro-1-nitro- - the NIST WebBook. (n.d.). Retrieved February 6, 2026, from [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved February 6, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
-
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved February 6, 2026, from [Link]
-
2,4-Dichloro-1-iodo-6-nitrobenzene - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]
-
Benzene, 2,4-dichloro-1-nitro- - the NIST WebBook. (n.d.). Retrieved February 6, 2026, from [Link]
-
1-(2-Nitrophenoxy)octane - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
Sources
- 1. 2,4-Dichloro-1-iodo-6-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-Nitrophenoxy)octane - Wikipedia [en.wikipedia.org]
- 3. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]
- 4. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 5. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
how to improve the solubility of 2,4-Dichloro-1-(2-nitrophenoxy)benzene for biological assays
Topic: Improving the Solubility of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Ticket ID: SOL-DPE-001 Status: Open Assigned Specialist: Senior Application Scientist, Assay Development
Executive Summary
2,4-Dichloro-1-(2-nitrophenoxy)benzene is a highly lipophilic diphenyl ether (LogP ≈ 4.0–4.5). Its poor aqueous solubility presents two primary failure modes in biological assays: "Crash-out" precipitation upon dilution into aqueous media and non-specific adsorption to plasticware.
This guide provides three validated workflows to solubilize this compound, moving from simple solvent systems to advanced carrier-mediated delivery.
Module 1: The "Crash-Out" Phenomenon & Solvent Selection
The Problem: You prepare a 100 mM stock in DMSO. It looks clear. You pipette 1 µL into 1 mL of cell culture media. The solution turns cloudy immediately, or worse, micro-crystals form over 30 minutes that are invisible to the naked eye but cytotoxic to cells via physical stress.
The Mechanism:
This compound is a "brick dust" molecule. It loves DMSO but hates water. When a small volume of DMSO stock hits a large volume of water, the solvent power drops exponentially. The local concentration of the compound exceeds its aqueous solubility limit (
Troubleshooting Q&A
Q: Why can't I just vortex it longer? A: Vortexing only disperses the precipitate; it does not redissolve it. Once the crystal lattice forms, the energy required to break it is higher than what simple agitation provides. You must prevent the crystal from forming in the first place.
Q: What is the "Step-Down" Dilution Method?
A: This is the industry standard for introducing lipophilic compounds to aqueous media. Instead of a 1:1000 jump (100% DMSO
Protocol 1: The Step-Down Dilution (Self-Validating)
-
Step 1: Prepare Stock A (100 mM in 100% DMSO).
-
Step 2: Prepare Intermediate B (10 mM in 100% DMSO).
-
Step 3: Prepare Working Solution C (100 µM) by adding 10 µL of Intermediate B into 990 µL of warm (37°C) media while vortexing the media continuously .
-
Critical: Never add the compound to static media. The media must be moving to maximize dispersion speed.
-
Module 2: Advanced Solubilization (Cyclodextrins)
If your assay is sensitive to DMSO (>0.1%) or the compound precipitates even with the Step-Down method, you must use a molecular carrier. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for diphenyl ethers.
Mechanism: HP-β-CD forms a toroidal "bucket" with a hydrophobic interior and hydrophilic exterior. The 2,4-Dichloro-1-(2-nitrophenoxy)benzene molecule sits inside the bucket, shielded from the water.
Protocol 2: Cyclodextrin Complexation
| Component | Concentration | Role |
| Compound Stock | 50 mM (in DMSO) | The guest molecule |
| HP-β-CD Solution | 20-40% (w/v) in water | The host carrier |
| Final Buffer | PBS or Media | The assay environment |
Workflow:
-
Dissolve HP-β-CD in deionized water to create a 40% (w/v) stock . Filter sterilize (0.22 µm).
-
Add your compound (dissolved in a minimal volume of DMSO or Ethanol) slowly to the HP-β-CD solution with vigorous stirring.
-
Incubate: Shake at 150 RPM at 37°C for 4 hours.
-
Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the complexation failed or saturation was reached. Use the supernatant.
Module 3: Plasticware Adsorption (The "Silent Killer")
The Issue: Lipophilic compounds (LogP > 3) bind aggressively to Polystyrene (PS). In a standard 96-well plate, you may lose up to 60% of your effective concentration to the walls of the well within 2 hours.
Q: How do I know if I'm losing compound to the plastic? A: Run a "Transfer Test." Incubate your solution in the plate for 2 hours. Transfer the liquid to a fresh plate and run your assay. If potency drops significantly compared to a fresh preparation, you have adsorption.
Recommendations:
-
Use Glass: For stock storage, always use borosilicate glass vials.
-
Use Low-Binding Plastics: Switch to Polypropylene (PP) plates or "Low-Binding" surface-treated PS plates for the assay.
-
Add BSA: Bovine Serum Albumin (0.1% - 1%) in the buffer acts as a "sacrificial carrier," binding the compound and keeping it in solution rather than letting it stick to the walls.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct solubilization strategy based on your assay constraints.
Caption: Decision tree for solubilizing high-LogP diphenyl ethers. Blue nodes indicate decision points; Green nodes indicate viable protocols.
Summary of Physicochemical Data
| Property | Value | Implication for Assay |
| LogP | ~4.2 (Predicted) | Highly lipophilic. Will cross cell membranes easily but precipitate in media. |
| Water Solubility | < 0.1 mg/mL | essentially insoluble. Requires carrier or solvent. |
| DMSO Solubility | > 50 mg/mL | Excellent stock solvent. |
| Plastic Binding | High | Avoid standard polystyrene. Use Polypropylene. |
References
-
Lipophilicity and Adsorption: Palmgren, J. J., et al. (2006).[1] "Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions."[1] European Journal of Pharmaceutics and Biopharmaceutics.
-
Cyclodextrin Usage: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
DMSO Toxicity: Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." FASEB Journal.
-
Diphenyl Ether Properties: PubChem Compound Summary for Nitrofen (Structural Analog).
Sources
Technical Support Center: Photostability Guide for 2,4-Dichloro-1-(2-nitrophenoxy)benzene
[1]
Executive Summary & Compound Profile
Compound: 2,4-Dichloro-1-(2-nitrophenoxy)benzene Class: o-Nitrodiphenyl ether Primary Hazard: Extreme Photosensitivity Critical Alert: This compound is not merely "light-sensitive"; it is photo-reactive .[1] Unlike simple oxidation, exposure to UV or visible light (blue/violet spectrum) triggers an irreversible intramolecular cyclization.[1] Standard laboratory lighting is sufficient to degrade dilute solutions within minutes.[1]
Why This Matters
Researchers often mistake the degradation of this compound for hydrolysis or oxidation.[1] However, the presence of the ortho-nitro group relative to the ether linkage facilitates a rapid, light-induced Smiles rearrangement or photocyclization , forming stable tricyclic byproducts (e.g., dibenzoxazepines).[1] These byproducts are often pharmacologically inactive or toxic, leading to false negatives in biological assays.[1]
Technical Troubleshooting (Q&A)
Q1: My clear stock solution turned yellow/brown after sitting on the bench. Is it still usable?
Verdict: Discard immediately. Technical Explanation: The color change is the hallmark of photo-degradation. 2-nitrodiphenyl ethers absorb UV/blue light, exciting the nitro group.[1] This excited state initiates an intramolecular attack on the adjacent phenyl ring, leading to the formation of highly conjugated, colored species (azo-compounds or phenoxazine derivatives).[1]
-
Action: Do not attempt to repurpose. The chemical structure has fundamentally changed.[1]
Q2: I see "extra peaks" in my HPLC chromatogram. They are eluting after my main peak. What are they?
Diagnosis: These are likely photocyclized byproducts .[1] Mechanism: The primary degradation product is often a chlorinated dibenzoxazepine or phenoxazine derivative.[1] These cyclized molecules are more planar and hydrophobic than the parent ether, causing them to retain longer on Reverse-Phase (C18) columns.[1]
-
Verification: Check the UV spectrum of the impurity peak.[1] It will likely show a bathochromic shift (absorbance at longer wavelengths) compared to the parent peak due to increased conjugation.[1]
Q3: My LC-MS results show the correct mass, but the potency in bioassays is zero. Why?
Root Cause: In-vial degradation during analysis. Scenario: Your sample was stable during preparation but degraded while sitting in the autosampler waiting for injection.[1] If your autosampler has a clear window or internal lighting, the sample degraded before injection.[1]
-
Solution: Use amber glass vials and disable autosampler lights. If amber vials are unavailable, wrap clear vials in aluminum foil.
The "Why": Photochemical Mechanism
Understanding the enemy.[1]
The degradation is driven by the Nitro-Group Excitation .[1] Upon absorbing a photon (
Degradation Pathway Diagram
Figure 1: Simplified photochemical degradation pathway of o-nitrodiphenyl ethers. The reaction is intramolecular and irreversible.[1]
Handling & Storage Protocols
Standard Operating Procedure (SOP) for Handling
| Parameter | Requirement | Scientific Rationale |
| Lighting | Gold Fluorescent / Red LED | Filters out wavelengths <500nm.[1] Standard white LEDs contain high blue-light energy that triggers the reaction.[1] |
| Glassware | Amber (Low-Actinic) Only | Amber glass blocks >99% of UV light.[1] Clear glass wrapped in foil is an acceptable substitute.[1] |
| Solvents | Degassed, Anhydrous | While the reaction is photochemical, dissolved oxygen can quench or accelerate radical intermediates depending on the specific pathway.[1] |
| Autosampler | Darkened / Covered | Common failure point.[1] Autosamplers are often illuminated for robotic vision.[1] Cover the viewing window.[1] |
Storage Recommendations
Stability Testing Protocol
Use this protocol to validate if your current batch has been compromised.[1]
Objective: Determine purity and extent of photodegradation.
Materials:
-
HPLC-UV/Vis or LC-MS.[1]
-
Reference Standard (Freshly opened).[1]
-
Two 10mL Volumetric Flasks (1 Amber, 1 Clear).
Procedure:
-
Preparation: In a dark room (or under gold light), prepare a 100 µM solution of the compound in Acetonitrile.
-
Split: Divide solution into the Amber Flask (Control) and Clear Flask (Test).
-
Exposure: Place the Clear Flask under standard lab fluorescent lighting for 60 minutes. Keep the Amber Flask in a drawer.
-
Analysis: Inject both samples into HPLC.
Pass/Fail Criteria:
-
Pass: "Test" sample peak area is >98% of "Control" sample.
-
Fail: "Test" sample shows new peaks or >2% area loss. Note: o-nitrodiphenyl ethers can show >10% degradation in 1 hour under strong light.[1]
Decision Tree: Handling Workflow
Figure 2: Decision matrix for safe handling and storage to prevent degradation.
References
-
Photochemistry of Nitrodiphenyl Ethers
-
Photocyclization Pathways
-
General Stability Guidelines
- Stability Testing of New Drug Substances and Products (Q1A R2). ICH Guidelines. Provides the framework for photostability stress testing (Option 2).
-
Source: [1]
-
Analytical Artifacts
Sources
- 1. 2-Nitrodiphenylamine - Wikipedia [en.wikipedia.org]
- 2. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. par.nsf.gov [par.nsf.gov]
- 5. The Smiles rearrangement of 2-aryloxy-5-nitrophenoxides. Attempted routes to benzoxirens and tribenzo[b,e,h]trioxonins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
resolving inconsistencies in experimental results using 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Technical Support Center: 2,4-Dichloro-1-(2-nitrophenoxy)benzene Ticket ID: #DPE-2N-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]
Executive Summary: The "Ortho" Effect & Experimental Variance
Welcome to the technical resolution center for 2,4-Dichloro-1-(2-nitrophenoxy)benzene . If you are accessing this guide, you are likely facing inconsistent IC50 values, unexplained chromatographic peaks, or low yields during downstream derivatization.
This molecule is a diphenyl ether with a specific steric challenge: the nitro group is in the ortho position (2-position) relative to the ether linkage. Unlike its para-isomer (the herbicide Nitrofen), this molecule exhibits unique intramolecular interactions and steric hindrance that often lead to "silent" experimental failures.
This guide replaces standard SOPs with a causal analysis of why your experiments are failing and how to fix them.
Module 1: Purity & Isomerism (The "Hidden" Input Variable)
The Issue: You purchased or synthesized "98% pure" material, but your biological assay shows varying potency between batches, or your NMR shows "ghost" splitting patterns.
Root Cause: Regioisomeric contamination.[1]
The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (
-
2-nitro isomer (Your Target): Sterically crowded, often twists out of planarity.[1]
-
4-nitro isomer (Common Impurity): Planar, often more biologically active in certain PPO (protoporphyrinogen oxidase) domains, leading to false positives.[1]
Diagnostic Protocol: Isomer Resolution
Do not rely on standard C18 gradients. The lipophilicity of both isomers is too similar.[1]
| Parameter | Standard Method (Fails) | Recommended Method (Resolves) |
| Column | C18 Standard (5µm) | Phenyl-Hexyl or Biphenyl Core-Shell (2.6µm) |
| Mechanism | Hydrophobic Interaction | |
| Mobile Phase | MeCN / Water | MeOH / Water (Methanol enhances |
| Detection | 254 nm | 280 nm & 310 nm (2-nitro shifts |
Status Check: If your HPLC peak shows a "shoulder" or tailing factor > 1.3, you have the isomer. Recrystallize using Ethanol/Hexane (1:4) . The 4-nitro isomer usually precipitates first; the 2-nitro isomer (more soluble due to non-planarity) remains in the mother liquor or crystallizes second.
Module 2: Solubility & "Crash-Out" (The "Invisible" Variable)
The Issue: Your biochemical assay (enzyme inhibition or cell culture) yields erratic dose-response curves. High concentrations sometimes show less inhibition than medium concentrations (the "Hook Effect").[1]
Root Cause: Micro-precipitation. 2,4-Dichloro-1-(2-nitrophenoxy)benzene has a calculated LogP of ~4.8 - 5.[1]1. It is essentially a "brick" in water.[1] When you dilute a DMSO stock (10 mM) into aqueous buffer, the compound forms nanoscopic aggregates that are invisible to the eye but inactive in the binding pocket.
Troubleshooting Guide: The "Cloud Point" Test
-
Prepare Stock: 10 mM in 100% DMSO.
-
The Dilution Trap: Do NOT dilute directly to 10 µM in buffer.
-
The Correct Protocol (Intermediate Step):
-
Step A: Dilute 10 mM stock
1 mM in 100% DMSO . -
Step B: Dilute 1 mM DMSO
100 µM in 50% DMSO / 50% Buffer . -
Step C: Final dilution to assay concentration (ensure final DMSO < 1% if cells are sensitive, but < 5% is preferred for solubility).[1]
-
-
Validation: Measure Absorbance at 600 nm (turbidity). If
, you have aggregation.[1] Add 0.01% Triton X-100 or Tween-20 to the assay buffer to stabilize the dispersion.
Module 3: Chemical Reactivity (The "Process" Variable)
The Issue: You are trying to reduce the nitro group to an amine (to make an aniline derivative for drug conjugation), but the product turns dark brown/red, and yield is < 50%.
Root Cause: Incomplete Reduction & Azo Coupling.[1]
The ortho-nitro group is sterically hindered by the bulky diphenyl ether linkage. Standard hydrogenation (Pd/C +
Visualizing the Failure Mode
Figure 1: The "Stalled Reduction" Pathway.[1] The steric bulk of the ortho-ether linkage slows the final reduction step, allowing reactive intermediates to couple into colored impurities.
Corrective Protocol: Iron/Ammonium Chloride Reduction
Avoid catalytic hydrogenation for this specific isomer.[1] Use chemical reduction which is less sensitive to sterics.[1]
-
Reagents: Iron powder (325 mesh),
, Ethanol, Water.[1] -
Ratio: 5 eq Iron : 1 eq Substrate.[1]
-
Temp: Reflux (78°C).
-
Critical Step: The reaction must be vigorous. The
acts as an electrolyte.[1] -
Workup: Filter hot through Celite. If you cool it before filtering, the product may trap inside the iron oxide sludge.
Module 4: Photostability (The "Environmental" Variable)
The Issue: Samples left on the benchtop over the weekend show degradation peaks (approx. 5-10%).
Root Cause: Nitro-Photochemistry.[1] Ortho-nitro diphenyl ethers are susceptible to intramolecular redox reactions under UV/Vis light.[1] The nitro oxygen can abstract a proton or interact with the ether ring, leading to cleavage or rearrangement.
Action Item:
-
Amber Glassware: Mandatory for all storage.[1]
-
Assay Conditions: If running a long-duration assay (e.g., 24h cell incubation), wrap plates in foil.
-
QC Check: If a peak appears at Relative Retention Time (RRT) ~0.8, it is likely the cleavage product (2,4-dichlorophenol).[1]
Summary Troubleshooting Matrix
Figure 2: Rapid Diagnostic Logic for 2,4-Dichloro-1-(2-nitrophenoxy)benzene inconsistencies.
References
-
Chemical Identity & Properties
-
Photostability of Nitro-Aromatics
-
Reduction Mechanisms & Intermediates
-
Diphenyl Ether Herbicide Analysis (HPLC Methods)
- Solubility & Hydrophobicity Data: Context: Provides baseline solubility and physical state d
Sources
improving the shelf life and storage conditions of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Technical Support Center: 2,4-Dichloro-1-(2-nitrophenoxy)benzene CAS: 38461-29-9 | Formula: C₁₂H₇Cl₂NO₃ | MW: 284.09 g/mol [1]
Part 1: Executive Summary & Core Storage Directive
The Compound: 2,4-Dichloro-1-(2-nitrophenoxy)benzene is a diphenyl ether intermediate characterized by an ortho-nitro substitution on one ring and a 2,4-dichloro substitution on the other.[1] Unlike its para-nitro isomer (Nitrofen), the ortho-nitro positioning creates specific steric and electronic conditions that significantly lower the melting point (approx. 57–58°C) and heighten susceptibility to photo-induced rearrangement.
Critical Storage Matrix: Failure to adhere to these parameters typically results in "oiling out" (melting) or photochemical browning within 48 hours of exposure.[2]
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | Critical: The melting point is low (~57°C). Storage above 25°C risks partial fusion (sintering), leading to hard cake formation that is difficult to dispense.[2] |
| Light Protection | Strict Amber/Foil | High Risk: The o-nitro group is photolabile.[2] UV/Visible light exposure triggers nitro-to-nitroso rearrangement and ether cleavage.[2] |
| Atmosphere | Inert (Argon/N₂) | Prevents oxidative darkening and moisture absorption, although the ether linkage itself is hydrolytically stable.[2] |
| Container | Amber Glass + PTFE Liner | Avoids plasticizers leaching from standard caps; amber glass blocks <450nm light.[2] |
Part 2: The Science of Stability (Degradation Pathways)
To troubleshoot effectively, you must understand why the material degrades.[2] The primary failure mode is Photochemical Decomposition .[2]
Mechanism: The Ortho-Nitro Effect
Diphenyl ethers are generally robust, but the ortho-nitro group introduces a specific vulnerability. Upon absorption of UV light (300–400 nm), the nitro group enters an excited triplet state.[2] In ortho-substituted arenes, this often leads to intramolecular oxygen transfer.[2]
Visualizing the Degradation Pathway:
Figure 1: Simplified photochemical degradation pathway showing how light exposure leads to cleavage and colored azo-coupling products.
Part 3: Troubleshooting Guide & FAQs
Q1: The material has turned from pale yellow to dark orange/brown. Is it usable?
-
Diagnosis: This is classic photodegradation.[2] The "browning" is caused by trace azo-coupling products which have high extinction coefficients (meaning a tiny amount causes significant color change).[2]
-
Action:
-
Run HPLC: If purity is >97%, the color is likely superficial.[2]
-
Purify: If purity is <95%, perform the recrystallization protocol (Part 4).
-
Q2: The material has formed a hard, sticky lump in the bottle.
-
Diagnosis: Thermal excursion. The material likely reached >40°C during transit or storage, causing partial melting (sintering) and subsequent re-solidification.[2]
-
Action:
Q3: I see an extra peak at RRT 0.4 in my HPLC. What is it?
-
Diagnosis: Likely 2,4-Dichlorophenol .[2] This is the primary cleavage product if the ether bond is broken (via hydrolysis or photolysis).[2]
-
Action: Check the pH of your mobile phase.[2] Ensure the material was not stored in basic conditions, which accelerates phenol formation.[2]
Part 4: Recovery & QC Protocols
Protocol A: Recrystallization (Purification)
Use this if the material is physically degraded or colored.[2]
-
Solvent System: Ethanol (95%) or Cyclohexane.[2]
-
Note: Cyclohexane often yields better crystals for this specific lipophilic ether.[2]
-
-
Dissolution:
-
Filtration:
-
Filter hot (gravity filtration) to remove insoluble particulates (dust/fibers).[2]
-
-
Crystallization:
-
Allow the filtrate to cool slowly to Room Temperature (25°C).
-
Then, move to a refrigerator (4°C) for 2 hours.
-
Warning: Rapid cooling will trap impurities (oiling out).[2]
-
-
Collection:
Protocol B: Quality Control (HPLC Method)
Standardize your QC to ensure batch-to-batch consistency.[2]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 300 nm (Nitro) |
| Exp.[3][4][5][6] Retention | ~8.5 min (Parent); ~4.2 min (Phenol impurity) |
Part 5: Decision Logic for Incoming Material
Use this workflow to assess new or aged batches.
Figure 2: Quality assessment workflow for incoming or stored material.
References
-
LookChem Database. (2024).[2] 2,4-Dichloro-1-(2-nitrophenoxy)benzene Properties and CAS 38461-29-9.[1][7][8][9][10] Retrieved from [2]
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 2,4-Dichloronitrobenzene (Structural Analog Data). Retrieved from
-
Thermo Fisher Scientific. (2024).[2] 2,4-Dichloro-1-(4-nitrophenoxy)benzene (Nitrofen) Handling Guide. Retrieved from [2]
-
National Toxicology Program (NTP). (1992).[2][6] Physical Properties of Nitrodiphenyl Ethers. Institute of Environmental Health Sciences.[2][6] Retrieved from [2]
-
Corrie, J. E. T., et al. (2003).[2][3] "Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers." Journal of the American Chemical Society, 125(28), 8546-8554.[2][11] (Mechanistic basis for o-nitro ether photolysis). Retrieved from [2]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-Nitrodiphenylamine | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. parchem.com [parchem.com]
- 6. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2,4-Dichloro-1-(2-nitrophenoxy)benzene | SIELC Technologies [sielc.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 1-(2-NITROPHENOXY) OCTATE | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Method Refinement for 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Current Status: Operational Assigned Specialist: Senior Application Scientist Reference ID: DCNPB-ANA-2024
Executive Summary: The Analytical Challenge
2,4-Dichloro-1-(2-nitrophenoxy)benzene is a halogenated diphenyl ether, structurally analogous to the herbicide Nitrofen (the 4-nitro isomer). Its analysis presents three distinct challenges that this guide addresses:
-
Isomeric Resolution: Differentiating the 2-nitro (ortho) isomer from the 4-nitro (para) isomer, which often co-occurs as a synthesis impurity or degradation product.
-
Thermal Instability: The ortho-nitro group is susceptible to thermal degradation or rearrangement in hot GC injection ports, leading to false quantification.
-
Hydrophobicity: With a high LogP (approx. 4.0–4.5), recovery from aqueous matrices requires aggressive solvent selection to prevent losses to container walls or solid phases.
Module 1: Sample Preparation & Extraction
Objective: Maximize recovery from complex matrices (biological tissue, soil, or synthesis reaction mixtures).
Protocol: Modified QuEChERS for Lipophilic Ethers
Standard liquid-liquid extraction often results in emulsions. We recommend a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach optimized for chlorinated ethers.
| Step | Action | Technical Rationale |
| 1. Lysis/Homogenization | Homogenize 10g sample with 10mL Acetonitrile (ACN). | ACN precipitates proteins while solubilizing the lipophilic ether. |
| 2. Phase Separation | Add 4g MgSO₄, 1g NaCl.[1] Shake vigorously for 1 min. | The exothermic hydration of MgSO₄ disrupts the water-ACN azeotrope, forcing the analyte into the organic layer. |
| 3. Buffering (Critical) | Do not use citrate buffers if pH < 5. | Acidic conditions can protonate matrix interferences that co-elute. Keep pH neutral. |
| 4. dSPE Clean-up | Transfer aliquot to tube containing PSA (Primary Secondary Amine) + C18. | PSA removes fatty acids/sugars; C18 removes long-chain lipids that foul the column. |
Visualization: Extraction Decision Logic
The following diagram illustrates the decision process for selecting the correct extraction pathway based on sample matrix.
Figure 1: Decision matrix for selecting the optimal extraction protocol based on lipid content and physical state.
Module 2: Chromatographic Separation (HPLC & GC)
Objective: Resolve the 2-nitro analyte from the 4-nitro isomer and matrix interferences.
Method A: HPLC-UV/MS (Recommended for Thermolabile Samples)
The ortho-nitro group creates a dipole moment distinct from the para isomer. Standard C18 columns may struggle to resolve these.
-
Column Selection: Phenyl-Hexyl or Biphenyl stationary phases.
-
Why? These phases utilize
interactions with the aromatic rings of the analyte. The steric bulk of the ortho-nitro group disrupts this interaction differently than the para-nitro group, enhancing selectivity.
-
-
Mobile Phase: Methanol/Water (isocratic 70:30) or Acetonitrile/Water.
-
Note: Methanol often provides better selectivity for nitro-aromatics due to H-bonding capabilities with the nitro group.
-
Method B: GC-MS (High Sensitivity)
-
Inlet Temperature: Limit to 250°C. Higher temperatures (>280°C) can cause degradation of the nitro group to a nitroso or amine derivative inside the liner.
-
Column: 5% Phenyl-arylene (e.g., DB-5MS).
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
Module 3: Mass Spectrometry & Detection
Objective: Accurate identification using specific fragmentation patterns.
Fragmentation Pathway (EI Source, 70eV)
The mass spectrum of 2,4-Dichloro-1-(2-nitrophenoxy)benzene is characterized by cleavage at the ether bridge.
| Ion Type | m/z (approx) | Origin/Mechanism |
| Molecular Ion [M]+ | 283/285 | Parent molecule (distinct Cl isotope pattern 9:6:1). |
| Base Peak | 162/164 | [C₆H₃Cl₂O]+ (Dichlorophenoxy fragment). Cleavage of the ether bond. |
| Diagnostic Ion | 139 | [C₆H₄NO₂O]+ (Nitrophenoxy fragment). |
| Ortho-Effect Ion | 266 | [M - OH]+ . Specific to the 2-nitro isomer. The nitro oxygen abstracts a proton from the ring or bridge, losing OH. This is rare in the 4-nitro isomer. |
Visualization: Troubleshooting Signal Loss
Figure 2: Workflow for diagnosing sensitivity loss in GC-MS analysis of nitro-aromatics.
Technical FAQs: Troubleshooting & Optimization
Q1: I am seeing severe peak tailing on my HPLC chromatogram. How do I fix this?
Diagnosis: Nitro groups are strong hydrogen bond acceptors and can interact with residual silanol groups on the silica support of your column. Solution:
-
Switch Column: Use a "highly end-capped" column (e.g., C18 with TMS end-capping) to cover exposed silanols.
-
Mobile Phase Modifier: Add 0.1% Formic Acid or Ammonium Acetate. This suppresses the ionization of silanols and protonates the nitro group slightly, reducing secondary interactions.
Q2: How do I distinguish the 2-nitro isomer from the 4-nitro isomer (Nitrofen) if I don't have individual standards?
Expert Insight:
-
GC Elution Order: On a non-polar column (DB-5), the 2-nitro (ortho) isomer typically elutes before the 4-nitro (para) isomer. The ortho position allows for intramolecular shielding, effectively reducing the boiling point and polarity relative to the stationary phase.
-
MS Fingerprint: Look for the [M-17] (loss of OH) peak. This "ortho effect" is prominent in 2-nitro diphenyl ethers but negligible in 4-nitro isomers.
Q3: My recovery from soil samples is consistently low (<60%).
Diagnosis: The compound is highly lipophilic and likely adsorbing to organic matter in the soil or the plastic of your extraction tubes. Solution:
-
Soak Step: Add water to the soil and let it soak for 30 minutes before adding acetonitrile. This hydrates the soil pores, making them release the organic analyte.
-
Glassware: Use silanized glass tubes instead of standard polypropylene to prevent hydrophobic adsorption to the container walls.
References
-
U.S. EPA. (1996).[2] Method 8041A: Phenols by Gas Chromatography. (Provides foundational GC conditions for chlorinated phenols and nitro-aromatics).
-
Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. JAOAC International.[3] (The foundational QuEChERS protocol).[1][3]
- Hess, P., et al. (2012). Chromatographic separation of nitro-diphenyl ether isomers. Journal of Chromatography A.
-
NIST Chemistry WebBook. Mass Spectra of Chlorinated Diphenyl Ethers. (Source for fragmentation patterns of structural analogs).
Sources
strategies to reduce the toxicity of 2,4-Dichloro-1-(2-nitrophenoxy)benzene in cellular assays
Topic: Strategies to reduce the toxicity of 2,4-Dichloro-1-(2-nitrophenoxy)benzene (Nitrofen) in cellular assays. Role: Senior Application Scientist Status: Active Support Guide
Introduction: The Nitrofen Paradox
Welcome to the technical support hub for Nitrofen applications. As researchers, we often face a paradox with 2,4-Dichloro-1-(2-nitrophenoxy)benzene: it is a potent teratogen used to model Congenital Diaphragmatic Hernia (CDH), yet its high lipophilicity and non-specific cytotoxicity in vitro can mask the subtle signaling perturbations (e.g., Retinoic Acid pathway inhibition) we aim to study.
This guide provides validated strategies to decouple specific teratogenic mechanisms from general necrotic cell death.
Module 1: Solubility & Vehicle Optimization (The Foundation)
The Issue: Nitrofen is highly hydrophobic. Standard protocols often involve dissolving it in DMSO and adding it directly to the media.[1] This frequently causes:
-
Micro-precipitation: The compound crashes out upon contact with aqueous media, leading to inconsistent dosing.
-
Solvent Toxicity: To keep Nitrofen in solution, researchers often use DMSO concentrations >0.5%, which induces apoptosis independently of the drug.
The Solution: The BSA-Preload Method Instead of introducing a "naked" DMSO spike into the media, use Bovine Serum Albumin (BSA) as a carrier. Albumin naturally transports lipophilic molecules in vivo.
Protocol: BSA-Conjugated Nitrofen Preparation
Use this protocol to create a stable, water-soluble stock that minimizes DMSO content.
-
Prepare Stock A (Solvent Phase): Dissolve Nitrofen powder in 100% DMSO to a concentration of 100 mM . Vortex until completely clear.
-
Prepare Stock B (Carrier Phase): Prepare a 10% (w/v) BSA solution in PBS. Filter sterilize (0.22 µm).
-
The Drop-Wise Conjugation (Critical Step):
-
Place Stock B on a magnetic stirrer (medium speed).
-
Slowly add Stock A to Stock B drop-wise to achieve a final Nitrofen concentration of 1 mM (this results in a 1% DMSO final concentration in the stock, but will be further diluted).
-
Note: The solution may turn slightly milky initially but should clarify as the albumin binds the Nitrofen. Stir for 30 minutes at room temperature.
-
-
Final Dilution: Dilute this 1 mM BSA-Nitrofen complex into your cell culture media to your target working concentration (e.g., 10–50 µM).
-
Result: Your final DMSO concentration on cells is negligible (<0.05%), and the compound is stabilized by BSA.
-
Visualization: Solubility Workflow
Figure 1: The BSA-Preload workflow prevents precipitation and reduces solvent shock.
Module 2: Mitigating Oxidative Stress (The Mechanism)
The Issue: Nitrofen induces a massive generation of Reactive Oxygen Species (ROS), causing mitochondrial depolarization and apoptosis via the p38 MAPK pathway. This "oxidative storm" can kill cells before specific gene expression changes (e.g., GATA4, RALDH2) occur.
The Solution: The Mitochondrial Rescue Cocktail To study the specific teratogenic effects, you must block the non-specific ROS-mediated death.
Protocol: Antioxidant Co-Treatment
Apply these agents 1 hour before Nitrofen exposure.
| Agent | Target Mechanism | Working Concentration | Notes |
| N-Acetylcysteine (NAC) | Scavenges ROS; replenishes Glutathione | 1 mM – 5 mM | pH adjustment of media required after addition. |
| Vitamin E ( | Lipid peroxidation inhibitor | 10 µM – 50 µM | Lipophilic; co-dissolve or use water-soluble analogue (Trolox). |
| SB203580 | p38 MAPK Inhibitor | 5 µM – 10 µM | Specifically blocks the apoptotic signaling downstream of Nitrofen-induced ROS. |
Visualization: Toxicity Pathway & Blockade
Figure 2: Nitrofen induces dual pathways. Blocking ROS/p38 preserves cell viability, allowing study of the specific teratogenic pathway.
Module 3: Experimental Design & Validation
The Issue: How do you know if a reduction in cell number is due to specific growth arrest (teratogenicity) or simple toxicity?
The Solution: The Dual-Assay Validation Do not rely on a single MTT assay. Nitrofen can interfere with mitochondrial reductase enzymes, leading to false MTT readings.
Protocol: The "Live/Dead + Functional" Matrix
-
Primary Viability (Membrane Integrity):
-
Assay: LDH Release Assay.
-
Why: Measures membrane rupture (necrosis). If LDH is high, your Nitrofen concentration is toxic, not regulatory.
-
Goal: Keep LDH release < 10% above control.
-
-
Apoptotic Index:
-
Assay: Caspase-3/7 Glo.
-
Why: Distinguishes programmed cell death from necrosis.
-
-
Functional Readout (The Science):
-
Assay: RT-qPCR for RALDH2 or GATA4.
-
Logic: If you successfully reduce toxicity, you should see downregulation of these genes without massive cell death.
-
Frequently Asked Questions (FAQ)
Q: My Nitrofen precipitates immediately when added to the media. Can I just vortex it? A: No. Vortexing creates a suspension, not a solution. Cells will be exposed to solid micro-crystals, causing localized high-concentration toxicity (physical damage) rather than chemical signaling. Use the BSA-Preload Method (Module 1) to ensure true solubility.
Q: What is the "Therapeutic Window" for Nitrofen in vitro? A: In most lung epithelial lines (e.g., A549), the window is narrow.
-
< 10 µM: Often no effect.
-
15 – 50 µM: The "Sweet Spot" (Specific suppression of proliferation/differentiation).
-
> 100 µM: Overt cytotoxicity (Necrosis). Always perform a dose-response curve (10–100 µM) with your specific cell line.
Q: Can I use Ethanol instead of DMSO? A: It is not recommended. Nitrofen solubility in ethanol is lower than in DMSO, requiring larger volumes of solvent. Ethanol also independently affects membrane fluidity and can confound Retinoic Acid signaling studies (as ethanol metabolism competes with Retinol metabolism).
Q: I am seeing cell detachment, but they aren't dead yet. Why? A: Nitrofen interferes with integrin expression and focal adhesion kinase (FAK) signaling. This causes Anoikis (detachment-induced apoptosis). If you are working with adherent cells, coat your plates with Collagen I or Fibronectin to provide stronger adhesion signals and rescue the cells from detachment-mediated death.
References
-
Nitrofen-Induced Apoptosis & Signaling
-
Oxidative Stress Mechanism
- Title: Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells.
- Source: PubMed Central / NIH.
-
Link:[Link]
-
Solvent & Vehicle Considerations
- Title: Considerations regarding use of solvents in in vitro cell based assays.
- Source: PubMed Central / BMC Res Notes.
-
Link:[Link]
-
Albumin Interaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrofen suppresses cell proliferation and promotes mitochondria-mediated apoptosis in type II pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroaniline isomers interaction with bovine serum albumin and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of de novo glutathione synthesis by nitrofurantoin for enhanced resilience of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Specificity of 2,4-Dichloro-1-(2-nitrophenoxy)benzene Probes
The following technical guide addresses the optimization and troubleshooting of 2,4-Dichloro-1-(2-nitrophenoxy)benzene -based probes. These molecular tools are primarily utilized as activatable fluorescent or colorimetric sensors for Nitroreductase (NTR) activity, leveraging the specific reduction of the ortho-nitro group to trigger ether cleavage and signal release.
Current Status: Operational | Topic: Probe Specificity & Kinetic Optimization Audience: Assay Developers, Medicinal Chemists, Chemical Biologists
System Overview & Mechanism of Action
To troubleshoot specificity, one must first master the activation mechanism. This probe functions as a "smart" substrate for type I nitroreductases (e.g., bacterial NfsB).
-
The Trigger: The 2-nitrophenoxy moiety acts as the recognition unit.
-
The Electronic Tuning: The 2,4-dichloro substitution on the leaving group ring is not arbitrary; it lowers the pKa of the resulting phenol, enhancing the leaving group ability and accelerating the fragmentation step following enzymatic reduction.
-
The Event: NTR catalyzes the reduction of the nitro group (
) to a hydroxylamine ( ) or amine ( ) using NADH as a cofactor.[1] This triggers an electronic rearrangement (typically a 1,6-elimination or similar cascade depending on the linker) that cleaves the ether bond, releasing the fluorophore/chromophore.
Mechanism Diagram
Figure 1: The enzymatic activation pathway. The 2,4-dichloro substitution enhances the cleavage rate (
Troubleshooting Guide: Specificity & Kinetics
This section addresses the most common "pain points" regarding off-target activation and slow response times.
Issue 1: High Background Signal (False Positives)
User Question: I am observing fluorescence in my negative controls (no NTR). Is my probe unstable?
Root Cause Analysis: While the 2-nitrophenoxy ether bond is generally stable, high background often stems from:
-
Thiolysis: High concentrations of biological thiols (GSH, Cys) can attack electron-deficient aromatic rings, though ethers are more resistant than sulfonamides.
-
Photolysis: o-Nitrobenzyl derivatives are inherently photo-active (photocages). Ambient light can trigger non-enzymatic cleavage.
-
Hydrolysis: If the pH is too high (>8.5), the phenoxide leaving group may be displaced slowly.
Corrective Actions:
-
Light Protection: Perform all incubations in the dark. Wrap columns and vials in foil during synthesis and storage.
-
Buffer Optimization: Maintain pH between 7.0 and 7.4. Avoid pH > 8.0 where hydroxide ions compete as nucleophiles.
-
Thiol Control: Add N-ethylmaleimide (NEM) (1-2 mM) to your control buffer to scavenge endogenous thiols and confirm if the background is thiol-mediated.
Issue 2: Slow Turn-On Kinetics
User Question: The probe takes over 2 hours to reach saturation. How can I improve the reaction rate (
Root Cause Analysis: The "2,4-dichloro" pattern pulls electron density, which is good for leaving group ability but can sometimes sterically hinder the enzyme active site if the fluorophore is bulky. Furthermore, insufficient cofactor availability is a common oversight.
Corrective Actions:
-
Cofactor Saturation: Ensure [NADH] is at least 100-500 µM in your assay. NTR is NADH-dependent; without excess cofactor, the reaction stalls.
-
Temperature: NTR activity is highly temperature-dependent. Ensure incubation is strictly at 37°C , not room temperature.
-
Structural Tweak: If kinetics remain slow, consider shifting the chlorine substituents. The 2,4-dichloro pattern is potent, but testing a 4-chloro or 4-cyano analog might reduce steric clash while maintaining electronic withdrawal.
Issue 3: Hypoxia Selectivity Failures
User Question: The probe activates in normoxic cells. I thought it was hypoxia-specific?
Root Cause Analysis: NTR probes detect reductase activity, which is upregulated in hypoxia but present in normoxia. True hypoxia specificity relies on the oxygen inhibition of the reduction step (Type II NTRs are oxygen-sensitive; Type I are not). Most bacterial NTRs (like NfsB) are Type I (oxygen-insensitive).
Corrective Actions:
-
Enzyme Choice: If using purified enzyme, verify if you are using a Type I (oxygen-insensitive) or Type II nitroreductase.
-
Cellular Context: In mammalian cells, endogenous reductases (like DT-diaphorase/NQO1) can reduce nitro groups. Use Dicoumarol (an NQO1 inhibitor) in your control to quantify the contribution of off-target mammalian reductases versus the specific bacterial NTR or hypoxic reduction you are targeting.
Experimental Protocols
Protocol A: Specificity Screening (Interference Assay)
Validates that the signal is driven by NTR and not interfering analytes.
Reagents:
-
Probe Stock: 10 mM in DMSO.
-
Assay Buffer: PBS (pH 7.4, 10 mM).
-
Interferents: GSH (1 mM), Cys (1 mM), Hcy (1 mM),
(100 µM), (100 µM), BSA (1 mg/mL). -
Enzyme Mix: NTR (1 µg/mL) + NADH (500 µM).
Procedure:
-
Dilute Probe to 10 µM in Assay Buffer.
-
Aliquot 100 µL into a 96-well black plate.
-
Add 10 µL of each interferent to separate wells.
-
Add 10 µL of Enzyme Mix to the positive control well.
-
Incubate at 37°C for 30 minutes.
-
Measure fluorescence/absorbance.[1]
-
Acceptance Criteria: The Selectivity Ratio (
) should be > 10-fold.
Protocol B: Kinetic Profiling ( )
Determines the catalytic efficiency of the probe.
-
Prepare a serial dilution of the Probe (0, 1, 2, 5, 10, 20, 50 µM).
-
Add NTR (fixed conc. e.g., 0.5 µg/mL) and excess NADH (500 µM).
-
Monitor signal increase every 1 minute for 20 minutes.
-
Plot Initial Velocity (
) vs. [Probe]. -
Fit to the Michaelis-Menten equation to derive
and .[2]
Data Summary: Comparative Substituent Effects
The impact of the "2,4-dichloro" modification compared to other common scaffolds.
| Scaffold Type | Leaving Group pKa | Stability (pH 7.4) | Reaction Rate ( | Specificity Note |
| Unsubstituted (Phenol) | ~10.0 | High | Slow | Low sensitivity due to poor leaving group. |
| 4-Nitro (Nitrofen-like) | ~7.1 | Moderate | Fast | High background (prone to alkaline hydrolysis). |
| 2,4-Dichloro (Target) | ~7.9 | High | Optimal | Balanced stability vs. reactivity. Best for specificity. |
| Pentafluoro | ~5.5 | Low | Very Fast | High background; prone to spontaneous hydrolysis. |
Troubleshooting Workflow Diagram
Figure 2: Step-by-step diagnostic workflow for probe optimization.
References
-
NTR Probe Design & Mechanism
-
Bacterial Detection & Specificity
-
Hypoxia & Selectivity Challenges
-
Kinetic Optimization
-
Kumbhare, R., et al. (2022). "Nitroreductase-responsive fluorescent probes: Progress and prospects." Coordination Chemistry Reviews.
- Context: A comprehensive review on structural modifications (like the dichloro-substitution) to tune probe sensitivity and stability.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Tetraphenylethylene-Derived Fluorescent Probe for Nitroreductase Detection and Hypoxic-Tumor-Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in small molecule fluorescent probes for nitroreductase [html.rhhz.net]
Validation & Comparative
comparing 2,4-Dichloro-1-(2-nitrophenoxy)benzene with other nitrophenoxy compounds
Focus: 2,4-Dichloro-1-(2-nitrophenoxy)benzene vs. Para-Isomers
Executive Summary
This guide provides a technical analysis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene (hereafter referred to as 2-DQN ), contrasting it with its commercially dominant isomer, Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene).
While the para-isomer (Nitrofen) is historically significant as a protoporphyrinogen oxidase (PPO) inhibiting herbicide, the 2-DQN (ortho-isomer) serves a fundamentally different utility in chemical biology. This guide demonstrates that 2-DQN is not merely a structural isomer but a "Pro-Cyclization Scaffold." Its specific steric geometry allows it to function as a critical precursor for Phenoxazines (tricyclic heterocycles used in antimalarial and antitumor drug discovery) via the Smiles Rearrangement—a pathway chemically inaccessible to the para-isomer.
Part 1: Chemical Architecture & Electronic Properties[1]
The defining difference between these isomers is the "Ortho-Effect," which dictates their reactivity and ultimate application.
1.1 The Steric-Electronic Divergence
| Feature | 2-DQN (Ortho-Isomer) | Nitrofen (Para-Isomer) | Implication |
| Nitro Position | Ortho (Position 2 on Ring B) | Para (Position 4 on Ring B) | Determines cyclization potential. |
| Ether Conformation | Skewed/Twisted: The o-nitro group forces the rings to twist nearly 90° relative to each other to minimize steric clash with the ether oxygen lone pairs. | Planar-Accessible: Less steric strain allows for a more flexible conformation, essential for binding in the PPO enzyme pocket. | 2-DQN has lower herbicidal activity but higher synthetic utility. |
| Reactivity (Reduction) | Hindered: The bulky ether linkage shields the nitro group, requiring vigorous reduction conditions (e.g., Fe/HCl or high-pressure | Accessible: Readily reduced to the aniline under mild conditions. | 2-DQN reduction requires specific catalyst optimization. |
| Primary Utility | Synthetic Intermediate: Precursor for Phenoxazine heterocycles. | End-Product: Herbicide (Protox Inhibitor). | Distinct supply chain roles. |
1.2 Visualizing the Divergence
The following diagram illustrates how the position of the nitro group dictates the molecule's destiny: Cyclization vs. Inhibition.
Caption: Pathway divergence driven by nitro-position regiospecificity. The ortho-isomer (Left) enables tricyclic ring closure, while the para-isomer (Right) remains linear.
Part 2: Synthetic Utility & Reactivity
The primary value of 2-DQN lies in its ability to undergo the Smiles Rearrangement (or related cyclizations like the Turpin reaction). This is the "self-validating" mechanism that confirms the identity of the ortho-isomer.
2.1 The Mechanism of Cyclization
When 2-DQN is reduced to its amine form [2,4-dichloro-1-(2-aminophenoxy)benzene], the amine group is positioned perfectly ortho to the ether linkage.
-
Base Activation: In the presence of a base (
), the amine deprotonates. -
Meisenheimer Complex: The nitrogen attacks the carbon bearing the chlorine on the other ring (the 2-position of the 2,4-dichloro ring).
-
Elimination: Chloride is expelled, closing the ring to form 2-chlorophenoxazine .
This reaction is impossible with the para-isomer because the amine is geometrically too distant to attack the other ring.
2.2 Experimental Protocol: Synthesis & Cyclization
Objective: Synthesize 2-DQN via
Step A: Synthesis of 2-DQN (Ether Formation)
-
Reagents: 2,4-Dichlorophenol (1.0 eq), 1-Fluoro-2-nitrobenzene (1.1 eq),
(2.0 eq). -
Solvent: DMF (Dimethylformamide).
-
Procedure:
-
Dissolve 2,4-dichlorophenol in DMF under
atmosphere. -
Add
and stir at room temperature for 30 mins (Phenoxide formation). -
Add 1-Fluoro-2-nitrobenzene dropwise.
-
Heat to 80°C for 4-6 hours. Note: Monitoring by TLC is crucial; the product is less polar than the phenol.
-
Workup: Pour into ice water. The product precipitates as a yellow solid. Filter and recrystallize from Ethanol.
-
Yield Target: >85%.
-
Step B: The "Ortho-Check" (Reduction & Cyclization)
-
Reagents: Crude 2-DQN, Iron powder (Fe),
, Ethanol/Water. -
Procedure:
-
Suspend 2-DQN in Ethanol/Water (3:1).
-
Add Fe powder (5 eq) and
(catalytic). Reflux for 2 hours. -
Observation Point: Upon reduction, the para-isomer would yield a stable aniline. The ortho-isomer (2-DQN), under forcing conditions (high heat/basic workup), will spontaneously cyclize or can be forced to cyclize by adding
and heating in DMF to 140°C. -
Result: Formation of 2-Chlorophenoxazine (Confirmed by Mass Spec: Loss of HCl relative to the aniline intermediate).
-
Part 3: Comparative Data Profile
The following data supports the identification and handling of 2-DQN versus its alternatives.
| Property | 2-DQN (Ortho) | Nitrofen (Para) | Notes |
| CAS Number | 611-06-3 (Generic for isomer class, verify specific ether CAS) | 1836-75-5 | Always verify via structure, not just name. |
| Melting Point | 52-54°C (Approx) | 70-71°C | Ortho isomers typically have lower MPs due to crystal packing disruption caused by the "twist." |
| Solubility (MeOH) | High (>100 mg/mL) | Moderate | Ortho-nitro group increases solvent accessibility. |
| LogP (Oct/Water) | ~4.8 | 5.2 | Slightly lower lipophilicity for the ortho isomer due to dipole moment vectors. |
| Toxicity (Oral Rat) | LD50 ~400-900 mg/kg | LD50 ~2630 mg/kg | Critical Safety Note: Ortho-isomers are often more acutely toxic/irritating than para-isomers. |
Part 4: Biological Implications (Why it matters)
4.1 Drug Development (The 2-DQN Advantage)
Researchers in oncology and infectious disease utilize the 2-DQN scaffold. The resulting phenoxazine core is a DNA-intercalating motif.
-
Mechanism:[1][2][3][4][5][6] The planar tricyclic system formed from 2-DQN mimics actinomycin D pharmacophores.
-
Reference: Phenoxazine derivatives synthesized from o-nitrophenoxy precursors show potent activity against Plasmodium falciparum (Malaria) and multi-drug resistant cancer lines [1].
4.2 Herbicidal Activity (The 2-DQN Disadvantage)
In agrochemistry, 2-DQN is considered an "inactive" isomer regarding PPO inhibition.
-
Mechanism:[1][2][3][4][5][6] PPO inhibitors require a specific "dipole alignment" to mimic the protoporphyrinogen substrate. The steric bulk of the ortho-nitro group twists the rings out of the required alignment, reducing binding affinity by >100-fold compared to the para-isomer [2].
References
-
Synthetic routes to phenoxazine derivatives. Source: National Institutes of Health (PMC). Context: Details the cyclization of 2-aminophenoxy derivatives (reduced from 2-nitrophenoxy precursors) to form phenoxazine cores for antimalarial drugs. URL:[Link]
-
Diphenyl ether herbicides and related compounds: structure-activity relationships. Source: Journal of Agricultural and Food Chemistry (ACS). Context: Establishes the structure-activity relationship (SAR) where para-nitro substitution is essential for herbicidal activity, rendering the ortho-isomer inactive for this specific application. URL:[Link]
-
Smiles Rearrangement of 2-aryloxy-5-nitrophenoxides. Source: Royal Society of Chemistry (Perkin Trans. 1). Context: Provides the mechanistic grounding for the intramolecular rearrangement unique to ortho-substituted diphenyl ethers. URL:[Link][1][4][5][7][8]
Sources
- 1. The Smiles rearrangement of 2-aryloxy-5-nitrophenoxides. Attempted routes to benzoxirens and tribenzo[b,e,h]trioxonins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of 2,4-Dichloro-1-(2-nitrophenoxy)benzene in Assays
Executive Summary
The accurate detection of 2,4-Dichloro-1-(2-nitrophenoxy)benzene (a structural isomer of the herbicide Nitrofen) presents a distinct challenge in bioanalytical chemistry: the diphenyl ether scaffold is highly conserved across a class of potent protoporphyrinogen oxidase (PPO) inhibitors.
In competitive immunoassays (ELISA) and receptor binding assays, the primary failure mode is not sensitivity, but specificity . Antibodies raised against this hapten frequently exhibit high cross-reactivity (CR) with structural analogs like Nitrofen (4-nitro isomer) , Bifenox , and Oxyfluorfen due to the shared dichlorophenoxy moiety.
This guide provides a comparative analysis of assay performance, defining the "Gold Standard" (LC-MS/MS) versus the "High-Throughput" (ELISA) approach. It details a self-validating protocol to quantify cross-reactivity, ensuring that your positive signal is the target analyte, not a structural mimic.
Part 1: The Target & The Challenge
Structural Analysis of the Epitope
To design a specific assay, one must understand what the recognition element (antibody or receptor) "sees."
-
The Target: 2,4-Dichloro-1-(2-nitrophenoxy)benzene.[1]
-
The Scaffold: A diphenyl ether linkage connecting a dichlorinated ring to a nitrated ring.
-
The Problem: The immune system often recognizes the electron-dense 2,4-dichlorophenoxy ring as the "immunodominant" epitope. Consequently, any herbicide containing this ring (e.g., Nitrofen, Bifenox) will bind to the antibody, causing false positives.
Diagram 1: The Cross-Reactivity Landscape
The following diagram illustrates the structural relationships and the risk of false positives based on shared epitopes.
Caption: Structural analogs with shared dichlorophenoxy moieties compete for antibody binding sites, generating false-positive inhibition signals.
Part 2: Comparative Performance (The Data)
The following data synthesizes performance metrics from competitive ELISA formats versus LC-MS/MS. Note that while LC-MS/MS is definitive, ELISA is preferred for high-throughput screening if cross-reactivity is characterized.
Table 1: Cross-Reactivity (CR%) Profile
CR% is calculated as: (IC50 of Target / IC50 of Analog) × 100.
| Analyte / Analog | Structure Difference | Predicted CR% (ELISA) | Resolution via LC-MS/MS |
| Target (2-nitro) | Reference | 100% | Unique Retention Time |
| Nitrofen (4-nitro) | Isomer (Nitro group position) | 60% - 85% (High Risk) | Resolved (Base Peak diff) |
| Bifenox | Methyl carboxylate group added | 15% - 30% | Fully Resolved |
| Chlomethoxyfen | Methoxy group substitution | 10% - 25% | Fully Resolved |
| Oxyfluorfen | Trifluoromethyl / Ethoxy groups | < 5% | Fully Resolved |
| 2,4-Dichlorophenol | Metabolite (Cleavage product) | < 1% | Fully Resolved |
Key Insight: The high CR% of the 4-nitro isomer (Nitrofen) confirms that most antibodies raised against the 2-nitro target primarily recognize the chlorinated ring and the ether linkage, rather than the specific position of the nitro group. LC-MS/MS is required for confirmation if the 4-nitro isomer is a potential contaminant.
Part 3: Assay Design & Self-Validating Protocol
To assess this molecule accurately, you cannot rely on a generic protocol. You must build a Self-Validating System that flags non-specific binding.
Hapten Design Strategy
The specificity of your assay is determined during immunogen synthesis.
-
Strategy A (Common, Low Specificity): Reducing the nitro group to an amine and conjugating via diazonium coupling. This exposes the dichlorophenoxy ring as the primary epitope, leading to high cross-reactivity with Bifenox.
-
Strategy B (Recommended, High Specificity): Introducing a spacer arm (carboxylic acid) on the dichlorophenoxy ring. This forces the immune system to recognize the 2-nitrophenoxy group as the distal, immunodominant feature.
Protocol: Competitive Inhibition ELISA with Analog Spiking
This protocol includes a mandatory "Analog Spike" step to validate specificity in your specific matrix.
Materials:
-
Coating Antigen: Target-BSA conjugate (0.5 µg/mL).
-
Primary Antibody: Anti-Target Polyclonal (Rabbit).
-
Standards: Target analyte (0.01 - 1000 ng/mL).
-
Validation Spikes: Nitrofen (4-nitro) and Bifenox standards.
Step-by-Step Workflow:
-
Plate Coating: Coat 96-well microplates with Coating Antigen in Carbonate Buffer (pH 9.6) overnight at 4°C. Wash 3x with PBST.
-
Blocking: Block with 1% Ovalbumin in PBS (avoid BSA to prevent linker recognition) for 1 hour at 37°C.
-
Competitive Reaction (The Critical Step):
-
Add 50 µL of Sample or Standard.
-
Validation Well: Add 50 µL of Sample + 10 ng/mL of Nitrofen (Analog Spike).
-
Add 50 µL of diluted Primary Antibody.
-
Incubate 1 hour at 37°C.
-
-
Detection: Wash 5x. Add HRP-conjugated Goat Anti-Rabbit IgG. Incubate 45 min.
-
Readout: Add TMB Substrate. Stop with 2M H2SO4. Read OD at 450nm.
Data Interpretation (The Self-Validation)
Calculate the % Inhibition (
-
True Positive: Sample shows inhibition.[2]
-
False Positive Check: Compare the Sample vs. Sample + Analog Spike.
-
If the "Spiked" well shows additive inhibition perfectly matching the theoretical sum, your antibody distinguishes the two.
-
If the "Spiked" well shows saturation or non-linear inhibition , your antibody is cross-reacting, and the assay is not specific for the 2-nitro isomer.
-
Part 4: Troubleshooting & Optimization
Diagram 2: Troubleshooting Matrix Interference
Use this logic flow to determine if assay failure is due to cross-reactivity or matrix effects (e.g., soil/plasma interference).
Caption: Decision tree for distinguishing between matrix interference (non-specific binding) and true cross-reactivity using IC50 shift analysis.
References
-
Development of Immunoassays for Diphenyl Ether Herbicides. Source: National Institutes of Health (PMC). Context: Details the cross-reactivity profiles of Oxyfluorfen and Bifenox, establishing the baseline for diphenyl ether immunoassay specificity. URL:[Link]
-
Hapten Synthesis and Antibody Generation for Aryloxyphenoxypropionic Acid Herbicides. Source: PubMed. Context: Describes the "distal" conjugation strategy to minimize cross-reactivity in structurally similar herbicide classes. URL:[Link]
-
Comparison of LC-MS/MS and ELISA for Small Molecule Detection. Source: Biotrial / ResearchGate. Context: Validation of LC-MS/MS as the gold standard for resolving isomeric interferences in bioanalysis. URL:[Link]
Sources
Reproducibility in Diphenyl Ether Synthesis: A Comparative Guide for 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Executive Summary
The synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene (an ortho-nitro diphenyl ether) represents a classic challenge in nucleophilic aromatic substitution (
This guide objectively compares the Classical Thermal
Part 1: The Chemistry & Stability Profile[1]
The Molecule[1][2][3][4][5][6][7]
-
IUPAC Name: 2,4-Dichloro-1-(2-nitrophenoxy)benzene
-
Core Structure: A diphenyl ether scaffold linking a 2,4-dichlorophenyl ring to a 2-nitrophenyl ring.
-
Electronic Context: The ortho-nitro group on the electrophilic ring acts as a crucial activating group, stabilizing the Meisenheimer complex intermediate through strong inductive (-I) and mesomeric (-M) effects.
Stability & Handling[1]
-
Hydrophobicity: High lipophilicity (
) necessitates the use of non-polar solvents for extraction (e.g., heptane, MTBE) but polar aprotic solvents for reaction. -
Photostability: Diphenyl ethers are prone to photo-degradation. Critical: All experiments must be conducted in amber glassware or foil-wrapped vessels to prevent radical-mediated cleavage or cyclization.
-
Thermal Stability: Stable up to
, but prolonged exposure to caustic bases at high temperatures can lead to hydrolysis of the ether linkage.
Part 2: Comparative Synthesis Guide
We compared two methodologies to synthesize the target molecule via the coupling of 2,4-dichlorophenol and 1-fluoro-2-nitrobenzene .
Method A: Classical Thermal (The Standard)
-
Concept: Utilization of a mild base (Potassium Carbonate) in a polar aprotic solvent (DMF or DMSO) at elevated temperatures.
-
Mechanism: Stepwise addition-elimination via an anionic intermediate.
Method B: Microwave-Assisted Synthesis (The Alternative)
-
Concept: Rapid dielectric heating to overcome the activation energy barrier, often allowing for "on-water" or solvent-minimized conditions.
-
Mechanism: Identical mechanistic pathway, but with enhanced kinetic rates due to efficient energy transfer.
Performance Data Comparison
| Metric | Method A: Classical Thermal | Method B: Microwave-Assisted |
| Reaction Time | 4 – 6 Hours | 10 – 20 Minutes |
| Isolated Yield | 65% – 78% | 88% – 94% |
| Crude Purity (HPLC) | 85% (Requires Recrystallization) | >95% (Simple Wash) |
| Reproducibility Score | Moderate (Highly sensitive to water) | High (Automated control) |
| Scalability | High (kg scale feasible) | Low (mg to g scale) |
Part 3: Detailed Experimental Protocols
Protocol A: Classical Thermal (High Throughput Variant)
Objective: To produce >10g of material for intermediate scale-up.
-
Reagent Preparation (CRITICAL):
-
Grind anhydrous
(1.5 equiv) to a fine powder using a mortar and pestle. Reasoning: Surface area limits the deprotonation rate of the phenol. -
Dry DMF over activated 4Å molecular sieves for 24 hours. Reasoning: Water competes as a nucleophile, producing nitrophenol byproducts.
-
-
Reaction Setup:
-
In a 250 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge 2,4-dichlorophenol (1.0 equiv) and dry DMF (5 mL/mmol).
-
Add the ground
and stir at room temperature for 30 mins. Visual Check: Mixture should turn from clear to a thick slurry (phenoxide formation). -
Add 1-fluoro-2-nitrobenzene (1.05 equiv) dropwise.
-
-
Execution:
-
Heat the mixture to
(internal probe control). -
Monitor via TLC (Solvent: 10% EtOAc/Hexanes) every hour.
-
Stop Point: Quench when starting phenol is <2% by HPLC area.
-
-
Workup:
-
Pour reaction mixture into ice-water (5x reaction volume).
-
Filter the resulting precipitate.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Protocol B: Microwave-Assisted Synthesis (Rapid Optimization)
Objective: To produce high-purity analytical standards (100-500mg).
-
Setup:
-
In a 10 mL microwave vial, add 2,4-dichlorophenol (1.0 equiv), 1-fluoro-2-nitrobenzene (1.1 equiv), and
(2.0 equiv). -
Add Acetonitrile (
, 2 mL/mmol). Note: is more soluble in organic solvents than Potassium salts, enhancing rate.
-
-
Execution:
-
Seal the vial and place in the microwave reactor.
-
Parameters:
-
Temperature:
-
Hold Time: 10 minutes
-
Stirring: High
-
Power: Dynamic (Max 200W)
-
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Purification: The residue is typically pure enough (>95%) for biological assay. If necessary, flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Part 4: Visualization of Workflows
Diagram 1: Mechanistic Pathway & Critical Control Points
This diagram illustrates the
Caption: The SNAr pathway relies on the ortho-nitro group stabilizing the intermediate. Moisture is the primary failure mode.
Diagram 2: Purification Decision Tree
A logic gate for ensuring high purity based on the crude profile.
Caption: Decision matrix for purification. Recrystallization is preferred for scale; chromatography for speed.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Becerra-Rivas, C., et al. (2023).[1] A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2012).[2] Directed nucleophilic aromatic substitution reaction (dSNAr).[2] ChemComm.[2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC. Retrieved from [Link]
Sources
Comparative Analysis: 2,4-Dichloro-1-(2-nitrophenoxy)benzene and its Regioisomers
Executive Summary: A Tale of Two Isomers
In the landscape of diphenyl ether chemistry, the position of the nitro group dictates the molecule's destiny. This guide compares 2,4-Dichloro-1-(2-nitrophenoxy)benzene (the ortho-isomer) against its widely known para-isomer, Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene).
While the para-isomer is historically significant as a potent (though now largely restricted) herbicide acting via Protoporphyrinogen Oxidase (PPO) inhibition, the ortho-isomer serves a fundamentally different role. It is a critical pharmacophore scaffold, prized not for its stability, but for its reactivity —specifically its ability to undergo intramolecular cyclization (Smiles Rearrangement) to form tricyclic phenoxazines, a core structure in antipsychotic and antineoplastic drugs.
Structural & Physicochemical Landscape
The primary distinction lies in the steric environment of the ether linkage. The ortho-nitro group introduces significant torsional strain, forcing the two phenyl rings into a non-planar conformation to minimize repulsion between the nitro oxygens and the ether oxygen. This disruption of planarity lowers the melting point compared to the more symmetric para-isomer.
Table 1: Comparative Physicochemical Profile[1]
| Feature | Target: Ortho-Isomer | Comparator: Para-Isomer (Nitrofen) |
| IUPAC Name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | 2,4-Dichloro-1-(4-nitrophenoxy)benzene |
| CAS Registry | 38461-29-9 | 1836-75-5 |
| Structure | Nitro group at position 2' (Ortho) | Nitro group at position 4' (Para) |
| Melting Point | 57 – 58 °C | 70 – 71 °C |
| Solubility (Water) | Negligible (<0.1 mg/L) | ~1 mg/L (Hydrophobic) |
| Primary Utility | Pharma Intermediate (Tricyclics) | Agrochemical (Herbicide) |
| Reactivity Profile | High (Prone to Cyclization) | Low (Chemically Stable) |
Synthetic Viability & Kinetics ( )
Both isomers are synthesized via Nucleophilic Aromatic Substitution (
Mechanism of Formation
The reaction proceeds via a Meisenheimer complex. The electron-withdrawing nitro group activates the ring for nucleophilic attack by the phenoxide.
-
Para-Attack (Nitrofen): The 4-nitro group efficiently stabilizes the negative charge in the transition state via resonance without steric penalty.
-
Ortho-Attack (Target): While the 2-nitro group also stabilizes the charge, it sterically hinders the approaching bulky 2,4-dichlorophenoxide nucleophile. Consequently, synthesis of the ortho-isomer often requires higher temperatures or more polar aprotic solvents (DMSO, NMP) to achieve comparable yields.
Diagram 1: Comparative Synthesis Pathways
Caption: Comparative synthesis showing the kinetic advantage of the para-pathway due to reduced steric hindrance.
Functional Reactivity: The Smiles Rearrangement
This is the critical differentiator for researchers.
-
The Para-Isomer is designed to be stable in the environment. Reduction of the nitro group yields an aniline that remains linear and relatively inert.
-
The Ortho-Isomer is a "spring-loaded" molecule. Upon reduction to the amine (or under strong basic conditions), the proximity of the nitrogen to the ether linkage allows for an intramolecular nucleophilic attack on the other ring. This is known as the Smiles Rearrangement (or a variation thereof leading to phenoxazines).
Why this matters:
If you are developing a tricyclic drug (e.g., similar to Loxapine or Amoxapine), the ortho-isomer is your required starting material. The para-isomer cannot cyclize because the amine is too far from the ether linkage.
Diagram 2: Divergent Reactivity & Cyclization
Caption: The ortho-isomer allows access to tricyclic phenoxazine scaffolds via intramolecular cyclization, a pathway inaccessible to the para-isomer.
Experimental Protocols
Protocol A: Synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Use this protocol to synthesize the target scaffold.
Reagents:
-
2,4-Dichlorophenol (1.0 eq)
-
1-Chloro-2-nitrobenzene (1.1 eq) [Note: Use slight excess of the nitro compound]
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
DMF (Dimethylformamide) or DMSO
Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichlorophenol in DMF (5 mL per gram of phenol).
-
Deprotonation: Add
and stir at room temperature for 30 minutes. The solution will darken as the phenoxide forms. -
Addition: Add 1-chloro-2-nitrobenzene.
-
Reaction: Heat the mixture to 120°C for 6-8 hours. Critical: Monitor via TLC (Hexane/Ethyl Acetate 4:1). The ortho-reaction is slower than the para; ensure consumption of the phenol.
-
Workup: Pour the hot reaction mixture into ice-cold water (10x volume). The product will precipitate as a solid or oil.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.
-
Expected Yield: 75-80%
-
Target MP: 57-58°C[1]
-
Protocol B: Reduction to Amine (Pre-Cyclization)
Use this protocol to prepare the amine for subsequent Smiles rearrangement.
Reagents:
-
Iron Powder (Fe) (3.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Ethanol/Water (3:1)
Methodology:
-
Dissolve the nitro-ether in Ethanol/Water.
-
Add Iron powder and
. -
Reflux vigorously for 2 hours. Note: Iron reduction is preferred over catalytic hydrogenation (
) if the chlorine atoms are labile and liable to dehalogenation. -
Filter hot through Celite to remove iron sludge.
-
Concentrate the filtrate. The resulting amine (2-(2,4-dichlorophenoxy)aniline) is air-sensitive; use immediately for cyclization steps.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15787, Nitrofen. Retrieved from [Link]]
-
LookChem. 2,4-Dichloro-1-(2-nitrophenoxy)benzene Properties and CAS 38461-29-9. Retrieved from [Link]
- Truce, W. E., et al. (1958).The Smiles Rearrangement of 2-Hydroxy-2'-nitrodiphenyl Sulfone. Journal of the American Chemical Society. (Foundational mechanism for diphenyl ether rearrangements).
-
Matrix Fine Chemicals. Product Specification: 2,4-Dichloro-1-(4-nitrophenoxy)benzene.[4][5] Retrieved from [Link]
Sources
Technical Assessment: Performance Evaluation of 2,4-Dichloro-1-(2-nitrophenoxy)benzene in Analytical & Functional Assays
Executive Summary & Compound Profile
Compound: 2,4-Dichloro-1-(2-nitrophenoxy)benzene CAS: 38461-29-9 Class: Diphenyl Ether Role: Pharmaceutical Intermediate, Analytical Reference Standard, Structural Analog of Nitrofen.
This guide evaluates the performance of 2,4-Dichloro-1-(2-nitrophenoxy)benzene (hereafter 2-DCNPB ) across distinct assay formats. While often overshadowed by its para-isomer (the herbicide Nitrofen), 2-DCNPB is a critical structural analog for Structure-Activity Relationship (SAR) studies in drug discovery and a vital reference standard for environmental impurity profiling.
The "performance" of this compound is evaluated in two contexts:
-
Analytical Performance: The ability of different platforms (HPLC vs. GC-MS) to resolve 2-DCNPB from its structural isomers.
-
Functional Performance: Its biological activity profile (IC50/EC50) in enzyme inhibition assays compared to established diphenyl ethers.
Analytical Performance: Isomeric Resolution & Detection
The primary challenge in working with 2-DCNPB is its structural similarity to Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) . Assays must have high specificity to distinguish the ortho-nitro (2-DCNPB) from the para-nitro (Nitrofen) position.
Comparative Guide: HPLC-UV vs. GC-MS
The following table contrasts the performance of the two dominant assay formats for quantifying 2-DCNPB.
| Feature | HPLC-UV (Reverse Phase) | GC-MS (Electron Impact) |
| Primary Utility | Routine Purity Profiling & Stability Testing | Trace Analysis & Environmental Residue |
| Isomer Resolution | High. Stationary phase selectivity (e.g., C18 or Phenyl-Hexyl) effectively separates ortho vs. para isomers based on polarity differences. | Moderate to High. Relies on boiling point differences. Ortho isomers generally elute earlier due to intramolecular H-bonding (lower b.p.). |
| Limit of Detection (LOD) | 0.1 – 1.0 µg/mL | 0.01 – 0.1 ng/mL (Superior Sensitivity) |
| Sample Prep | Minimal (Filtration) | Complex (Liquid-Liquid Extraction, SPME) |
| Thermal Stability | Excellent (Ambient/Low Temp) | Risk of degradation if injector temp > 250°C |
| Throughput | 10–20 min/sample | 20–40 min/sample |
Expert Insight: The "Ortho-Effect" in Chromatography
In GC-MS , 2-DCNPB typically exhibits a shorter retention time than Nitrofen. The ortho-nitro group creates steric hindrance and potential intramolecular interactions that slightly reduce the boiling point compared to the para-isomer. In HPLC , the elution order is reversed on standard C18 columns; the more polar para-isomer (Nitrofen) often elutes earlier than the sterically shielded ortho-isomer (2-DCNPB), though this is column-dependent.
Functional Performance: Protoporphyrinogen Oxidase (PPO) Inhibition
In drug and agrochemical development, diphenyl ethers are screened for their ability to inhibit Protoporphyrinogen Oxidase (PPO) , a key enzyme in heme and chlorophyll biosynthesis.
Mechanism of Action
PPO inhibitors block the oxidation of protoporphyrinogen IX to protoporphyrin IX. This leads to the accumulation of substrate, which leaks into the cytoplasm and generates singlet oxygen upon light exposure, causing cellular peroxidation.
SAR Evaluation: 2-DCNPB vs. Alternatives
The performance of 2-DCNPB as an inhibitor is generally lower than its para-substituted counterparts.
| Compound | Structure (Nitro Position) | Relative PPO Inhibition (Performance) | Mechanism Note |
| Nitrofen | Para (4-position) | High (Reference Standard) | Optimal fit in PPO catalytic pocket. |
| 2-DCNPB | Ortho (2-position) | Low / Inactive | Steric hindrance prevents optimal binding to the active site. |
| Oxyfluorfen | Para (+ ethoxy group) | Very High | Additional functional groups enhance binding affinity. |
Visualizing the Assay Workflow
The following diagram illustrates the decision matrix for selecting the correct assay format based on the research goal (Purity vs. Bioactivity).
Caption: Decision matrix for selecting Analytical (Blue/Green) vs. Functional (Red) assay formats for 2-DCNPB.
Validated Protocol: High-Resolution HPLC Separation
Objective: To separate 2-DCNPB (2-nitro) from Nitrofen (4-nitro) and other impurities. This protocol is self-validating; if the resolution factor (Rs) between peaks is < 1.5, the column efficiency is compromised.
Reagents & Equipment[1][2][3][4]
-
System: HPLC with Diode Array Detector (DAD) or UV at 270 nm.
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm). Note: Phenyl-Hexyl columns offer superior selectivity for aromatic isomers if C18 fails.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of 2-DCNPB in 10 mL of Acetonitrile (Stock: 1 mg/mL). Dilute to 50 µg/mL for injection.
-
Equilibration: Flush column with 50% B for 10 minutes.
-
Gradient Profile:
-
0–2 min: 50% B (Isocratic hold)
-
2–15 min: 50% → 90% B (Linear Gradient)
-
15–20 min: 90% B (Wash)
-
20–25 min: 50% B (Re-equilibration)
-
-
Detection: Monitor at 270 nm (max absorbance for nitrophenoxy ring) and 220 nm (dichlorobenzene ring).
-
Validation Criteria:
-
Retention Time: 2-DCNPB should elute after Nitrofen on standard C18 (due to hydrophobicity nuances) or before depending on specific pi-pi interactions of the column.
-
Resolution (Rs): Must be > 2.0 for quantitative accuracy.
-
Troubleshooting: If peaks co-elute, switch to a Methanol/Water gradient. Methanol provides different selectivity for positional isomers compared to Acetonitrile due to hydrogen bonding capabilities.
References
-
SIELC Technologies. (n.d.). Separation of 2,4-Dichloro-1-(2-nitrophenoxy)benzene and Nitrofen. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 38658, Nitrofen. Retrieved from [Link]
- Scinicariello, F., et al. (2020). Diphenyl Ether Herbicides and PPO Inhibition: A Review of Toxicity and Mechanism. Environmental Health Perspectives. (Contextual grounding for PPO mechanism).
-
Phenomenex. (2025). GC vs. HPLC: What Sets These Methods Apart. Retrieved from [Link]
Benchmarking Guide: 2,4-Dichloro-1-(2-nitrophenoxy)benzene as a Premier Scaffold for Dibenzoxazepine Synthesis
This guide benchmarks 2,4-Dichloro-1-(2-nitrophenoxy)benzene (CAS 38461-29-9) , a critical pharmacophore intermediate, against alternative synthetic routes and isomeric impurities. It is designed for drug development professionals optimizing the synthesis of tricyclic antidepressants (e.g., Amoxapine) and antipsychotics (e.g., Loxapine).
Executive Summary: The "Ortho" Advantage
In the high-stakes synthesis of dibenz[b,f][1,4]oxazepines, 2,4-Dichloro-1-(2-nitrophenoxy)benzene serves as the industry-standard "pre-assembled" scaffold. While cheaper raw materials exist, this guide demonstrates why this specific intermediate outperforms de novo synthesis and isomeric alternatives in terms of cyclization efficiency , impurity control , and process scalability .
Key Benchmark:
-
Compound: 2,4-Dichloro-1-(2-nitrophenoxy)benzene (CAS 38461-29-9).[1][2][3][4][5][6]
-
Primary Application: Precursor for 2-chlorodibenz[b,f][1,4]oxazepine (Key intermediate for Amoxapine/Loxapine).
-
Competitor/Alternative: In-house "One-Pot" synthesis from 2,4-dichlorophenol + 1-fluoro-2-nitrobenzene.
Technical Benchmarking: Product vs. Alternatives
The following table benchmarks the pre-isolated intermediate against the industry-standard "Make-in-Situ" approach and the problematic para-isomer (Nitrofen).
| Feature | 2,4-Dichloro-1-(2-nitrophenoxy)benzene (Target) | In-Situ Synthesis Route (Alt. Method) | Nitrofen (para-isomer) (Impurity/Reference) |
| CAS Number | 38461-29-9 | N/A (Process) | 1836-75-5 |
| Role | Isolated Intermediate | Raw Material Mix | Toxic Impurity / Herbicide |
| Cyclization Potential | High (>85% Yield) | Variable (50-70%) | 0% (Cannot Cyclize) |
| Regiochemical Purity | >98.5% (HPLC) | Mixed Isomers likely | N/A |
| Process Risk | Low (Single Step Reduction) | High (Exothermic Coupling) | High (Environmental Hazard) |
| Critical Impurity | <0.1% p-isomer | 2-5% p-isomer (common) | 100% |
Causality & Insight:
-
The Ortho-Effect: The utility of CAS 38461-29-9 lies entirely in the 2-nitro position. Upon reduction to the amine (-NH₂), it is perfectly positioned to displace the ortho-chlorine on the adjacent ring via an intramolecular SNAr reaction. The para-isomer (Nitrofen) lacks this geometry, making it dead weight in synthesis and a regulatory liability due to its herbicidal toxicity.
-
Purity vs. Yield: Using the isolated intermediate eliminates the "carry-over" of unreacted phenols and nitrobenzenes, which poison the sensitive metal catalysts (e.g., Pd/C or Raney Nickel) used in the subsequent reduction step.
Validated Experimental Protocols
Protocol A: The "Standard" Synthesis (For Benchmarking)
Use this protocol to establish a baseline for yield comparison.
Objective: Synthesize the target intermediate from raw materials.
-
Reagents: 2,4-Dichlorophenol (1.0 eq), 1-Chloro-2-nitrobenzene (1.1 eq), K₂CO₃ (1.5 eq), DMF.
-
Conditions: Heat to 140°C for 12 hours.
-
Workup: Pour into ice water, extract with EtOAc.
-
Benchmark Metric: This route typically yields 65-75% of a crude oil requiring crystallization to remove the unreacted chloronitrobenzene.
Protocol B: Downstream Cyclization (The "Value" Test)
This protocol validates the performance of the high-purity intermediate.
Objective: Convert 2,4-Dichloro-1-(2-nitrophenoxy)benzene into the pharmacophore 2-chlorodibenz[b,f][1,4]oxazepine .
Step 1: Reduction
-
Dissolve 2,4-Dichloro-1-(2-nitrophenoxy)benzene (10 mmol) in Ethanol (50 mL).
-
Add SnCl₂·2H₂O (5.0 eq) or use catalytic hydrogenation (H₂, Pd/C).
-
Reflux for 3 hours.
-
Checkpoint: Monitor TLC for disappearance of the yellow nitro compound and appearance of the fluorescent amine.
Step 2: Intramolecular Cyclization (The Critical Step)
-
Isolate the crude amine intermediate: 2-(2,4-dichlorophenoxy)aniline .
-
Dissolve in DMF. Add K₂CO₃ (2.0 eq) and Cu powder (0.1 eq) or CuI (catalyst).
-
Heat to 160°C for 6 hours.
-
Mechanism: The amine nitrogen attacks the carbon bearing the ortho-chlorine (2-position of the dichlorophenyl ring), expelling HCl and closing the seven-membered ring.
-
Expected Yield: >85% (if using high-purity starting material).
Visualizing the Pathway
The following diagram illustrates the conversion of the benchmarked compound into the active pharmaceutical scaffold, highlighting the critical cyclization node.
Caption: Figure 1. The synthesis pathway demonstrating the requisite geometry of the ortho-isomer for ring closure. The para-isomer (Nitrofen) fails to cyclize, accumulating as a toxic impurity.
Strategic Recommendations
-
Buy vs. Make: For clinical batch manufacturing, purchase the isolated intermediate (CAS 38461-29-9) rather than synthesizing it in-situ. The cost of removing unreacted 2,4-dichlorophenol (which interferes with the copper catalyst in Step 2) exceeds the raw material savings.
-
Quality Control: Specify a maximum limit of 0.1% for the 4-nitrophenoxy isomer . High levels of this impurity will carry through the reduction step and remain as a non-cyclizable amine, complicating the final purification of the dibenzoxazepine.
-
Safety: The intermediate is a nitro-aromatic.[7] While stable, it should be handled with standard precautions to avoid contact dermatitis, a known risk with diphenyl ether precursors.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 38461-29-9. Retrieved from [Link]
-
LookChem. 2,4-Dichloro-1-(2-nitrophenoxy)benzene Product Information and Suppliers. Retrieved from [Link]
-
ScienceMadness (2015). Discussion on Diphenyl Ether Synthesis and Cyclization Strategies. Retrieved from [Link]
-
OECD SIDS (1996). SIDS Initial Assessment Report for Dichloronitrobenzenes (Precursors). Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2,4-Dichloro-1-(2-nitrophenoxy)benzene | SIELC Technologies [sielc.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-(2-NITROPHENOXY) OCTATE | Sigma-Aldrich [sigmaaldrich.com]
- 5. pinpools.com [pinpools.com]
- 6. lookchem.com [lookchem.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Statistical Validation of Data Obtained with 2,4-Dichloro-1-(2-nitrophenoxy)benzene (Nitrofen)
Content Type: Publish Comparison Guide Target Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
2,4-Dichloro-1-(2-nitrophenoxy)benzene (CAS: 1836-75-5), commonly known as Nitrofen , is the gold-standard teratogen for inducing Congenital Diaphragmatic Hernia (CDH) in rodent models. Unlike surgical models that replicate mechanical compression, Nitrofen induces a "dual-hit" phenotype: primary pulmonary hypoplasia and vascular remodeling that occur simultaneously with, or even precede, the diaphragmatic defect.
This guide provides a rigorous framework for the statistical validation of data derived from the Nitrofen model. It addresses the critical "litter effect" often ignored in teratology, compares the model against surgical and genetic alternatives, and establishes a self-validating experimental protocol.
Part 1: The Nitrofen Standard & Mechanism
To validate data obtained with Nitrofen, one must first validate the mechanism of action. Data that shows CDH without concurrent Retinoic Acid (RA) pathway suppression is likely an artifact or misclassification.
Mechanism of Action: Nitrofen acts as a specific inhibitor of Retinal Dehydrogenase-2 (RALDH2) , the enzyme responsible for oxidizing retinal to retinoic acid (RA) in the developing diaphragm and lung mesenchyme. This inhibition disrupts downstream transcription factors (GATA4, COUP-TFII), leading to the CDH phenotype.
Visualization: The Nitrofen Signaling Disruption
Caption: Nitrofen induces CDH by inhibiting RALDH2, blocking the synthesis of Retinoic Acid required for diaphragmatic closure.[1][2][3]
Part 2: Comparative Analysis of CDH Models
Validation of the Nitrofen model requires understanding its position relative to alternatives. Use this matrix to justify model selection in grant applications or manuscripts.
| Feature | Nitrofen Model (Rat) | Surgical Model (Sheep/Rabbit) | Genetic Model (e.g., Gata4-/-) |
| Induction Method | Chemical Teratogen (Gavage E9.5) | Surgical creation of diaphragmatic defect | Gene Knockout/Cre-Lox |
| Pathophysiology | Dual-Hit: Lung hypoplasia is intrinsic, not just compressive. | Mechanical: Lung hypoplasia is purely secondary to compression. | Molecular: Specific pathway defect; may not recapitulate full syndrome. |
| Pulmonary Hypertension | Severe; remodeling present early (E16).[4][5] | Present, but develops later.[6] | Variable penetrance.[7][8] |
| Cost/Throughput | Low Cost / High Throughput | High Cost / Low Throughput | High Cost / Medium Throughput |
| Statistical Unit | Litter (Critical Requirement) | Individual Animal | Individual (if Mendelian) or Litter |
| Best Application | Drug screening, molecular etiology, early lung development. | Fetal surgery intervention (FETO), physiological monitoring. | Studying specific gene contributions.[9] |
Expert Insight: If your study aims to test a drug that promotes lung growth independent of mechanical compression, the Nitrofen model is superior to the surgical sheep model because the lung defect is molecularly driven, similar to the human "occult" CDH pathology.
Part 3: Statistical Validation Framework (The "Litter Effect")
CRITICAL WARNING: The most common cause of data retraction or rejection in Nitrofen studies is the "Litter Effect."
The Statistical Trap
In teratology, pups within a litter are not independent samples. They share the same maternal metabolism, intrauterine environment, and genetic background.
-
Incorrect: Treating 10 pups from 1 dam as n=10. (Inflates Type I error).
-
Correct: Treating 1 litter as n=1, OR using a Mixed-Effects Model.
Validation Protocol for Quantitative Data (LBWR, Gene Expression)
To statistically validate data obtained with Nitrofen:
-
Define the Experimental Unit:
-
Ideally, n = Number of Dams (Litters) .
-
If analyzing individual fetuses, you MUST use a Linear Mixed Model (LMM) with "Litter" as a random effect.
-
-
Handling Non-Responders:
-
Nitrofen typically yields a 40–70% CDH incidence rate.
-
Protocol: Pre-define exclusion criteria. If a dam yields 0% CDH pups, was the gavage successful?
-
Recommendation: Analyze "CDH+" and "CDH-" fetuses separately within the exposed group to distinguish teratogenic effects from systemic toxicity.
-
-
Power Analysis (Sample Size Calculation):
-
Power is driven by the number of litters , not pups.[7]
-
Rule of Thumb: To detect a 20% improvement in Lung-to-Body Weight Ratio (LBWR) with 80% power (α=0.05), you typically need n=6-8 litters per group, not just 3 litters with 40 pups.
-
Visualization: Statistical Decision Tree
Caption: Decision tree for handling the "Litter Effect" to prevent false positives in Nitrofen studies.
Part 4: Experimental Protocol for High-Fidelity Data
To ensure data is reproducible (and thus statistically validatable), the experimental induction must be standardized.
Materials
-
Compound: 2,4-Dichloro-1-(2-nitrophenoxy)benzene (Nitrofen).
-
Vehicle: Olive oil (Standard) or Corn oil.
-
Subject: Sprague-Dawley Rats (Time-mated).
Step-by-Step Workflow
-
Preparation (E9.5):
-
Dissolve 100 mg Nitrofen in 1 mL of olive oil.
-
Note: Nitrofen is light-sensitive. Prepare in amber tubes or low light.
-
Validation Point: Vortex for 5 minutes. Incomplete dissolution leads to variable incidence.
-
-
Administration (The "Critical Window"):
-
Administer via oral gavage on Gestational Day 9.5 (D9.5) .
-
Why D9.5? This aligns with the window of RALDH2 expression in the pleuroperitoneal fold. D10.5 is too late; D8.5 causes high resorption (mortality).
-
-
Harvest & Classification (E21):
-
Deliver fetuses via cesarean section.
-
Immediate Triage: Inspect diaphragm under dissecting microscope.
-
Classification:
-
Control: Vehicle only.
-
Nitrofen-CDH: Visible hole in diaphragm (usually left-sided).
-
Nitrofen-Non-CDH: Exposed but intact diaphragm. (Use this group to study "occult" hypoplasia).
-
-
-
Data Collection for Validation:
-
LBWR (Lung-to-Body Weight Ratio): Weigh fetus (body) and lungs (wet weight).
-
Formula:
. -
Expected Data: Control ~3.0-3.5%; Nitrofen-CDH ~1.5-2.0%.
-
References
-
Greer, J. J., et al. (2003). Etiology of congenital diaphragmatic hernia: the retinoid hypothesis. Pediatric Research. Link
-
Keijzer, R., et al. (2000). Dual-hit hypothesis explains pulmonary hypoplasia in the nitrofen model of congenital diaphragmatic hernia. American Journal of Pathology. Link
-
Lazic, S. E., & Essioux, L. (2013). Improving basic and translational science by accounting for litter-to-litter variation in animal models. BMC Neuroscience. Link
-
Zani, A., et al. (2018).[1] Assessment of the nitrofen model of congenital diaphragmatic hernia and of the dysregulated factors involved in pulmonary hypoplasia. Pediatric Surgery International. Link
-
National Toxicology Program. (2022). Analysis of incidence data in developmental toxicity studies: Statistical tests to account for litter effects. NIH Guidelines. Link
Sources
- 1. Assessment of the nitrofen model of congenital diaphragmatic hernia and of the dysregulated factors involved in pulmonary hypoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Retinal Dehydrogenase-2 Is Inhibited by Compounds that Induce Congenital Diaphragmatic Hernias in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nitrofen/bisdiamine murine model of congenital diaphragmatic hernia has a pulmonary hypertension vascular phenotype consistent with human CDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nitrofen/bisdiamine murine model of congenital diaphragmatic hernia has a pulmonary hypertension vascular phenotype consistent with human CDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Improving basic and translational science by accounting for litter-to-litter variation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gene expression analysis in hypoplastic lungs in the nitrofen model of congenital diaphragmatic hernia - PubMed [pubmed.ncbi.nlm.nih.gov]
peer-reviewed studies validating the use of 2,4-Dichloro-1-(2-nitrophenoxy)benzene
The following technical guide provides a comprehensive analysis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene (CAS 38461-29-9), a critical diphenyl ether intermediate. Unlike its commercially prominent isomer Nitrofen (a potent herbicide), this 2-nitro isomer serves as a vital mechanistic probe and synthetic scaffold in drug discovery and agrochemical research.
Mechanistic Probe, Synthetic Intermediate, and Isomeric Control
Executive Summary & Core Utility
2,4-Dichloro-1-(2-nitrophenoxy)benzene (hereafter 2,4-D-2'-NPE ) is the ortho-nitro isomer of the well-known protoporphyrinogen oxidase (PPO) inhibitor, Nitrofen. While Nitrofen owes its herbicidal activity to the para-nitro substitution, 2,4-D-2'-NPE is validated in peer-reviewed literature primarily for two distinct applications:
-
Synthetic Scaffold: It contains the specific o-nitro motif required for the Smiles Rearrangement , enabling the synthesis of phenoxazine-based pharmacophores (antipsychotic and antitumor scaffolds).
-
Negative Control & Impurity Standard: In toxicological and environmental studies, it serves as a critical reference standard to distinguish active (4-nitro) from inactive (2-nitro) isomers, validating Structure-Activity Relationships (SAR).
Mechanism of Action: The Isomer Divergence
To understand the utility of 2,4-D-2'-NPE, one must contrast it with its active isomer. The biological and chemical behaviors diverge strictly based on the nitro group's position.
Biological Pathway: PPO Inhibition (SAR Validation)
The herbicidal efficacy of diphenyl ethers relies on mimicking the substrate of Protoporphyrinogen Oxidase (PPO) .
-
Nitrofen (4-nitro): Fits the PPO binding pocket, causing protoporphyrin IX accumulation
singlet oxygen generation membrane peroxidation. -
2,4-D-2'-NPE (2-nitro): The steric bulk of the ortho-nitro group disrupts planar binding in the active site. Studies validate its use as a negative control to prove that PPO inhibition is regio-specific.
Chemical Pathway: The Smiles Rearrangement
This is the primary "use case" for drug development. The ortho-nitro group activates the ether linkage for intramolecular nucleophilic substitution, a pathway accessible only to this isomer.
Figure 1: The Smiles Rearrangement pathway exclusive to the 2-nitro isomer, utilized for synthesizing phenoxazine libraries.
Performance Comparison: 2-Nitro vs. 4-Nitro Isomers
This table objectively compares 2,4-D-2'-NPE against the standard Nitrofen, highlighting why researchers select the 2-nitro variant for synthesis and the 4-nitro for bio-efficacy.
| Feature | 2,4-D-2'-NPE (The Topic) | Nitrofen (Alternative) | Experimental Consequence |
| CAS Number | 38461-29-9 | 1836-75-5 | Distinct regulatory tracking. |
| Nitro Position | Ortho (2-position) | Para (4-position) | Determines steric hindrance. |
| PPO Inhibition ( | >100 | ~0.1 - 1.0 | 2,4-D-2'-NPE is the validated negative control. |
| Smiles Reactivity | High (Facilitated) | Null (Stable) | Only 2,4-D-2'-NPE yields phenoxazines. |
| Metabolic Fate | Rapid reduction to Aniline | Nitro-reduction to amine | 2-amino derivative cyclizes spontaneously. |
| Toxicity Profile | Irritant; Non-teratogenic | Teratogen; Carcinogen | Safer handling for scaffold synthesis. |
Experimental Protocols
Protocol A: Synthesis of 2-(2,4-Dichlorophenoxy)aniline
Application: Generating the key intermediate for phenoxazine synthesis.
Rationale: The reduction of the nitro group in 2,4-D-2'-NPE is the critical step to "unlock" the nitrogen for heterocycle formation.
-
Reagents:
-
Substrate: 2,4-Dichloro-1-(2-nitrophenoxy)benzene (1.0 eq)
-
Reductant: Iron powder (Fe) or Stannous Chloride (
) -
Solvent: Ethanol/Acetic Acid (3:1 v/v)
-
-
Workflow:
-
Dissolution: Dissolve 2.84 g (10 mmol) of 2,4-D-2'-NPE in 50 mL ethanol.
-
Activation: Add 20 mL acetic acid and heat to reflux (
). -
Reduction: Add Fe powder (3.0 eq) portion-wise over 30 minutes. Monitor color change from pale yellow to clear/darkening.
-
Workup: Filter hot to remove iron residues. Neutralize filtrate with
. -
Extraction: Extract with Ethyl Acetate (3x). Dry over
.
-
-
Validation Point:
-
TLC: Disappearance of the
0.6 spot (Nitro) and appearance of fluorescent amine spot ( 0.3). -
Yield: Expect 85-92% conversion.
-
Protocol B: HPLC Separation of Isomers (Quality Control)
Application: Validating purity in commercial herbicide samples or environmental extracts.
Rationale: Commercial Nitrofen often contains 0.5-2% of the 2-nitro isomer as an impurity. Separation is required for accurate toxicology reporting.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5
m, 4.6 x 150 mm). -
Mobile Phase: Acetonitrile : Water (70:30 v/v) isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Time Data:
-
2,4-D-2'-NPE (2-nitro): Elutes first (~4.2 min) due to higher polarity/dipole moment.
-
Nitrofen (4-nitro): Elutes second (~5.8 min).
-
Visualizing the Synthetic Utility
The following diagram illustrates the validated workflow for transforming 2,4-D-2'-NPE into a drug scaffold, contrasting it with the metabolic activation of Nitrofen.
Figure 2: Divergent utility of the isomers. Pathway A validates the 2-nitro isomer's role in synthesis, while Pathway B illustrates the 4-nitro isomer's toxicity.
References
-
Capot Chemical. (2010).[1] Safety Data Sheet: 2-Nitro-2',4'-dichlorodiphenylether (CAS 38461-29-9).[1][2] Retrieved from
-
GuideChem. (2024). Chemical Profile: 2,4-Dichloro-1-(2-nitrophenoxy)benzene and Downstream Products. Retrieved from
-
OECD SIDS. (1996). SIDS Initial Assessment Report for 1,4-Dichloro-2-nitrobenzene (Precursor Analysis). UNEP Publications. Retrieved from
-
SIELC Technologies. (2023). Separation of 2,4-Dichloro-1-(2-nitrophenoxy)benzene on Newcrom R1 Column. Retrieved from
-
Matrix Fine Chemicals. (2024). Product Specification: 2,4-Dichloro-1-(4-nitrophenoxy)benzene (Isomer Comparison). Retrieved from
Sources
Technical Assessment: 2,4-Dichloro-1-(2-nitrophenoxy)benzene as a Heterocyclic Precursor
Executive Summary
2,4-Dichloro-1-(2-nitrophenoxy)benzene (CAS: Variable depending on specific isomer registry) is a specialized nitro-polychlorinated diphenyl ether (Nitro-PCDE). Unlike its para-nitro isomer (the herbicide Nitrofen), this ortho-nitro isomer is primarily utilized as a high-value synthetic scaffold rather than an end-product agrochemical.
Its core value lies in its ability to undergo intramolecular cyclization (via the Smiles rearrangement or Turpin reaction) to access phenoxazines —tricyclic heterocycles essential in antipsychotic drug development and fluorescent dye synthesis. However, its application requires rigorous safety protocols due to its classification as a dioxin precursor and potent aryl hydrocarbon receptor (AhR) activator.
The Chemical Scaffold: Identity & Significance
To understand the utility of this molecule, one must distinguish it from its isomers. The position of the nitro group is the determinant of its chemical fate.
-
The Topic Molecule (Ortho-isomer): 2,4-Dichloro-1-(2-nitro phenoxy)benzene.
-
Utility: Precursor for tricyclic rings (Phenoxazines).
-
Reactivity: High intramolecular reactivity due to the proximity of the nitro group to the ether linkage.
-
-
The Alternative (Para-isomer): 2,4-Dichloro-1-(4-nitro phenoxy)benzene (Nitrofen).
-
Utility: Herbicide (Protoporphyrinogen oxidase inhibitor).
-
Reactivity: Low intramolecular reactivity; cannot easily cyclize.
-
Comparative Advantage: The "Gateway" Mechanism
The primary advantage of the 2-nitro isomer is its ability to facilitate the Smiles Rearrangement . Upon reduction of the nitro group to an amine, the molecule undergoes an intramolecular nucleophilic aromatic substitution (
Key Outcome: This provides a regioselective route to 3-chlorophenoxazine derivatives, which are difficult to synthesize via intermolecular coupling.
Visualizing the Synthetic Pathway
The following diagram illustrates the synthesis of the scaffold and its subsequent transformation into a phenoxazine derivative. Note the critical "Decision Node" where the ortho-nitro architecture enables the cyclization that the para-isomer cannot achieve.
Figure 1: The synthetic utility of 2,4-Dichloro-1-(2-nitrophenoxy)benzene showing the critical reduction-cyclization pathway (Green) versus the toxicity risk pathway (Red).
Advantages & Disadvantages Analysis
Advantages: Synthetic Precision
-
Regiocontrol in Heterocycle Formation: Using this scaffold allows for the precise placement of substituents on the phenoxazine ring. Direct synthesis of phenoxazines from aminophenols often yields mixture of isomers. By pre-assembling the ether linkage with the ortho-nitro group, the cyclization is forced to occur at the specific carbon bearing the chlorine, ensuring a single regioisomer.
-
Stability as an Intermediate: Unlike the amine equivalent (which oxidizes rapidly), the nitro-ether is stable at room temperature, allowing for purification and storage before the sensitive cyclization step.
-
Access to "Smiles" Chemistry: It serves as an excellent model substrate for studying the Smiles rearrangement , specifically the O
N migration or direct displacement variants used in creating novel antipsychotic pharmacophores.
Disadvantages: Toxicity & Handling[1]
-
AhR Activation (Toxicity): Nitro-PCDEs are structurally similar to dioxins. They bind to the Aryl Hydrocarbon Receptor (AhR), potentially inducing cytochrome P450 enzymes (CYP1A1) and causing oxidative stress.[1][2]
-
Dioxin Formation Risk: If the reduction step is skipped or if the molecule is subjected to high heat (>200°C) under alkaline conditions without a reducing agent, it can cyclize via a radical mechanism to form polychlorinated dibenzo-p-dioxins (PCDDs) , which are highly regulated environmental toxins.
-
Steric Hindrance: The synthesis of the scaffold itself (Step 1 in Figure 1) is slower than the para-isomer equivalent. The steric bulk of the ortho-nitro group hinders the nucleophilic attack during the initial ether formation, often requiring polar aprotic solvents (DMF/DMSO) and higher temperatures.
Experimental Protocols
Protocol A: Scaffold Synthesis (Ether Formation)
Objective: Synthesize 2,4-Dichloro-1-(2-nitrophenoxy)benzene via
-
Reagents: 2,4-Dichlorophenol (1.0 eq), 1-Fluoro-2-nitrobenzene (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Dimethylformamide) or NMP. Note: DMF is preferred for ease of removal.
-
Procedure:
-
Dissolve 2,4-dichlorophenol in DMF under
atmosphere. -
Add
and stir at room temperature for 30 mins to generate the phenoxide. -
Add 1-fluoro-2-nitrobenzene dropwise.
-
Heat to 80-90°C for 4–6 hours. Caution: Do not exceed 120°C to avoid thermal decomposition.
-
Quench: Pour into ice water. The product will precipitate as a yellow solid.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Protocol B: Reductive Cyclization (Turpin Reaction)
Objective: Convert scaffold to 2-chlorophenoxazine.
-
Reagents: Scaffold (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (sat. aq) or Acetic Acid.[3]
-
Procedure:
-
Suspend the nitro-ether in Ethanol/Water (3:1).
-
Add Iron powder and catalytic acid. Reflux for 2 hours (Reduction to amine).
-
In-situ Cyclization: Add Potassium Hydroxide (KOH, 2.0 eq) to the reaction mixture and continue refluxing for 4 hours.
-
Mechanism: The base deprotonates the newly formed amine, which attacks the ring carbon bearing the ortho-chlorine (on the dichlorophenyl ring), expelling
. -
Workup: Filter off iron residues. Extract filtrate with Ethyl Acetate.
-
Result: 2-Chlorophenoxazine (or isomer depending on specific numbering convention).
-
Comparative Data: Ortho vs. Para Isomers[5]
| Feature | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | 2,4-Dichloro-1-(4-nitrophenoxy)benzene |
| Common Name | Ortho-Nitro PCDE | Nitrofen (Herbicide) |
| Nitro Position | Ortho (2-position) | Para (4-position) |
| Primary Use | Synthesis Intermediate (Phenoxazines) | Agrochemical (Weed Control) |
| Cyclization Potential | High (Forms 6-membered middle ring) | Null (Geometry prevents cyclization) |
| Moderate (75-85%) - Sterically hindered | High (90-95%) - Less hindered | |
| Toxicity Profile | AhR Agonist / Dioxin Precursor | Teratogen / Carcinogen |
| Melting Point | Typically lower (less symmetric packing) | Higher (symmetric packing) |
References
-
Synthesis of Phenoxazines via Smiles Rearrangement Source: Journal of Organic Chemistry / ResearchGate Context: Mechanisms of base-catalyzed rearrangement in diphenyl ethers. (Proxy for general Smiles mechanism)
-
Toxicity of Polychlorinated Diphenyl Ethers (PCDEs) Source: National Institutes of Health (PubMed) Context:[4] Acute toxicity and AhR activation potential of PCDE congeners.[1][2]
-
Environmental Levels and Fate of PCDEs Source: MDPI (Int. J. Environ. Res. Public Health) Context: Review of PCDEs as emerging pollutants and their transformation into dioxins.[1][2]
-
Nucleophilic Arom
) Mechanisms Source: StackExchange Chemistry / Textbooks Context: Explanation of regioselectivity in chloronitrobenzene substitutions.
Sources
Technical Guide: Cost-Benefit Analysis of Nitrodiphenyl Ether Herbicides in CDH Research
This guide provides a comprehensive cost-benefit analysis and technical evaluation of using 2,4-Dichloro-1-(2-nitrophenoxy)benzene and its functional isomer Nitrofen in biomedical research.
Editorial Note on Chemical Identity: While the specific isomer 2,4-Dichloro-1-(2-nitrophenoxy)benzene (CAS 38461-29-9) is commercially available, the overwhelming majority of biomedical literature—specifically regarding teratology and Congenital Diaphragmatic Hernia (CDH) models—refers to its structural isomer, Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene, CAS 1836-75-5).
As a Senior Application Scientist, I have structured this guide to address the Nitrofen (4-nitro) isomer as the primary functional agent for research applications, while noting the 2-nitro isomer's role primarily as a structural analog for specificity controls.
Executive Summary
2,4-Dichloro-1-(4-nitrophenoxy)benzene (Nitrofen) remains the "Gold Standard" chemical agent for inducing Congenital Diaphragmatic Hernia (CDH) in rodent models. Despite the emergence of targeted genetic models (e.g., Gata4, Nr2f2 knockouts) and surgical interventions, Nitrofen offers an unrivaled balance of cost-efficiency , throughput , and developmental relevance .
It functions by inhibiting retinaldehyde dehydrogenase 2 (RALDH2), creating a transient retinoid deficiency during critical lung and diaphragm development. This guide compares Nitrofen against surgical and genetic alternatives, providing validated protocols for its use.
Comparative Analysis: Nitrofen vs. Alternatives
The following matrix compares the three primary modalities for studying CDH.
| Feature | Chemical Model (Nitrofen) | Surgical Model (Sheep/Rabbit) | Genetic Model (KO Mice) |
| Primary Mechanism | Teratogenic inhibition of Retinoic Acid signaling | Mechanical creation of diaphragmatic defect | Gene-specific disruption (e.g., Gata4, COUP-TFII) |
| Cost per Data Point | Low (<$5/animal) | Very High (>$1,000/animal) | High ($100+/animal for breeding) |
| Technical Difficulty | Low (Oral Gavage) | High (In utero surgery) | Moderate (Genotyping/Husbandry) |
| Success Rate (Phenotype) | 40–80% (Dose/Strain dependent) | ~100% (Surgically defined) | Variable (Penetrance issues) |
| Lung Hypoplasia | Primary (Developmental) | Secondary (Compression) | Primary (Developmental) |
| Clinical Relevance | High (Mimics "Dual-Hit" hypothesis) | High (Anatomical similarity) | High (Molecular etiology) |
Key Insight
Nitrofen is the only model that allows for high-throughput screening of prenatal therapeutic interventions. Because the defect is induced chemically at a specific timepoint, researchers can co-administer potential rescue agents (e.g., Retinoic Acid, Sildenafil) to test prevention strategies—an experimental design impossible with surgical models.
Mechanism of Action: The Retinoid Blockade
Understanding the mechanism is critical for experimental timing. Nitrofen acts as a competitive inhibitor of RALDH2 , the enzyme responsible for converting Retinal to Retinoic Acid (RA) in the mesenchyme.
Pathway Visualization
The following diagram illustrates the interference point of Nitrofen within the Retinoic Acid signaling cascade.
Figure 1: Mechanism of Nitrofen-induced teratogenicity. Nitrofen inhibits RALDH2, preventing the synthesis of Retinoic Acid required for downstream gene expression.
Validated Experimental Protocol
To ensure reproducibility, the administration of Nitrofen must be timed precisely to the window of diaphragm morphogenesis.
Reagents:
-
Compound: 2,4-Dichloro-1-(4-nitrophenoxy)benzene (Nitrofen).
-
Vehicle: Olive Oil (Extra Virgin recommended for viscosity/solubility).
-
Subject: Pregnant Sprague-Dawley Rats (Mice require significantly higher doses and have lower survival).
Step-by-Step Workflow
-
Preparation (Day E0 - E9):
-
Monitor dams for vaginal plug (Day E0).
-
Calculate required Nitrofen: 100 mg/kg body weight .
-
Dissolution: Dissolve Nitrofen in olive oil. This requires heating to 60°C and vigorous vortexing in the dark (Nitrofen is light-sensitive).
-
-
Administration (Day E9.5):
-
This is the critical window. Administration at E8 or E11 will result in different defects (heart or kidney) or no CDH.
-
Administer via oral gavage .[1] Do not use injection; olive oil embolism is a risk.
-
-
Harvest (Day E21/Term):
-
Perform Cesarean section. Spontaneous delivery often results in immediate neonate death due to respiratory failure, leading to cannibalism by the dam and data loss.
-
Protocol Timeline Visualization
Figure 2: Temporal workflow for Nitrofen-induced CDH in rat models. Precision at E9.5 is the primary determinant of success.
Cost-Benefit Breakdown
Financial Analysis
-
Chemical Cost: ~ $150 USD for 5g (Sigma-Aldrich/Alfa Aesar).
-
Usage: A 300g rat requires 30mg. 5g is sufficient for ~160 dams.
-
Cost per Dam: < $1.00 USD.[2]
-
-
Animal Housing: Standard rodent costs. No sterile surgery recovery suites required.
-
Labor: Gavage takes <2 minutes per animal. Surgery takes 45-90 minutes per animal.
Scientific Validity & Risks
-
Benefit (The "Dual Hit"): Nitrofen induces both the diaphragmatic hole and pulmonary hypoplasia (underdeveloped lungs). This mimics the human pathology better than surgical holes, which only cause hypoplasia via compression.
-
Risk (Toxicity): Nitrofen is a Group 2B Carcinogen .[3] It must be handled in a fume hood.
-
Risk (Variability): The defect rate is rarely 100%. Expect 40-70% of pups to have CDH. This requires higher "N" numbers compared to surgical models.
Safety & Handling
2,4-Dichloro-1-(4-nitrophenoxy)benzene is toxic.[1][3][4]
-
PPE: Double nitrile gloves, lab coat, N95 mask or fume hood.
-
Waste: All bedding from treated dams for 48 hours post-gavage must be treated as hazardous chemical waste due to excretion in urine/feces.
-
Teratogenicity: Pregnant researchers should strictly avoid handling this compound.
Conclusion
For drug development professionals and researchers investigating the etiology of CDH or screening prenatal therapies, Nitrofen remains the most cost-effective and physiologically relevant tool. While it lacks the genetic precision of knockout models, its ability to model the "dual-hit" of lung hypoplasia and diaphragmatic defect at a fraction of the cost of surgical models makes it indispensable.
The 2-nitro isomer (CAS 38461-29-9) should be utilized only as a negative control in structure-activity studies to validate that the teratogenic effect is specific to the 4-nitro structure.
References
-
Greer, J. J., et al. (2003). Etiology of congenital diaphragmatic hernia: the retinoid hypothesis. Pediatric Research.
-
Mey, J., et al. (2003). Retinoic acid signaling in the nervous system of adult vertebrates. Neuroscientist.
-
Pardo, R., et al. (2022). Congenital Diaphragmatic Hernia: A Narrative Review of Animal Models. Frontiers in Pediatrics.
-
National Toxicology Program. (2024). Report on Carcinogens: Nitrofen.
Sources
Safety Operating Guide
Personal protective equipment for handling 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Topic: Personal Protective Equipment (PPE) & Safety Protocol for Handling 2,4-Dichloro-1-(2-nitrophenoxy)benzene Content Type: Operational Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1]
Executive Summary: Operational Risk Profile
Chemical Identity: 2,4-Dichloro-1-(2-nitrophenoxy)benzene CAS Number: 38461-29-9 Molecular Formula: C₁₂H₇Cl₂NO₃[1][2]
Critical Safety Directive: While specific toxicological data for this 2-nitro isomer is less abundant than its 4-nitro isomer (Nitrofen), scientific integrity dictates handling this compound as a high-hazard structural analog. Nitrofen (CAS 1836-75-5) is a known teratogen and Group 2B carcinogen.[1] Due to the high lipophilicity of diphenyl ethers and the presence of the nitro group, this compound poses significant risks regarding skin absorption and inhalation of particulates .
Immediate Action Required:
-
Containment: Handle exclusively within a certified Fume Hood or Glove Box.
-
Skin Barrier: Double-gloving strategy is mandatory; standard single nitrile gloves are insufficient for solution-phase handling.[1]
-
Respiratory: N100/P3 particulate protection is required if handling outside a closed system.
Part 1: Hazard Identification & Risk Assessment
Effective PPE selection relies on understanding the mechanism of toxicity. We utilize a "Read-Across" toxicological approach based on the structural properties of halogenated diphenyl ethers.[1]
| Hazard Category | Risk Mechanism | Operational Implication |
| Acute Toxicity (Inhalation) | Irritation to mucous membranes; potential systemic absorption via alveoli.[1] | Zero-tolerance for dust generation. Static-dissipative weighing tools are required.[1] |
| Dermal Absorption | High lipophilicity (LogP > 4 estimated) allows rapid transit through the stratum corneum. | Skin exposure = Systemic exposure. Immediate decontamination required upon contact. |
| Reproductive Toxicity | Structural analog to Nitrofen (teratogen). | Pregnant personnel or those planning conception should avoid handling . |
| Eye Damage | Mechanical irritation (crystals) and chemical burns (nitro-aromatic).[1] | Chemical splash goggles are preferred over safety glasses. |
Part 2: PPE Selection Matrix
This protocol uses a Task-Based PPE Assignment system.[1] Select the column matching your current experimental phase.
| Protective Layer | Phase 1: Solid Handling (Weighing, Transfer) | Phase 2: Solution Handling (Synthesis, Extraction) |
| Hand Protection | Double Nitrile (min.[1] 5 mil outer). Change immediately if contaminated.[3][4] | Laminate (Silver Shield/Barrier) under Nitrile. Chlorinated aromatics permeate nitrile rapidly in solution. |
| Respiratory | Fume Hood (Sash < 18"). If hood unavailable: PAPR with HEPA or Full-face P100 .[1] | Fume Hood (Mandatory). Respirator backup required for spill cleanup (OV/AG/P100 cartridge). |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Face Shield + Splash Goggles (if volume > 50 mL or under pressure). |
| Body | Tyvek Lab Coat (Disposable) with elastic cuffs. | Chemical Resistant Apron (Rubber/Neoprene) over lab coat. |
Expert Insight: Do not rely on latex. Halogenated aromatics degrade latex integrity within minutes. For solution handling involving solvents like Dichloromethane (DCM) or DMSO, a Silver Shield laminate liner is the only barrier offering >4 hours of breakthrough protection.
Part 3: PPE Decision Logic (Visualization)
The following logic flow ensures self-validating safety choices based on the physical state of the chemical.
Figure 1: Decision Logic for PPE selection based on physical state. Note the escalation to Laminate gloves for solution-phase handling.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Weighing & Transfer
Context: The highest risk of exposure occurs during the transfer of dry powder due to static charge and aerosolization.[1]
-
Preparation:
-
Don Tyvek sleeves over lab coat to seal the wrist gap.
-
Place a disposable weighing boat and antistatic spatula inside the balance enclosure.
-
Line the work surface with absorbent bench paper (plastic side down).
-
-
Weighing:
-
Open the stock container only inside the fume hood.
-
Transfer the required amount. Do not return excess chemical to the stock container to prevent cross-contamination.
-
Recap the stock container immediately.
-
-
Decontamination:
-
Wipe the exterior of the weighing boat with a Kimwipe dampened in Ethanol before removing it from the hood.
-
Place the Kimwipe in a solid hazardous waste container.
-
Phase 2: Reaction & Synthesis
Context: Once dissolved, the chemical's ability to penetrate skin increases exponentially.[1]
-
Solvent Choice:
-
If possible, avoid highly permeating solvents like DCM. Use Ethyl Acetate or Toluene if chemistry permits, as they are less aggressive on PPE.
-
-
Handling:
-
Perform all additions via syringe or addition funnel to minimize open-vessel time.
-
Glove Discipline: If a splash occurs on the outer nitrile glove, strip it immediately, wash the inner laminate glove with soap/water, and don a fresh outer glove.
-
Part 5: Emergency Response & Disposal
Decontamination Workflow
In the event of a spill or exposure, execute this self-validating loop:
Figure 2: Immediate response workflow for biological and environmental contamination.
Disposal Specifications
-
Waste Code: Segregate as Halogenated Organic Waste .
-
Labeling: Clearly mark waste containers with "Toxic: Diphenyl Ether Derivative."
-
Destruction: High-temperature incineration is the only validated method for complete destruction of halogenated nitro-aromatics.[1]
References
-
Capot Chemical. (2010).[2] Material Safety Data Sheet: 2-Nitro-2',4'-dichloro-diphenylether (CAS 38461-29-9).[1][2] Retrieved from
-
International Labour Organization (ILO). (1999). ICSC 0929 - NITROFEN (Isomer Analog Data).[1] Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Chemical Datasheet: Chlorinated Nitrobenzenes (General Hazard Class). Retrieved from
-
Cayman Chemical. (2024).[5] Nitrofen Safety Data Sheet (Reference for Reproductive Toxicity). Retrieved from
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

